molecular formula C20H38 B023887 Neophytadiene CAS No. 504-96-1

Neophytadiene

Katalognummer: B023887
CAS-Nummer: 504-96-1
Molekulargewicht: 278.5 g/mol
InChI-Schlüssel: NIDGCIPAMWNKOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neophytadiene is a diterpene that is 3-methylidenehexadec-1-ene substituted at positions 7, 11 and 15 by a methyl group. It has a role as an anti-inflammatory agent, an antimicrobial agent, a plant metabolite and an algal metabolite. It is an alkene and a diterpene.
This compound has been reported in Allium ampeloprasum, Cedronella canariensis, and other organisms with data available.

Eigenschaften

IUPAC Name

7,11,15-trimethyl-3-methylidenehexadec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,1,4,8-16H2,2-3,5-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDGCIPAMWNKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964657
Record name 7,11,15-Trimethyl-3-methylidenehexadec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-96-1
Record name Neophytadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,11,15-Trimethyl-3-methylidenehexadec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOPHYTADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL3QFB56FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NEOPHYTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

What are the chemical properties of Neophytadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neophytadiene, a diterpene hydrocarbon with the chemical formula C₂₀H₃₈, is a naturally occurring compound found in a variety of plant and marine sources.[1][2] Its chemical structure, 7,11,15-trimethyl-3-methylidenehexadec-1-ene, gives rise to a range of interesting chemical and biological properties.[2] This technical guide provides an in-depth overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and known chemical reactivity. Detailed experimental protocols for its analysis are provided, and its interactions with key biological signaling pathways are visualized. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a lipophilic molecule with a high octanol-water partition coefficient, indicating its preference for nonpolar environments.[2] Its physical state at room temperature is a liquid. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₈[2]
IUPAC Name 7,11,15-trimethyl-3-methylidenehexadec-1-ene[2]
Molecular Weight 278.5 g/mol [2]
Boiling Point 344.00 to 345.00 °C (estimated)
XLogP3-AA 9.6[2]
Topological Polar Surface Area 0 Ų[2]
Heavy Atom Count 20
Complexity 249

Spectroscopic Data

The structural elucidation of this compound relies heavily on modern spectroscopic techniques. This section details its characteristic spectral data.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak [M]⁺ at m/z 278.[3] The fragmentation pattern is characteristic of a long-chain hydrocarbon with multiple methyl branches.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

m/zRelative IntensityProposed FragmentSource
278Present[C₂₀H₃₈]⁺ (Molecular Ion)[3]
263-[M - CH₃]⁺[3]
95High-[2]
83Moderate-[2]
81Moderate-[2]
68High-[3]
57High-[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are crucial for the definitive identification of this compound. A complete assignment of its NMR resonances is provided in the following tables.

Table 3: ¹H NMR Chemical Shift Assignments for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1a5.05d10.8
1b5.21d17.6
26.38dd17.6, 10.8
3'a4.98s-
3'b5.01s-
4a2.08t7.6
4b2.08t7.6
5a1.39m-
5b1.39m-
6a1.25m-
6b1.25m-
71.54m-
7-CH₃0.84d6.6
8a1.05-1.35m-
8b1.05-1.35m-
9a1.05-1.35m-
9b1.05-1.35m-
10a1.05-1.35m-
10b1.05-1.35m-
111.54m-
11-CH₃0.84d6.6
12a1.05-1.35m-
12b1.05-1.35m-
13a1.05-1.35m-
13b1.05-1.35m-
14a1.05-1.35m-
14b1.05-1.35m-
151.54m-
15-CH₃0.86d6.6
160.86d6.6

Source:[1]

Table 4: ¹³C NMR Chemical Shift Assignments for this compound

PositionChemical Shift (δ, ppm)
1112.7
2140.4
3145.7
3'114.5
439.9
524.5
637.3
732.7
7-CH₃19.7
837.4
924.8
1037.5
1132.8
11-CH₃19.7
1239.4
1325.1
1436.7
1528.0
15-CH₃22.7
1622.6

Source:[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for C-H and C=C bonds.

Table 5: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3080C-H stretch=C-H (alkene)
~2960-2850C-H stretch-C-H (alkane)
~1640C=C stretchAlkene
~1460C-H bend-CH₂-
~1375C-H bend-CH₃
~890C-H bend=CH₂ (out-of-plane)

Experimental Protocols

This section outlines general experimental methodologies for the extraction, identification, and quantification of this compound.

Extraction of this compound from Natural Sources

The following is a general workflow for the extraction of this compound from plant material.

experimental_workflow start Plant Material Collection and Preparation (Drying and Grinding) extraction Solvent Extraction (e.g., Hexane, Ethanol) start->extraction filtration Filtration extraction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions analysis GC-MS and NMR Analysis for Identification and Quantification fractions->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

  • Sample Preparation: Collect and air-dry the plant material. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate or percolate the powdered plant material with a nonpolar solvent such as n-hexane or petroleum ether at room temperature for an extended period (e.g., 24-48 hours).

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: Subject the crude extract to column chromatography over silica gel. Elute with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

  • Analysis: Collect the fractions and analyze them by Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest (identified by comparison with a standard or by its Rf value). Further purify the combined fractions using techniques like preparative TLC or HPLC to obtain pure this compound. Confirm the identity and purity using GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Sample Preparation: Dissolve a known amount of the purified this compound or the plant extract in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nonpolar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a library database (e.g., NIST). For quantification, use an internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of pure this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4][5] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[4][6]

Instrumental Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

  • Temperature: 298 K.

Data Acquisition and Processing: Acquire standard ¹H and ¹³C{¹H} spectra. For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. Process the data using appropriate NMR software (e.g., TopSpin, Mnova).

Biological Activity and Signaling Pathways

This compound has been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3] Its anti-inflammatory effects are, in part, mediated through the modulation of key signaling pathways.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

This compound has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response, which is primarily mediated by the TLR4 signaling pathway.[7] It is suggested that this compound may interfere with the binding of LPS to TLR4 or modulate downstream signaling components.

TLR4_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Inflammatory_Cytokines Promotes Transcription This compound This compound This compound->TLR4_MD2 Inhibits? This compound->NFkB Inhibits

Caption: this compound's proposed interaction with the TLR4 signaling pathway.

PI3K/Akt Signaling Pathway

This compound has also been implicated in the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical pathway in cell survival, proliferation, and inflammation.[7]

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, NF-κB) Cell_Response Cell Survival, Proliferation, Anti-inflammatory Effects This compound This compound This compound->PI3K Modulates? This compound->Akt Modulates Phosphorylation?

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound is a diterpene with a well-defined chemical structure and a range of interesting biological activities. This guide has provided a comprehensive overview of its chemical properties, including detailed spectroscopic data and experimental protocols for its analysis. The visualization of its interaction with key signaling pathways provides a foundation for further research into its mechanism of action and potential therapeutic applications. The information compiled herein is intended to be a valuable resource for scientists and researchers working with this promising natural product. Further studies are warranted to fully elucidate its pharmacological potential and to explore its development as a therapeutic agent.

References

A Technical Guide to Neophytadiene from Marine Algae: From Source to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophytadiene (C₂₀H₃₈), a diterpene hydrocarbon, is a significant secondary metabolite found across various natural sources, including marine algae.[1] Its versatile chemical structure has led to a wide array of documented biological activities, positioning it as a compound of substantial interest for pharmaceutical and nutraceutical applications. These activities include potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides an in-depth overview of this compound's natural occurrence in marine algae, presents quantitative data, details common experimental protocols for its isolation and analysis, and illustrates key biological pathways it modulates.

Natural Sources of this compound in Marine Algae

This compound has been identified in species across the three major divisions of marine macroalgae: Phaeophyta (brown algae), Rhodophyta (red algae), and Chlorophyta (green algae). Brown algae, particularly species from the order Fucales and Dictyotales, are frequently cited as prominent sources. The concentration of this diterpene can vary significantly based on species, geographical location, season, and environmental stressors.

Phaeophyta (Brown Algae)

Brown algae are a well-documented source of a variety of terpenoids, including this compound. Species such as Turbinaria ornata and those from the genus Sargassum have been shown to contain this compound.[2] The presence of this compound is often associated with the degradation of other chlorophyll-related phytocompounds.

Chlorophyta (Green Algae)

Green algae, such as Caulerpa racemosa, have also been identified as sources of this compound.[4] While perhaps less studied for this specific compound compared to brown algae, the chemical diversity within Chlorophyta suggests a broad potential for discovering species with significant this compound content.

Rhodophyta (Red Algae)

Red algae represent another major division where this compound can be found. The complex metabolic pathways within this diverse group contribute to a wide array of secondary metabolites, although specific quantitative data for this compound in many red algal species remains an area for further investigation.

Quantitative Data on this compound in Marine Algae

The following table summarizes the quantitative data available for this compound content in various marine algal species. This data is primarily derived from studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis of algal extracts.

Algal SpeciesDivision (Phylum)This compound ConcentrationReference(s)
Turbinaria ornataPhaeophytaNot explicitly quantified, but isolated as a key anti-inflammatory agent.[2]
Caulerpa racemosaChlorophyta0.60% of total compounds in GC-MS analysis.[4]
An unnamed speciesPhaeophyta52.71 mg/100 g dry weight.[2]
Palisada sp.RhodophytaIdentified as the major compound among several species analyzed.[2]
Padina sp.PhaeophytaIdentified as a major compound among several species analyzed.[2]

Biosynthesis of this compound

This compound, as a diterpene, is synthesized through the isoprenoid pathway. In algae, this primarily occurs via the methylerythritol 4-phosphate (MEP) pathway, localized in the plastids. This pathway builds the fundamental five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the direct precursor to diterpenes.

G_1 Generalized Diterpene Biosynthesis Pathway (MEP) cluster_0 Plastid G3P Glyceraldehyde-3-Phosphate + Pyruvate MEP MEP Pathway G3P->MEP IPP_DMAPP IPP + DMAPP (C5 Precursors) MEP->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) (C10) IPP_DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) (C15) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) (C20) FPP->GGPP Diterpene_Synthases Diterpene Synthases GGPP->Diterpene_Synthases This compound This compound (and other Diterpenes) Diterpene_Synthases->this compound

Caption: Generalized MEP pathway for diterpene biosynthesis in algae.

Experimental Protocols

The successful isolation and quantification of this compound from marine algae involve a multi-step process. The following sections detail the standard methodologies employed.

Sample Collection and Preparation
  • Collection : Algal biomass is collected from its natural habitat, noting the location, date, and environmental conditions. Samples are typically rinsed with fresh seawater to remove epiphytes, sand, and other debris.

  • Transport : Samples are transported to the laboratory in cooled, dark containers to minimize degradation of metabolites.

  • Drying : The biomass is shade-dried or freeze-dried to preserve the integrity of thermolabile compounds. Once dried, the material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection : this compound is a non-polar compound. Therefore, non-polar or moderately polar solvents are effective for its extraction. Common choices include n-hexane, petroleum ether, dichloromethane, or ethyl acetate.[5] A sequential extraction with solvents of increasing polarity can also be employed to fractionate compounds.

  • Maceration : The powdered algal biomass is soaked in the selected solvent for 24-72 hours at room temperature with occasional agitation.

  • Soxhlet Extraction : For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered biomass is placed in a thimble, and the solvent is continuously refluxed through the sample, ensuring a high extraction efficiency.

  • Concentration : The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated oleoresin.

Isolation and Purification
  • Chromatography : Column chromatography is the primary method for isolating this compound from the crude extract.

    • Stationary Phase : Silica gel (60-120 or 230-400 mesh) is commonly used.

    • Mobile Phase : A solvent gradient system is employed, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

  • High-Performance Liquid Chromatography (HPLC) : For final purification to obtain high-purity this compound, preparative HPLC may be used.[5]

Identification and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the definitive method for the identification and quantification of volatile compounds like this compound.[6]

    • Identification : The retention time of the compound in the GC chromatogram is compared with that of a known standard. The mass spectrum of the unknown peak is compared with the spectral library (e.g., NIST) and a pure standard for positive identification.

    • Quantification : The concentration of this compound is determined by creating a calibration curve with known concentrations of a pure standard. The peak area of this compound in the sample is then used to calculate its concentration.

G_2 Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extract Extraction & Isolation cluster_analysis Analysis Collect Algal Biomass Collection Dry Drying & Grinding Collect->Dry Extract Solvent Extraction Dry->Extract Concentrate Concentration (Rotovap) Extract->Concentrate Purify Column Chromatography Concentrate->Purify GCMS GC-MS Analysis Purify->GCMS Identify Identification (Retention Time, Mass Spectra) GCMS->Identify Quantify Quantification (Peak Area vs. Standard) GCMS->Quantify

Caption: Workflow for extraction, isolation, and analysis of this compound.

Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to modulate key cellular signaling pathways. Two prominent examples are its role in anti-inflammation via Toll-like Receptor 4 (TLR4) and in neuroprotection through the PI3K/Akt pathway.[1]

Anti-Inflammatory Action via TLR4 Pathway

This compound has been shown to suppress the inflammatory response induced by lipopolysaccharide (LPS).[2] It achieves this by inhibiting the TLR4 signaling cascade, which leads to a downstream reduction in the production of pro-inflammatory cytokines.

G_3 Inhibition of TLR4 Inflammatory Pathway by this compound LPS LPS TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Neo This compound Neo->TLR4 Inhibits

Caption: this compound inhibits the LPS-induced TLR4 signaling pathway.

Neuroprotective Role via PI3K/Akt Pathway

The PI3K/Akt signaling pathway is crucial for promoting cell survival and proliferation. This compound has been identified as an activator of this pathway, suggesting a mechanism for its observed neuroprotective effects.[1]

G_4 Activation of PI3K/Akt Survival Pathway by this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 -> PIP3 PI3K->PIP2 Akt Akt Activation PIP2->Akt Survival Cell Survival & Anti-apoptosis Akt->Survival Neo This compound Neo->PI3K Activates

References

The Biosynthesis of Neophytadiene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neophytadiene, a diterpene alcohol-derived hydrocarbon, is a significant secondary metabolite in many plant species, implicated in various biological activities including defense and signaling. Its biosynthesis is intricately linked to the degradation of chlorophyll, the most abundant photosynthetic pigment. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers in plant biology, biochemistry, and natural product development.

Introduction

This compound (C₂₀H₃₈) is a diterpenoid compound found in a wide variety of plants, contributing to their essential oils and acting as a semiochemical. It has garnered interest for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. Understanding its biosynthesis in plants is crucial for harnessing its potential through metabolic engineering and for elucidating its ecological roles. The formation of this compound is a branch of the phytol metabolism pathway, which is primarily fed by the breakdown of chlorophyll.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the degradation of chlorophyll, a process that is particularly active during leaf senescence and in response to various biotic and abiotic stresses. The central precursor molecule is phytol, the C₂₀ isoprenoid alcohol side-chain of chlorophyll.

Release of Phytol from Chlorophyll

During the catabolism of chlorophyll, the enzyme chlorophyllase hydrolyzes the ester bond linking the chlorophyllide head group to the phytol tail, releasing free phytol. This process is a key entry point for phytol into various metabolic pathways.

Metabolic Fates of Phytol

Once released, free phytol is at a critical metabolic crossroads and can be directed into several competing pathways:

  • Phosphorylation Pathway for Tocopherol (Vitamin E) Synthesis: This is a major pathway for phytol metabolism.

    • Step 1: Phytol to Phytyl-Phosphate. The enzyme phytol kinase (VTE5) catalyzes the CTP-dependent phosphorylation of free phytol to produce phytyl-phosphate (phytyl-P).

    • Step 2: Phytyl-Phosphate to Phytyl-Diphosphate. Subsequently, phytyl-phosphate kinase (VTE6) phosphorylates phytyl-P to yield phytyl-diphosphate (phytyl-PP). Phytyl-PP is a direct precursor for the biosynthesis of tocopherols and phylloquinone (vitamin K1).

  • Esterification Pathway: Free phytol can be esterified with fatty acids to form fatty acid phytyl esters (FAPEs) . This process is catalyzed by phytyl ester synthases (PES1 and PES2) and serves as a detoxification and storage mechanism for excess phytol.

  • Oxidation and Dehydration Pathway to this compound:

    • Oxidation to Phytenal: Phytol can be oxidized to the long-chain aldehyde, phytenal. This conversion can occur both enzymatically and non-enzymatically and is enhanced during chlorotic stress conditions like salt stress, dark-induced senescence, and nitrogen deprivation.[1][2]

    • Formation of this compound: this compound is formed through the dehydration of phytol. While this reaction is known to occur in plants, the specific enzyme responsible, a putative "phytol dehydratase" or "this compound synthase," has not yet been definitively identified in the scientific literature. The conversion is believed to proceed via both enzymatic and non-enzymatic mechanisms, particularly under conditions of stress that lead to an accumulation of phytol.[2]

The competition between these pathways determines the metabolic flux towards this compound production. For instance, in mutants deficient in tocopherol synthesis (e.g., vte5) or FAPE synthesis (e.g., pes1 pes2), an increase in phytenal accumulation is observed, suggesting that more phytol is available to be shunted towards the oxidation/dehydration pathway.[1]

Regulation of this compound Biosynthesis

The biosynthesis of this compound is significantly influenced by environmental factors. Abiotic stresses such as drought, salinity, and high light intensity, as well as biotic stresses like viral infections, can induce chlorophyll degradation and lead to an increase in this compound production. For example, infection of tomato plants with Tomato Chlorosis Virus (ToCV) has been shown to suppress the Lhca4 gene, leading to chlorophyll degradation and a significant increase in this compound biosynthesis, which in turn attracts the insect vector.

Quantitative Data on this compound and Related Metabolites

The following tables summarize available quantitative data related to this compound biosynthesis.

Plant SpeciesConditionThis compound ContentFold ChangeReference
Tomato (Solanum lycopersicum)Healthy (Control)--
ToCV-infected37 times higher than control37
Maranta arundinaceaEthanolic leaf extractPresent (relative peak area)-[3]
Various Compositae speciesn-hexane leaf extractVariable (diterpene component)-
Dysoxylum malabaricumMethanolic leaf extractHigh abundance-
Sengkubak (Premna serratifolia)Young leaves1.98 - 6.60% of chemical components-[4]
Mature leaves4.18 - 7.48% of chemical components-[4]
Old leaves4.38 - 7.80% of chemical components-[4]
Seaweeds (various species)Dry algaeMajor compound-[4]
Bhendi (Abelmoschus esculentus)Nano DAP-treatedElevated levels-
EnzymeSubstrateCosubstrateK_mV_maxOptimal pHOptimal Temp. (°C)Source OrganismReference
Phytol Kinase (VTE5)PhytolCTP--7.4-Arabidopsis thaliana[5]
Phytol Kinase (VTE5)PhytolCTP----Synechocystis sp. PCC 6803[5]

Experimental Protocols

Extraction and Quantification of this compound by GC-MS

This protocol provides a general method for the analysis of this compound and other volatile compounds from plant leaf tissue.

1. Sample Preparation: a. Harvest fresh leaf tissue (approximately 1 g) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction: a. Transfer the powdered tissue to a glass vial with a PTFE-lined cap. b. Add 5 mL of n-hexane (or another suitable non-polar solvent like dichloromethane). c. Add an internal standard (e.g., 1-octadecene) at a known concentration for quantification. d. Vortex the mixture for 1 minute and then sonicate for 15 minutes in a water bath. e. Centrifuge the sample at 3000 x g for 10 minutes to pellet the plant debris. f. Carefully transfer the supernatant to a new glass vial. g. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen gas.

3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: Use a non-polar capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5, or equivalent). c. Injection: Inject 1 µL of the extract in splitless mode. d. Oven Temperature Program:

  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: Increase to 240°C at a rate of 5°C/min.
  • Hold: Maintain at 240°C for 10 minutes. e. Carrier Gas: Helium at a constant flow rate of 1 mL/min. f. MS Parameters:
  • Ionization mode: Electron Impact (EI) at 70 eV.
  • Mass scan range: m/z 40-500.
  • Ion source temperature: 230°C.
  • Transfer line temperature: 280°C.

4. Data Analysis: a. Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. b. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Enzyme Assay for Phytol Kinase (VTE5)

This protocol is adapted from the method described for Arabidopsis VTE5.[5]

1. Enzyme Preparation: a. Heterologously express the VTE5 protein in E. coli or isolate membrane fractions from plant tissue. b. Prepare washed membrane fractions containing the VTE5 enzyme.

2. Reaction Mixture (100 µL total volume):

  • 25 mM Tris-HCl, pH 7.4
  • 5 mM MgCl₂
  • 10 mM Sodium Orthovanadate
  • 0.05% (w/v) CHAPS
  • 0.1 to 0.5 mM CTP
  • 5 µM Phytol (Sigma-Aldrich)
  • (Optional for radiolabeling) 0.5 µCi [³H]-phytol
  • 100-250 µg of membrane protein

3. Assay Procedure: a. Combine all reaction components except the enzyme in a microcentrifuge tube. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding the membrane protein preparation. d. Incubate at 30°C for 30 minutes. e. Stop the reaction by adding 100 µL of 1 M HCl.

4. Product Extraction and Detection: a. Extract the lipid-soluble components by adding 200 µL of chloroform:methanol (2:1, v/v) and vortexing vigorously. b. Centrifuge to separate the phases. c. Transfer the lower organic phase to a new tube and dry under nitrogen. d. Resuspend the lipid extract in a suitable solvent. e. Analyze the formation of phytyl-phosphate by LC-MS or by scintillation counting if a radiolabeled substrate was used.

Enzyme Assay for Phytyl-Phosphate Kinase (VTE6)

A direct, detailed protocol for VTE6 is less common. However, a coupled assay with VTE5 or a general kinase assay can be adapted.

1. Coupled Enzyme Assay (with VTE5): a. Perform the VTE5 assay as described above, but co-express both VTE5 and VTE6 in the E. coli system. b. Analyze the reaction products for the presence of phytyl-diphosphate using LC-MS/MS. The conversion of phytol to phytyl-diphosphate indicates the combined activity of VTE5 and VTE6.[6]

2. General Kinase Assay (using Phytyl-Phosphate as substrate): a. Reaction Mixture:

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
  • Phytyl-phosphate (substrate).
  • ATP (co-substrate).
  • Enzyme preparation containing VTE6. b. Procedure:
  • Follow the general procedure for kinase assays, initiating the reaction with the enzyme and incubating at an optimal temperature (e.g., 30°C). c. Detection:
  • Monitor the consumption of ATP or the formation of ADP using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
  • Alternatively, directly measure the formation of phytyl-diphosphate using LC-MS/MS.

Visualizations

Biosynthesis Pathway of this compound

Neophytadiene_Biosynthesis cluster_competing Competing Pathways Chlorophyll Chlorophyll Phytol Phytol Chlorophyll->Phytol Hydrolysis Phytyl_P Phytyl-Phosphate Phytol->Phytyl_P FAPEs Fatty Acid Phytyl Esters Phytol->FAPEs Phytenal Phytenal Phytol->Phytenal This compound This compound Phytol->this compound Direct Dehydration Phytyl_PP Phytyl-Diphosphate Phytyl_P->Phytyl_PP Tocopherols Tocopherols Phytyl_PP->Tocopherols Chlorophyllase Chlorophyllase Chlorophyllase->Chlorophyll VTE5 VTE5 (Phytol Kinase) VTE5->Phytol VTE6 VTE6 (Phytyl-P Kinase) VTE6->Phytyl_P PES1_2 PES1/PES2 PES1_2->Phytol Oxidation Oxidation (Enzymatic/Non-enzymatic) Oxidation->Phytol Dehydration Dehydration (Enzymatic/Non-enzymatic) Dehydration->Phytol

Caption: Overview of the this compound biosynthesis pathway from chlorophyll.

Experimental Workflow for this compound Analysis

GCMS_Workflow Start Plant Tissue Sampling (e.g., Leaves) Grinding Cryogenic Grinding Start->Grinding Extraction Solvent Extraction (n-hexane) Grinding->Extraction Concentration Concentration under N2 Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS DataProcessing Data Processing GCMS->DataProcessing Identification Compound Identification (vs. Standard) DataProcessing->Identification Quantification Quantification (vs. Internal Standard) DataProcessing->Quantification End Results Identification->End Quantification->End

Caption: Workflow for GC-MS analysis of this compound from plant tissue.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a stress-induced process that diverts phytol from chlorophyll degradation away from primary recycling pathways like tocopherol synthesis. While the initial steps involving chlorophyll catabolism and the competing metabolic fates of phytol are well-documented, the terminal step of phytol dehydration to this compound remains an area for further investigation. The identification of a specific "this compound synthase" would be a significant advancement in the field, opening up new possibilities for metabolic engineering to enhance the production of this valuable diterpene. The provided protocols and data serve as a foundational resource for researchers aiming to explore the biosynthesis, regulation, and potential applications of this compound. Future research should focus on elucidating the complete enzymatic machinery, quantifying this compound production across a broader range of plant species and stress conditions, and exploring its physiological roles in plant defense and adaptation.

References

An In-depth Technical Guide to Neophytadiene Isomers and Their Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophytadiene, a diterpene hydrocarbon with the chemical formula C20H38, is a naturally occurring compound found across a diverse range of organisms, from terrestrial plants to marine algae.[1][2][3] Its presence in numerous traditional medicinal plants has spurred scientific interest in its pharmacological properties.[4] Research has revealed a spectrum of biological activities associated with this compound, including anti-inflammatory, neuroprotective, antimicrobial, and anticancer effects, making it a molecule of significant interest for drug development.[1][5] This technical guide provides a comprehensive overview of this compound isomers, their natural distribution, biosynthetic origins, and the experimental methodologies used for their study.

Chemical Structure and Isomerism

The principal structure of this compound is defined by the IUPAC name 7,11,15-trimethyl-3-methylidenehexadec-1-ene.[1] This structure contains two double bonds, one at the C1-C2 position and another at the C3-C4 position (an exomethylene group), as well as three chiral centers at the C7, C11, and C15 positions. The presence of the C1-C2 double bond allows for the existence of geometric isomers, specifically (E)- and (Z)-isomers, which differ in the spatial arrangement of substituents around the double bond. While the general structure is well-documented, clear depictions and specific data distinguishing the natural occurrence and biological activities of individual isomers are not extensively available in public literature. For the purpose of this guide, the general structure of this compound is presented.

Another related isomer mentioned in chemical databases is (3E)-3,7,11,15-tetramethylhexadeca-1,3-diene, also known as phytadiene. This isomer differs from the primary this compound structure in the position of the double bonds.

Natural Occurrence of this compound

This compound has been identified in a wide array of natural sources, including higher plants, brown algae, and even some insects. Its concentration and the specific isomeric composition can vary significantly depending on the species, the part of the organism, and environmental conditions. The following tables summarize the quantitative data on the presence of this compound in various natural sources. Note: The available literature often does not differentiate between specific isomers, hence the data is presented for "this compound" as a whole unless specified.

Plant SpeciesFamilyPlant PartConcentration/Relative Abundance (%)Reference(s)
Aeschynomene elaphroxylonFabaceae-82.23% of a sub-fraction[6]
Gongronema latifoliumApocynaceaeLeavesPresent (unquantified)[7]
Vincetoxicum rossicumApocynaceaeLeavesPresent (unquantified)[7]
Marsdenia edulisApocynaceaeLeavesPresent (unquantified)[7]
Maranta arundinaceaMarantaceaeLeavesPresent (unquantified)[8]
Marine Algae SpeciesPhylumRelative Abundance (%)Reference(s)
Turbinaria ornataPhaeophyta (Brown Algae)Major component[9]
Dictyopteris spp.Phaeophyta (Brown Algae)Present (unquantified)-
Palisada spp.Rhodophyta (Red Algae)23.89% (dry weight)[9]

Biosynthesis of this compound

The biosynthesis of this compound is closely linked to the degradation of chlorophyll, a fundamental pigment in photosynthetic organisms.[10]

This compound Biosynthesis cluster_precursor Precursor Pathway Chlorophyll Chlorophyll Phytol Phytol Chlorophyll->Phytol Chlorophyll Degradation (e.g., via Pheophytinase) This compound This compound Isomers Phytol->this compound Dehydration (Enzymatic/Non-enzymatic) GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP->Phytol Reduction

Caption: Proposed Biosynthetic Pathway of this compound.

The diterpene alcohol phytol, which forms the side chain of chlorophyll, is released during chlorophyll catabolism.[11][12] this compound is subsequently formed through the dehydration of phytol.[10] This dehydration can occur through both enzymatic and non-enzymatic processes. The primary precursor for the phytol tail of chlorophyll is geranylgeranyl pyrophosphate (GGPP), a central molecule in the biosynthesis of various terpenes.[11]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities that are of interest to the pharmaceutical and scientific communities. Its mechanisms of action are beginning to be elucidated, with studies pointing to its interaction with key inflammatory and cell survival signaling pathways.

Anti-inflammatory Activity: TLR4 Signaling Pathway

This compound has demonstrated significant anti-inflammatory properties. One of the proposed mechanisms for this activity is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[9] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade. This compound has been shown to suppress the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[9]

TLR4 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription This compound This compound This compound->TLR4 Inhibits This compound->NFkB Inhibits PI3K_Akt_Signaling_Pathway GrowthFactor Neurotrophic Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival and Growth Akt->CellSurvival Promotes This compound This compound This compound->PI3K Activates? GC_MS_Workflow Sample Natural Extract GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Detection) GC->MS Data Data Analysis (Identification & Quantification) MS->Data

References

The Discovery and Isolation of Neophytadiene from Novel Sources: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neophytadiene, a diterpene hydrocarbon, has garnered significant attention in the scientific community due to its diverse and promising pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties.[1][2] While traditionally associated with terrestrial plants, recent research has unveiled a wealth of novel sources for this bioactive compound, particularly within the marine environment. This guide provides a comprehensive overview of the discovery and isolation of this compound from these emerging sources, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery and drug development.

Novel Sources and Quantitative Yield of this compound

The exploration of diverse ecosystems has led to the identification of numerous novel sources of this compound. Marine algae, in particular, have emerged as a rich and largely untapped reservoir of this compound. The following table summarizes the quantitative yield of this compound from several recently reported novel sources, providing a comparative analysis for researchers seeking to identify high-yielding species for further investigation.

Source OrganismType of SourceExtraction Solvent(s)Yield of this compoundReference
Aeschynomene elaphroxylonAquatic ShrubMethanol, Petroleum Ether82.23% of a sub-fraction of the petroleum ether extract[1][3][4]
Turbinaria ornataMarine Brown AlgaMethanolIdentified as a major constituent[5]
Desmarestia antarcticaAntarctic Marine AlgaNot Specified2.2% of the crude extract[5][6]
Gracilaria corticataMarine Red AlgaNot Specified8.42 ± 0.51 mg/g dry weight of the extract[7]
Palisada perforataMarine Red AlgaDichloromethane / Methanol23.89% of dry weight[2]
Pycnoporus sanguineus (Endophytic Fungus)FungusNot Specified52.71 mg/100 g dry weight[2]
Maranta arundinaceaPlant (Leaves)EthanolIdentified as a present compound[8]

Experimental Protocols for Extraction, Isolation, and Quantification

The successful isolation of this compound from its natural sources relies on a series of well-defined experimental procedures. This section outlines detailed methodologies for the key stages of this process, from initial extraction to final purification and quantification.

General Extraction Workflow

The initial step in isolating this compound involves the extraction of the compound from the raw biological material. The choice of solvent and extraction method is critical and can significantly impact the yield and purity of the final product.

Extraction_Workflow Raw_Material Raw Material (e.g., Dried Algae, Plant Leaves) Solvent_Extraction Solvent Extraction (Maceration, Soxhlet, or Ultrasonic) Raw_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Removal Solvent Removal (Rotary Evaporation) Crude_Extract->Solvent_Removal Concentrated_Extract Concentrated Crude Extract Solvent_Removal->Concentrated_Extract

A generalized workflow for the initial extraction of this compound.
Detailed Extraction Protocols

Protocol 1: Maceration of Aeschynomene elaphroxylon [1][4]

  • Preparation of Plant Material: Air-dry the aerial parts of Aeschynomene elaphroxylon in the shade at room temperature (25°C) for 15 days. Mechanically powder the dried material using an electric grain mill.

  • Maceration: Macerate 1.4 kg of the powdered plant material in 70% methanol for 10 days, with occasional shaking and stirring.

  • Filtration and Concentration: Filter the methanolic extract and concentrate it under vacuum at 40°C using a rotary evaporator until dryness to obtain the crude methanol extract.

  • Solvent Partitioning: Suspend the crude methanol extract in distilled water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

  • Further Processing: The petroleum ether fraction, which is rich in this compound, is then carried forward for purification.

Protocol 2: Ethanolic Extraction of Maranta arundinacea Leaves [8]

  • Sample Preparation: Shade-dry the leaves of Maranta arundinacea and grind them into a coarse powder.

  • Extraction: Soak the powdered leaves in 95% ethanol for 72 hours at room temperature.

  • Concentration: Filter the extract and concentrate it using a rotary evaporator to obtain the crude ethanolic extract.

Purification by Column Chromatography

Column chromatography is a crucial step for the purification of this compound from the crude extract. The choice of stationary and mobile phases is critical for achieving good separation.

Protocol: Silica Gel Column Chromatography [1]

  • Column Packing: Prepare a silica gel column (60-120 mesh size) using a wet packing method with the selected mobile phase.

  • Sample Loading: Adsorb the concentrated crude extract (e.g., the petroleum ether fraction from A. elaphroxylon) onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing this compound (as identified by TLC comparison with a standard) and concentrate them using a rotary evaporator.

Final Purification by Preparative HPLC

For obtaining high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed as a final purification step.

General Method for Diterpene Purification [7][9][10][11][12]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water, is commonly used. The specific ratio or gradient will depend on the preliminary analytical HPLC analysis.

  • Injection: Dissolve the partially purified fraction from column chromatography in the mobile phase and inject it into the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC or GC-MS.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound.

General GC-MS Protocol [1][8][13]

  • Sample Preparation: Dissolve a known amount of the purified sample or extract in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: Use a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Injector Temperature: Typically set around 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for a few minutes, and then ramp up to a final temperature of 280-300°C.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of approximately 40-500 amu.

  • Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard. Quantification can be performed by creating a calibration curve with a standard of known concentrations.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been reported to exhibit neuroprotective effects through the modulation of this pathway.

PI3K_Akt_Pathway This compound This compound Growth_Factor_Receptor Growth Factor Receptor This compound->Growth_Factor_Receptor Activates PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream_Effectors Phosphorylates Cell_Survival Cell Survival & Neuroprotection Downstream_Effectors->Cell_Survival Promotes

This compound's role in the PI3K/Akt signaling pathway.
TLR4 Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system and plays a crucial role in inflammation. This compound has demonstrated anti-inflammatory effects by suppressing TLR4-mediated signaling.

TLR4_Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NF_kB NF-κB TRAF6->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Inhibitory effect of this compound on the TLR4 signaling pathway.

Conclusion and Future Directions

The discovery of this compound in a diverse array of novel sources, particularly marine algae, has opened up new avenues for natural product research and drug development. The data and protocols presented in this guide offer a solid foundation for the efficient isolation and characterization of this promising diterpene. Future research should focus on screening a wider range of unexplored organisms to identify even more potent sources of this compound. Furthermore, a deeper investigation into its mechanisms of action and its efficacy in preclinical and clinical studies will be crucial for translating the therapeutic potential of this compound into tangible clinical applications. The continued exploration of this compound holds significant promise for the development of novel therapies for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Identification of Neophytadiene in Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neophytadiene, a diterpene with documented analgesic, anti-inflammatory, antimicrobial, and antioxidant properties, is a compound of significant interest in pharmaceutical and phytochemical research.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for the identification and quantification of this compound in complex biological extracts. This document provides a comprehensive protocol for the extraction, identification, and quantification of this compound from various sample matrices using GC-MS. The methodologies outlined herein are compiled from established research to ensure reliable and reproducible results.

Introduction

The increasing demand for novel therapeutic agents from natural sources has intensified the focus on phytochemicals like this compound. Accurate and robust analytical methods are crucial for the qualitative and quantitative assessment of this compound in plant extracts and other biological samples. GC-MS offers high sensitivity and specificity, enabling the separation of this compound from other co-eluting compounds and its unambiguous identification based on its mass spectrum. This protocol details the necessary steps from sample preparation to data analysis for the successful identification of this compound.

Experimental Protocols

Sample Preparation

The choice of extraction solvent and method is critical for the efficient recovery of this compound. Various solvents, including ethanol, methanol, hexane, and petroleum ether, have been successfully employed.[1][2][3][4] The following is a generalized protocol that can be adapted based on the specific sample matrix.

Materials:

  • Plant material (e.g., leaves, stems, roots), air-dried and powdered

  • Extraction solvents: n-hexane, ethanol, or methanol (analytical grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Vials for sample storage

Procedure:

  • Extraction:

    • Macerate a known quantity (e.g., 100 g) of the powdered plant material in a suitable volume (e.g., 500 mL) of the chosen solvent (n-hexane, ethanol, or methanol) for 24-72 hours at room temperature.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction, typically for 6-8 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature appropriate for the solvent (e.g., 40°C for ethanol).

  • Fractionation (Optional but Recommended):

    • For complex extracts, a liquid-liquid fractionation can be performed to separate compounds based on polarity. For instance, a methanolic extract can be partitioned with n-hexane to isolate nonpolar compounds like this compound.

  • Drying and Reconstitution:

    • Dry the final extract or fraction over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness and reconstitute a known weight of the residue in a suitable solvent (e.g., n-hexane or methanol) to a final concentration of 1 mg/mL for GC-MS analysis.

GC-MS Analysis

The following parameters are a collation of typical conditions used for the analysis of this compound.[3][5][6] Instrument conditions should be optimized for the specific GC-MS system being used.

Parameter Value
Gas Chromatograph
ColumnRtx-1MS fused bonded column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Injection ModeSplitless or Split
Injection Volume1-2 µL
Injector Temperature250 - 260°C
Oven Program
Initial Temperature45 - 70°C, hold for 2 min
Ramp Rate5 - 10°C/min
Final Temperature280 - 300°C, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature200 - 230°C
Quadrupole Temp.150°C
Mass Range40 - 600 amu
Solvent Delay3 - 7 min
Data Analysis and Identification

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of a reference standard or with established mass spectral libraries such as the National Institute of Standards and Technology (NIST) and Wiley libraries.[1][2] The mass spectrum of this compound is characterized by specific fragment ions that serve as a fingerprint for its identification.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound as reported in various studies. The retention time and peak area percentage can vary depending on the specific chromatographic conditions and the sample matrix.

Plant/Extract Source Retention Time (min) Peak Area (%) Reference
Maranta arundinacea (ethanolic leaf extract)16.70512.11[1]
Aeschynomene elaphroxylon (petroleum ether fraction)Not Specified82.23[3]
Desmarestia antarcticaNot Specified2.2[7]
Alkanna trichophila (hexane extract)Not Specified0.22[5]
Tagetes filifolia (essential oil)Not Specified3.45[8]

Workflow Diagram

GCMS_Workflow GC-MS Protocol for this compound Identification cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Plant Material) Drying Drying and Pulverization SampleCollection->Drying Extraction Solvent Extraction (Maceration or Soxhlet) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Fractionation Fractionation (Optional) Concentration->Fractionation Reconstitution Reconstitution in Solvent Concentration->Reconstitution Fractionation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis PeakIntegration Peak Integration MassAnalysis->PeakIntegration LibrarySearch Mass Spectral Library Search (NIST, Wiley) PeakIntegration->LibrarySearch Identification Compound Identification (this compound) LibrarySearch->Identification Quantification Quantification (Peak Area %) Identification->Quantification

Caption: Workflow for this compound Identification by GC-MS.

Conclusion

This application note provides a detailed and robust protocol for the identification of this compound in various extracts using GC-MS. By following the outlined procedures for sample preparation, GC-MS analysis, and data interpretation, researchers can confidently identify and quantify this important bioactive compound. The provided workflow and summary data serve as a valuable resource for scientists and professionals in the fields of natural product chemistry and drug development.

References

Quantitative Analysis of Neophytadiene Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neophytadiene is a naturally occurring diterpene found in a variety of plants and marine organisms, exhibiting a range of biological activities including anti-inflammatory, antimicrobial, and antioxidant properties. Accurate and precise quantification of this compound is crucial for pharmacological studies, quality control of natural products, and drug development. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD), a suitable technique for compounds lacking a strong UV chromophore.

Introduction

This compound is a C20 hydrocarbon belonging to the diterpene family. Its non-polar nature and lack of significant UV-absorbing functional groups present a challenge for quantification using conventional HPLC with UV-Vis detection. While Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for its analysis, HPLC offers advantages in terms of reduced sample volatility requirements and the potential for non-destructive sample preparation. The use of a universal detector, such as a Charged Aerosol Detector (CAD), provides a robust solution for the quantification of this compound, offering a response that is largely independent of the analyte's optical properties. Recent studies have also indicated that this compound may exert its biological effects through the modulation of cellular signaling pathways, such as the PI3K/Akt pathway, making its accurate quantification even more critical for mechanistic studies.[1]

Experimental Protocols

Sample Preparation

The extraction of the non-polar this compound from a sample matrix is a critical step for accurate quantification.

Protocol for Extraction from Plant Material:

  • Homogenization: Weigh 1-2 grams of dried and powdered plant material.

  • Solvent Extraction: Add 20 mL of n-hexane to the plant material.

  • Sonication: Sonicate the mixture for 30 minutes in a sonication bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) two more times with fresh n-hexane.

  • Solvent Evaporation: Combine the supernatants and evaporate the n-hexane under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of acetonitrile/methanol) for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC-CAD Instrumentation and Conditions

Given that this compound lacks a significant chromophore, Charged Aerosol Detection (CAD) is the recommended detection method for sensitive and universal quantification.[2] A reversed-phase HPLC method is proposed for the separation.

Table 1: HPLC-CAD Instrumental Conditions

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC System
Detector Charged Aerosol Detector (CAD)
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Methanol
Gradient Isocratic with 100% Acetonitrile or a shallow gradient with Methanol
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
CAD Nebulizer Temp. 35 °C
CAD Evaporation Temp. 35 °C
CAD Gas Pressure 35 psi
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation (Hypothetical Data)

A full method validation should be performed according to ICH guidelines to ensure the reliability of the quantitative data. The following table summarizes the expected performance characteristics of a validated HPLC-CAD method for this compound.

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

ParameterSpecificationResult
Linearity (µg/mL) r² > 0.9991 - 100
Limit of Detection (LOD) S/N ratio ≥ 30.5 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 101.5 µg/mL
Precision (%RSD) < 2%Intra-day: 1.2%, Inter-day: 1.8%
Accuracy (% Recovery) 98 - 102%99.5%
Specificity No interference at the retention time of this compoundPeak purity > 99%

Visualization of Workflows and Pathways

experimental_workflow sample Sample (e.g., Plant Material) extraction Solvent Extraction (n-hexane) sample->extraction Homogenization concentration Evaporation & Reconstitution extraction->concentration filtration Filtration (0.22 µm) concentration->filtration hplc HPLC-CAD Analysis filtration->hplc Injection data Data Acquisition & Quantification hplc->data

Figure 1: Experimental workflow for the quantitative analysis of this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Converts to Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Response Cellular Responses (Growth, Proliferation, Survival) mTORC1->Cell_Response Converts to This compound This compound This compound->PI3K Inhibition

Figure 2: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Discussion

The proposed HPLC-CAD method provides a robust and sensitive approach for the quantification of this compound in various matrices. The primary advantage of this method is its applicability to non-chromophoric compounds, overcoming the limitations of traditional UV detection. The structural basis for the weak UV absorbance of this compound lies in its conjugated diene system, which typically absorbs in the low UV range (around 217-225 nm). At these low wavelengths, interference from solvents and other matrix components can be significant, leading to poor sensitivity and selectivity.

The successful implementation of this protocol requires careful sample preparation to ensure complete extraction and removal of interfering substances. Method validation is paramount to guarantee the accuracy and reliability of the results. The hypothetical data presented in Table 2 serves as a guideline for the expected performance of a well-optimized method.

The involvement of this compound in the PI3K/Akt signaling pathway highlights the importance of this analytical method in elucidating the mechanisms of action of this bioactive compound.[1] Further research can utilize this quantitative approach to correlate the concentration of this compound with its pharmacological effects, aiding in the development of new therapeutic agents.

Conclusion

This application note details a comprehensive protocol for the quantitative analysis of this compound using HPLC with Charged Aerosol Detection. The method is designed to be sensitive, specific, and reliable, addressing the analytical challenges posed by the compound's lack of a strong UV chromophore. The provided workflows and protocols can be readily adapted by researchers in natural product chemistry, pharmacology, and drug development to accurately quantify this compound in their samples.

References

Application Notes & Protocols: Supercritical Fluid Extraction of Neophytadiene from Biomass

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neophytadiene is a diterpene hydrocarbon found in a variety of natural sources, including medicinal plants, marine algae, and tobacco.[1][2] It has garnered significant interest from researchers and drug development professionals due to its wide range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, analgesic, and neuroprotective effects.[1][3][4] The extraction and purification of this compound are critical steps for its study and potential therapeutic application. Supercritical Fluid Extraction (SFE) with carbon dioxide (SC-CO2) has emerged as a green and efficient technology for isolating bioactive compounds like this compound from biomass.[5][6][7] This method offers several advantages over conventional solvent extraction, such as reduced use of toxic organic solvents, lower extraction temperatures that preserve thermolabile compounds, and the ability to tune solvent properties by modifying pressure and temperature.[8][9]

These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound from biomass using SFE, intended for researchers, scientists, and professionals in the field of drug development.

Application Notes

Supercritical CO2 is a nonpolar solvent, making it highly effective for extracting lipophilic compounds like this compound.[6] The selectivity and efficiency of the extraction can be significantly influenced by key operational parameters.

  • Pressure and Temperature: These are the most critical parameters in SFE. Increasing pressure at a constant temperature generally increases the density of the supercritical fluid, enhancing its solvating power and leading to higher extraction yields.[10] However, increasing temperature can have a dual effect: it can increase the vapor pressure of the solute, which aids extraction, but it can also decrease the solvent density, which may reduce solubility.[9] Therefore, an optimal balance between pressure and temperature is necessary to maximize yield. For many bioactive compounds, temperatures are often kept between 40°C and 60°C to prevent thermal degradation.[9]

  • Co-solvent: While SC-CO2 is excellent for nonpolar molecules, its efficiency can be limited when extracting from complex biomass or for slightly more polar compounds. The addition of a small amount of a polar co-solvent, such as ethanol or methanol, can significantly increase the polarity of the supercritical fluid and improve the extraction yield.[6][9] Ethanol is often preferred due to its low toxicity.

  • Biomass Preparation: The physical state of the biomass is crucial. Grinding the material to a smaller particle size increases the surface area available for extraction, which can improve efficiency and reduce extraction time.[9] However, excessively fine particles can lead to bed compaction and poor solvent flow. A typical particle size for SFE ranges from 0.25 to 2.0 mm.[9]

  • Flow Rate: The flow rate of the supercritical fluid affects the residence time and mass transfer kinetics. A higher flow rate can accelerate the extraction process, but an excessively high rate may not allow sufficient time for the solvent to become saturated with the solute, leading to inefficiency.

Data Presentation

The following tables summarize quantitative data related to SFE of bioactive compounds from various biomass sources, providing a reference for developing a this compound extraction protocol.

Table 1: Supercritical Fluid Extraction Parameters for Bioactive Compounds from Various Biomass

Biomass SourceTarget Compound(s)Pressure (MPa)Temperature (°C)Co-solvent (% v/v)Extraction YieldReference
Flue-cured TobaccoNicotine, this compound15 - 3530 - 50Not specified26.80% (Relative content of this compound)[2][11]
Coccomyxa onubensis (Microalga)Lutein, Phenols25 - 5530 - 70Ethanol (0 - 50%)Up to 15.95% (w/w)[12]
Dunaliella salina (Microalga)β-carotene, Fatty Acids10 - 5550 - 75None3.52 - 39.04 mg/g[13]
Hops (Humulus lupulus L.)Flavonoids2550Ethanol (80%)7.8 mg/g[14]
Flixweed SeedEssential Oils, Fatty Acids35.565Methanol (150 µL)0.68 - 17.1% (w/w)[15][16]
Marine MacroalgaePhenolic compounds, Carotenoids8 - 37.935 - 60Ethanol or MethanolNot specified[6][8]

Table 2: Reported Biological Activities of this compound

Biological ActivityMechanism/NoteReference(s)
Anti-inflammatory Plays a role in the TLR4 activation pathway.[1][4]
Neuroprotective Associated with the PI3K/Akt signaling pathway.[1]
Antimicrobial Demonstrated efficacy against a range of organisms.[1][3]
Antioxidant Scavenges free radicals, protecting from oxidative stress.[1][3]
Analgesic Possesses pain-relieving properties.[1][4]
Anticancer May act as an apoptotic inducer by blocking receptors like Human A2a.[17]
Antimalarial Has shown efficacy against malaria parasites.[1]

Experimental Protocols

This section provides a generalized protocol for the extraction of this compound from a solid biomass matrix (e.g., dried plant leaves, algae) using a laboratory-scale SFE system.

Protocol 1: Supercritical Fluid Extraction of this compound

1. Biomass Preparation: a. Dry the biomass material (e.g., tobacco leaves, algal powder) in an oven at 40-50°C or by freeze-drying to a moisture content below 10%. b. Grind the dried biomass using a laboratory mill to achieve a mean particle size between 0.5 mm and 1.0 mm. c. Store the powdered biomass in a desiccator to prevent rehydration before extraction.

2. SFE System Setup and Extraction: a. Accurately weigh approximately 10-20 g of the prepared biomass powder and load it into the extraction vessel. b. Assemble the SFE system, ensuring all fittings are secure. A schematic of a typical lab-scale SFE apparatus is shown in the workflow diagram below. c. Set the temperature of the extraction vessel using the heating jacket (e.g., 45°C). d. Pressurize the system with CO2 using a high-pressure pump to the desired extraction pressure (e.g., 25 MPa). e. If using a co-solvent, introduce it into the CO2 stream at the desired concentration (e.g., 5% ethanol) using a separate pump. f. Begin the extraction in dynamic mode, allowing the supercritical fluid to flow through the extraction vessel at a constant flow rate (e.g., 2-4 g/min ). g. The extract is collected downstream after passing through a back-pressure regulator, where the CO2 expands to a gas and the extracted compounds precipitate in a collection vial. h. Continue the extraction for a predetermined time (e.g., 120 minutes) or until the extraction yield diminishes. i. After extraction, carefully depressurize the system and collect the crude extract from the collection vial.

3. Post-Extraction Analysis (Quantification of this compound): a. Dissolve a known amount of the crude extract in a suitable solvent (e.g., n-hexane). b. Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS). c. GC-MS Conditions (Example):

  • Column: DB-5 fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[16]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[16]
  • Injector Temperature: 250°C.
  • Oven Program: Start at 60°C for 5 min, then ramp up by 5°C/min to 250°C and hold for 5 min.[16]
  • MS Detector: Electron Impact (EI) ionization at 70 eV. d. Identify the this compound peak by comparing its retention time and mass spectrum with a certified reference standard and mass spectral libraries (e.g., NIST, Wiley). e. Quantify the amount of this compound in the extract by creating a calibration curve with the reference standard.

Visualizations

Diagrams of Workflows and Pathways

SFE_Workflow cluster_prep 1. Biomass Preparation cluster_sfe 2. Supercritical Fluid Extraction (SFE) cluster_analysis 3. Analysis biomass Raw Biomass (e.g., Leaves, Algae) drying Drying (40-50°C) biomass->drying grinding Grinding (0.5-1.0 mm) drying->grinding vessel Extraction Vessel (with Biomass) grinding->vessel co2 CO2 Tank pump High-Pressure Pump co2->pump pump->vessel pump->vessel Pressure (P) bpr Back-Pressure Regulator vessel->bpr heater Heater heater->vessel Temp (T) cosolvent Co-solvent (e.g., Ethanol) cosolvent_pump Co-solvent Pump cosolvent->cosolvent_pump cosolvent_pump->vessel collection Collection Vial (Crude Extract) bpr->collection analysis GC-MS Analysis collection->analysis quant Identification & Quantification analysis->quant SFE_Parameters Logical Relationships in SFE cluster_inputs Input Parameters cluster_properties Solvent Properties cluster_outputs Extraction Outcomes P Pressure Density Fluid Density P->Density increases T Temperature T->Density decreases CS Co-solvent % Solubility Solute Solubility CS->Solubility increases polarity PS Particle Size Yield Extraction Yield PS->Yield affects mass transfer Density->Solubility affects Solubility->Yield Selectivity Selectivity Solubility->Selectivity Neophytadiene_Pathway cluster_inflammation Anti-inflammatory Action cluster_neuro Neuroprotective Action NPT1 This compound TLR4 TLR4 Activation NPT1->TLR4 Inflam ↓ Pro-inflammatory Cytokines TLR4->Inflam NPT2 This compound PI3K PI3K/Akt Pathway NPT2->PI3K Survival ↑ Neuronal Survival ↓ Apoptosis PI3K->Survival

References

Method Development for Neophytadiene Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophytadiene, a diterpene found in a variety of medicinal plants, has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1] This document provides detailed application notes and experimental protocols for the purification of this compound from natural sources. The methodologies described herein are designed to yield this compound of sufficient purity for research and drug development applications. Two primary purification strategies are presented: a foundational method using silica gel column chromatography and an advanced method employing preparative High-Performance Liquid Chromatography (HPLC) for achieving higher purity.

Biological Significance of this compound

This compound exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1] Its therapeutic potential is linked to its interaction with key cellular signaling pathways. Notably, this compound has been shown to play a role in the anti-inflammatory response through the Toll-like receptor 4 (TLR4) signaling pathway and exerts neuroprotective effects via the PI3K/Akt signaling pathway.[1] Understanding these mechanisms is crucial for the development of this compound-based therapeutics.

Purification Methodologies

The purification of this compound from a crude plant extract is a multi-step process involving initial extraction followed by one or more chromatographic separation techniques. The choice of method will depend on the desired purity, yield, and available instrumentation.

Method 1: Silica Gel Column Chromatography

This method is a fundamental and cost-effective technique for the initial purification of this compound from a non-polar plant extract. It is capable of yielding this compound with a purity suitable for preliminary biological screening.

Experimental Protocol:

  • Extraction and Fractionation:

    • A suitable plant source is first subjected to extraction with a non-polar solvent such as petroleum ether or hexane to obtain a crude extract rich in this compound.

    • The crude extract is then concentrated under reduced pressure.

  • Silica Gel Column Chromatography:

    • Column Preparation: A glass column is packed with silica gel (70-230 mesh) as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.

    • Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

    • Elution: The column is eluted with a solvent system of increasing polarity. A common starting point is 100% hexane, gradually introducing a more polar solvent such as ethyl acetate. The separation of terpenes like this compound is typically achieved with non-polar to medium-polar mobile phases.[2]

    • Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Solvent System Example: A gradient elution from 100% hexane to a hexane:ethyl acetate mixture (e.g., 98:2) is often effective for separating diterpenes.

Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For applications requiring higher purity, such as in vitro and in vivo studies, preparative HPLC is the preferred method. This technique offers superior resolution and can yield this compound with purities exceeding 95%.

Experimental Protocol:

  • Initial Purification:

    • The crude extract should first be partially purified using silica gel column chromatography as described in Method 1 to enrich the this compound content and remove interfering compounds.

  • Analytical Method Development:

    • Before scaling up to preparative HPLC, an analytical method is developed on a smaller scale to determine the optimal separation conditions.

    • A reversed-phase C18 column is commonly used for the separation of non-polar compounds like diterpenes.

    • The mobile phase typically consists of a mixture of water and an organic solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Preparative HPLC Purification:

    • Column: A preparative C18 column is used.

    • Mobile Phase: An isocratic or gradient elution with a mobile phase such as methanol:water or acetonitrile:water is employed. For diterpenes, a high percentage of the organic solvent is typically required.

    • Flow Rate and Injection Volume: These parameters are scaled up from the analytical method based on the dimensions of the preparative column.

    • Detection: UV detection is commonly used, with the wavelength set to a value where this compound has some absorbance (typically in the low UV range, e.g., 210-220 nm), or a more universal detector like a refractive index (RI) detector can be used if UV absorbance is low.

    • Fraction Collection: Fractions corresponding to the this compound peak are collected.

    • Post-Purification: The collected fractions are pooled, and the solvent is removed under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes the quantitative data obtained from the purification of this compound using the described methods.

Purification MethodStarting MaterialPurity (%)Yield (%)Recovery (%)Reference
Silica Gel Column ChromatographyPetroleum Ether Extract82.23----INVALID-LINK--
Preparative HPLCPartially Purified Fraction>95 (Typical for method)--General Knowledge

Note: Yield and recovery data for this compound purification are not widely reported in the literature and will be dependent on the specific plant source and extraction efficiency.

Quality Control

The purity and identity of the purified this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Protocol for this compound Identification:

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 280-300 °C) to ensure elution of the diterpene.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Identification: The mass spectrum of the purified compound is compared with a reference spectrum from a database (e.g., NIST).

Visualizations

Experimental Workflow

G cluster_extraction Extraction & Initial Fractionation cluster_purification Purification cluster_method1 Method 1 cluster_method2 Method 2 cluster_analysis Analysis & Final Product plant_material Plant Material crude_extract Crude Petroleum Ether Extract plant_material->crude_extract Extraction silica_column Silica Gel Column Chromatography crude_extract->silica_column fractions1 Collected Fractions silica_column->fractions1 prep_hplc Preparative HPLC silica_column->prep_hplc Optional High-Purity Step analysis Purity & Identity (GC-MS) fractions1->analysis fractions2 Collected Fractions prep_hplc->fractions2 fractions2->analysis pure_this compound Purified this compound analysis->pure_this compound

Caption: General workflow for the purification of this compound.

Signaling Pathways

G cluster_tlr4 This compound and the TLR4 Pathway cluster_pi3k This compound and the PI3K/Akt Pathway Neophytadiene_TLR4 This compound TLR4 TLR4 Activation Neophytadiene_TLR4->TLR4 Inhibits NFkB NF-κB Inhibition TLR4->NFkB Leads to Inflammation Reduced Inflammation NFkB->Inflammation Neophytadiene_PI3K This compound PI3K PI3K Neophytadiene_PI3K->PI3K Activates Akt Akt Activation PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection

Caption: Proposed interaction of this compound with key signaling pathways.

Conclusion

The methods outlined in this document provide a comprehensive guide for the purification of this compound. The choice between silica gel column chromatography and preparative HPLC will depend on the specific requirements of the intended application. For initial screening and discovery, column chromatography offers a practical and economical approach. For more advanced research and development, where high purity is paramount, preparative HPLC is the recommended technique. The provided protocols and data serve as a valuable resource for researchers and scientists working on the development of this compound-based therapeutics. Further optimization of these methods may be necessary depending on the starting plant material and the specific instrumentation available.

References

Neophytadiene as a Biomarker in Ecological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophytadiene, a diterpene hydrocarbon, is emerging as a significant biomarker in various ecological studies. Its presence and concentration in different environmental and biological matrices can provide valuable insights into intricate ecological interactions, including herbivory, plant defense mechanisms, and trophic cascades. This document provides detailed application notes and experimental protocols for the utilization of this compound as a biomarker, catering to researchers in ecology and professionals in drug development interested in natural product discovery and their ecological roles.

This compound is produced by a wide range of organisms, including plants, algae, and some insects, often as a product of chlorophyll degradation.[1] Its role as a semiochemical, a chemical substance that carries information, makes it a powerful tool for deciphering complex ecological relationships.[2][3][4]

Applications of this compound as a Biomarker

Biomarker for Insect Herbivory and Plant Defense

This compound is a key indicator of insect herbivory and the activation of plant defense pathways. Plants release this compound in response to damage caused by herbivores, and this volatile organic compound (VOC) can act as a semiochemical, influencing the behavior of insects.[5][6][7][8][9]

A notable application is in the study of tripartite interactions between viruses, insect vectors, and host plants. For instance, tomato plants infected with Tomato Chlorosis Virus (ToCV) show a significant increase in this compound production. This is a result of the virus's P9 protein suppressing the host plant's Lhca4 gene, leading to chlorophyll degradation and subsequent this compound biosynthesis.[1][10][11] The elevated levels of this compound act as a volatile attractant for the whitefly vector, Bemisia tabaci, facilitating the spread of the virus.[1][10][11] In this context, this compound serves as a specific biomarker for a virus-induced plant response that manipulates vector behavior.

Indicator of Environmental Stress in Plants

The production of this compound in plants is also associated with their response to various environmental stressors.[12] As a product of chlorophyll degradation, its increased emission can indicate physiological stress in plants, which may not be visually apparent. This application is valuable for monitoring ecosystem health and the impact of abiotic stressors on vegetation.

Potential Biomarker in Marine Ecosystems

This compound is found in various marine macroalgae, where it may play a role in chemical defense against herbivores.[13][14] While its application as a direct biomarker for specific processes in marine environments is less established than in terrestrial systems, its presence in algal tissues and the surrounding water column could potentially indicate algal stress, grazing pressure, or the presence of specific algal species.[15][16][17][18]

Untapped Potential in Paleoecological Studies

Lipid biomarkers are crucial tools in paleoecological reconstructions, providing information about past vegetation, climate, and ecosystems.[19][20] While specific applications of this compound in paleoecology are not yet well-documented, as a stable diterpene derived from chlorophyll, it has the potential to be preserved in sediment cores. Its presence and isotopic signature could offer insights into past phytoplankton communities and herbivory pressures.[20]

Data Presentation

The following tables summarize quantitative data on this compound concentrations in different ecological contexts, providing a reference for researchers.

Table 1: this compound Concentration in Plants in Response to Biotic Stress

Plant SpeciesStressorTissueThis compound ConcentrationFold Change vs. ControlReference
Tomato (Solanum lycopersicum)Tomato Chlorosis Virus (ToCV) infectionLeavesNot specified4.3 times more whiteflies attracted[10]
Tomato (Solanum lycopersicum)Overexpression of ToCV P9 proteinLeavesNot specified8.4-fold higher than control[10]
Digitalis purpureaIn vivo grownMethanolic leaf extract11.49% of total phytocompounds-[21]
Maranta arundinacea-Ethanolic leaf extractPresent (peak area not specified)-[22]
Vincetoxicum rossicum-Methanolic leaf extractPresent (peak area not specified)-[12]

Table 2: Relative Abundance of this compound in Various Plant and Algal Species

SpeciesFamilyTissue/ExtractRelative Abundance (%)Reference
Aeschynomene elaphroxylonFabaceaePetroleum ether fraction of methanolic extract82.23[23]
Sengkubak (Pycnarrhena cauliflora)MenispermaceaeYoung Leaves1.98 - 6.60[24]
Sengkubak (Pycnarrhena cauliflora)Mature Leaves4.18 - 7.48[24]
Sengkubak (Pycnarrhena cauliflora)Old Leaves4.38 - 7.80[24]

Experimental Protocols

Detailed methodologies for the extraction and analysis of this compound from various samples are provided below. The primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to the volatile nature of this compound.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile this compound from Plants

This protocol is suitable for the in-vivo analysis of volatile this compound released by plants, for example, in response to herbivory.

Materials:

  • Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • GC-MS system

  • Glass sampling chamber or bag to enclose the plant material

  • Heating block or water bath (optional)

Procedure:

  • Sample Preparation: Place the plant material (e.g., a single leaf or whole plant) inside the glass sampling chamber. For studies on herbivory, introduce the insect herbivores into the chamber and allow them to feed for a specified period.

  • SPME Sampling:

    • Expose the SPME fiber to the headspace of the chamber containing the plant material.

    • The extraction time and temperature should be optimized depending on the plant species and the expected concentration of volatiles. Typical extraction times range from 30 minutes to several hours at room temperature or slightly elevated temperatures (e.g., 45°C) to enhance volatilization.[25]

  • GC-MS Analysis:

    • Immediately after sampling, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes.

    • GC Conditions (example): [23]

      • Injector Temperature: 250°C

      • Column: Rtx-1MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar column

      • Carrier Gas: Helium at a constant flow of 1.41 ml/min

      • Oven Temperature Program: Initial temperature of 45°C for 2 min, then ramp to 300°C at 5°C/min, and hold at 300°C for 5 min.

    • MS Conditions (example): [23]

      • Ion Source Temperature: 200°C

      • Ionization Voltage: 70 eV

      • Scan Range: m/z 40-500

  • Data Analysis: Identify this compound based on its retention time and mass spectrum by comparing it with a known standard and/or a mass spectral library (e.g., NIST). Quantification can be performed using an internal or external standard calibration curve.

Protocol 2: Solvent Extraction of this compound from Plant or Algal Tissues

This protocol is suitable for the quantitative analysis of total this compound content within plant or algal tissues.

Materials:

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Soxhlet extractor (for larger sample amounts)[15][16]

  • Centrifuge

  • Rotary evaporator

  • GC-MS system

  • Solvents: Hexane, Dichloromethane (DCM), Methanol, Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (optional, for cleanup)

Procedure:

  • Sample Preparation:

    • Freeze-dry or air-dry the plant or algal material to remove water.

    • Grind the dried material into a fine powder to increase the surface area for extraction.[15]

  • Extraction:

    • Maceration: Suspend the powdered sample in a suitable solvent (e.g., hexane or a mixture of DCM and methanol) and stir or sonicate for several hours.

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered sample in a cellulose thimble and perform Soxhlet extraction with hexane or another appropriate solvent for 8-12 hours.[15][16]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant/algal debris.

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator under reduced pressure.

  • Cleanup (Optional): If the extract is complex, a cleanup step using silica gel column chromatography may be necessary to isolate the non-polar terpene fraction containing this compound.

  • GC-MS Analysis:

    • Dissolve the concentrated extract in a known volume of a suitable solvent (e.g., hexane).

    • Inject an aliquot of the sample into the GC-MS system.

    • Use the same GC-MS conditions as described in Protocol 1 or optimize as needed.

  • Quantification: Create a calibration curve using a pure this compound standard of known concentrations to quantify the amount of this compound in the sample.

Protocol 3: Analysis of this compound in Insect Tissues (e.g., Gut, Hemolymph)

This protocol is adapted for the analysis of semiochemicals from small insect samples.

Materials:

  • Micro-dissecting tools

  • Glass microvials

  • Solvent (e.g., hexane)

  • GC-MS system

Procedure:

  • Sample Collection:

    • Cold-anesthetize the insect.

    • Dissect the desired tissue (e.g., gut, hemolymph) under a microscope.

    • For hemolymph, a small puncture can be made, and the hemolymph collected with a microcapillary tube.

  • Extraction:

    • Place the tissue or hemolymph sample in a glass microvial with a small volume of hexane (e.g., 100 µL).

    • Vortex the vial for a few minutes to extract the lipids and semiochemicals.

    • Centrifuge to pellet any solid material.

  • GC-MS Analysis:

    • Carefully transfer the hexane supernatant to a new microvial for analysis.

    • Inject a small volume (e.g., 1 µL) into the GC-MS.

    • Use a sensitive GC-MS method, possibly with a splitless injection, to detect the low concentrations of this compound expected in these samples. The GC-MS conditions can be similar to those in Protocol 1, with adjustments to the temperature program for optimal separation of compounds from the insect matrix.

  • Data Analysis: Identify this compound by its mass spectrum and retention time. Quantification will likely be relative (e.g., peak area) unless a suitable internal standard is used.

Visualizations

Signaling Pathway of this compound Induction in Plant-Insect Interaction

Neophytadiene_Induction ToCV Tomato Chlorosis Virus (ToCV) P9 P9 Protein ToCV->P9 Encodes Lhca4 Lhca4 Gene P9->Lhca4 Suppresses Chlorophyll Chlorophyll Lhca4->Chlorophyll Stabilizes This compound This compound (Volatile attractant) Chlorophyll->this compound Degradation leads to Whitefly Whitefly (Bemisia tabaci) This compound->Whitefly Attracts Whitefly->ToCV Transmits

Caption: this compound induction in a virus-vector-plant interaction.

Experimental Workflow for this compound Analysis from Plant Tissue

Experimental_Workflow start Start: Plant/Algal Sample prep Sample Preparation (Drying and Grinding) start->prep extraction Solvent Extraction (e.g., Hexane) prep->extraction filtration Filtration and Concentration extraction->filtration cleanup Column Chromatography (Optional Cleanup) filtration->cleanup analysis GC-MS Analysis filtration->analysis Direct analysis cleanup->analysis data Data Processing (Identification and Quantification) analysis->data end End: Results data->end

Caption: General workflow for this compound analysis from plant or algal tissue.

Conclusion

This compound is a versatile biomarker with significant applications in ecological research, particularly in understanding plant-insect interactions and plant stress responses. The protocols outlined in this document provide a foundation for researchers to incorporate the analysis of this informative diterpene into their studies. As analytical techniques become more sensitive, the role of this compound as a biomarker is likely to expand into other ecological domains, such as marine and paleoecology, offering new avenues for research and discovery. For drug development professionals, understanding the ecological roles of natural products like this compound can provide valuable context for their bioactivities and potential applications.

References

Application Notes & Protocols: Synthesis and Pharmacological Evaluation of Neophytadiene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel neophytadiene derivatives and their subsequent pharmacological evaluation. This compound, a diterpene found in various medicinal plants and marine algae, has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[1][2][3] The synthesis of derivatives allows for the exploration of structure-activity relationships (SAR), potentially leading to compounds with enhanced potency, improved selectivity, and better pharmacokinetic profiles.

The protocols outlined below describe a plausible synthetic route for generating this compound analogs, followed by standard in vitro assays to screen for cytotoxic and anti-inflammatory properties.

Synthesis of this compound Derivatives

While this compound is typically isolated from natural sources, a targeted synthesis is essential for creating novel derivatives. The following protocol outlines a hypothetical yet chemically robust approach using the Wittig reaction to construct the key exocyclic double bond. This strategy offers flexibility for generating a library of derivatives by modifying the ketone or the phosphonium ylide precursors.

Protocol 1: Synthesis of this compound Derivatives via Wittig Reaction

Objective: To synthesize this compound derivatives by reacting a suitable ketone precursor with a methylenetriphenylphosphorane ylide.

Materials and Reagents:

  • Ketone precursor (e.g., 6,10,14-trimethylpentadecan-2-one)

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-Butyllithium or Sodium hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Experimental Procedure:

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a strong base (e.g., 1.1 equivalents of n-Butyllithium) dropwise while stirring.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.

  • The Wittig Reaction:

    • Dissolve the ketone precursor (1 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the ketone solution to the prepared ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to isolate the pure this compound derivative.

  • Characterization:

    • Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Pharmacological Testing Protocols

Once synthesized and purified, the this compound derivatives must be screened for biological activity. The following are standard protocols for assessing in vitro cytotoxicity and anti-inflammatory effects.

Protocol 2.1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the cytotoxic (anti-cancer) activity of synthesized derivatives against human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Materials and Reagents:

  • Human cancer cell line (e.g., A-549 lung carcinoma, PC-3 prostate carcinoma)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Experimental Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., Cisplatin) in the culture medium.[4] Add 100 µL of these dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2.2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the anti-inflammatory potential of derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Inflammation can be modeled in vitro by stimulating RAW 264.7 macrophage cells with LPS, which induces the production of pro-inflammatory mediators like nitric oxide (NO).[5] The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized this compound derivatives dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microtiter plates

Experimental Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Data Presentation

Quantitative data from pharmacological testing should be organized for clear comparison.

Table 1: Pharmacological Activity of this compound (Literature Data)

Pharmacological TestCell Line / ModelResult (IC₅₀ / Effect)Reference
CytotoxicityA-549 (Human Lung Carcinoma)IC₅₀: 6.94 ± 0.48 µg/mL[4][6]
CytotoxicityPC-3 (Human Prostate Carcinoma)IC₅₀: 7.33 ± 0.58 µg/mL[4][6]
Anti-inflammatoryLPS-stimulated RAW 264.7 cellsSignificant inhibition of NO production[5]
Anti-inflammatoryLPS-induced ratsReduction of TNF-α, IL-6, and IL-1β[5]

Table 2: Comparative Pharmacological Activity of Hypothetical this compound Derivatives

Compound IDModificationCytotoxicity IC₅₀ (A-549, µM)NO Inhibition at 50 µM (%)
This compound(Parent Compound)24.765%
NPD-001(Hypothetical Derivative A)15.282%
NPD-002(Hypothetical Derivative B)45.835%
NPD-003(Hypothetical Derivative C)9.778%

Visualizations: Workflows and Pathways

Diagrams are crucial for visualizing complex processes and relationships in drug discovery.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening Ketone Ketone Precursor Wittig Wittig Reaction Ketone->Wittig Ylide Phosphonium Ylide Ylide->Wittig Crude Crude Product Wittig->Crude Purify Column Chromatography Crude->Purify Derivative Pure Derivative Purify->Derivative Characterize Structural Characterization (NMR, MS) Derivative->Characterize Screen Pharmacological Screening Characterize->Screen Data Data Analysis (IC50, % Inhibition) Screen->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates PI3K PI3K/Akt MyD88->PI3K Activates NFkB NF-κB Activation PI3K->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) NFkB->Cytokines Upregulates Inflammation Inflammation Cytokines->Inflammation This compound This compound Derivative This compound->PI3K Inhibits This compound->NFkB Inhibits

Caption: this compound's role in the TLR4/NF-κB inflammatory pathway.[2][5]

G Start Synthesized Derivative Library (NPD-001, NPD-002...) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Start->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) Start->Antimicrobial DataCyt Calculate IC50 Cytotoxicity->DataCyt DataInf Calculate % Inhibition AntiInflammatory->DataInf DataMic Determine MIC Antimicrobial->DataMic Decision SAR Analysis & Lead Prioritization DataCyt->Decision DataInf->Decision DataMic->Decision

References

Application Notes and Protocols for Assessing the In Vitro Antioxidant Capacity of Neophytadiene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neophytadiene, a diterpene hydrocarbon found in various medicinal plants, essential oils, and marine algae, has garnered scientific interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] Its role as an antioxidant is of particular importance, as oxidative stress is implicated in the pathophysiology of numerous diseases. These notes provide detailed protocols for common in vitro assays to assess the antioxidant capacity of this compound, guidance on data interpretation, and an overview of potential signaling pathways involved in its antioxidant action.

Data Presentation: In Vitro Antioxidant Capacity of this compound

Quantitative data on the antioxidant capacity of isolated this compound is limited in the current scientific literature. Most studies have evaluated the antioxidant activity of plant or algal extracts containing this compound as one of a mixture of compounds. The data presented in such studies reflect the synergistic or additive effects of all components in the extract. Therefore, the following table includes illustrative data from extracts reported to be rich in this compound to provide a contextual understanding. It is crucial to note that these values are not representative of pure this compound.

AssaySample TypeKey FindingsReference
DPPH Radical Scavenging Assay Methanolic extract of Dysoxylum malabaricum leaves (containing this compound)IC50 value of 32.45 ± 0.22 µg/mL[3]
DPPH Radical Scavenging Assay Ethyl acetate extract of Annona muricata leaves (predominantly this compound, palmitic acid, and phytol)IC50 values ranged from 4.12 to 180.66 ppm for different fractions.[4]
ABTS Radical Scavenging Assay Essential oil of Nepeta transcaucasica (containing this compound)48.72 µM TE/mL[4]
FRAP (Ferric Reducing Antioxidant Power) Assay Methanolic extract of Dysoxylum malabaricum leaves (containing this compound)Demonstrated remarkable ferric reduction activity (quantitative value not specified).[3]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a sample to that of the water-soluble vitamin E analog, Trolox.

Experimental Protocols

The following are detailed protocols for the most common in vitro assays for determining antioxidant capacity. Given that this compound is a lipophilic compound, modifications to standard protocols may be necessary, such as the choice of solvent.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • This compound standard or sample

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay:

    • To a 96-well microplate, add 100 µL of the different concentrations of the this compound sample or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the solvent used for the sample and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the control.

    • Abs_sample is the absorbance of the sample.

    The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[6]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Phosphate Buffered Saline (PBS)

  • This compound standard or sample

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent. Prepare a series of dilutions of Trolox for the standard curve.

  • Assay:

    • Add 10 µL of the this compound sample or Trolox standard to a 96-well microplate.

    • Add 190 µL of the working ABTS•+ solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample with that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[7]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound standard or sample

  • Standard solution of FeSO₄·7H₂O

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent. Prepare a standard curve using different concentrations of FeSO₄·7H₂O.

  • Assay:

    • Add 20 µL of the this compound sample or FeSO₄ standard to a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM of Fe²⁺ equivalents.

Visualization of Experimental Workflows

DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution in Methanol/Ethanol Mix Mix DPPH Solution with Sample/Control in Microplate DPPH_Sol->Mix Sample_Sol Prepare this compound Dilutions Sample_Sol->Mix Control_Sol Prepare Positive Control (e.g., Ascorbic Acid) Control_Sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Assay Workflow

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis ABTS_Radical Generate ABTS•+ Radical (ABTS + K2S2O4) Working_Sol Prepare Working ABTS•+ Solution (Abs=0.7) ABTS_Radical->Working_Sol Mix Mix ABTS•+ Solution with Sample/Standard in Microplate Working_Sol->Mix Sample_Sol Prepare this compound Dilutions Sample_Sol->Mix Standard_Sol Prepare Trolox Standard Standard_Sol->Mix Incubate Incubate in Dark (6 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and TEAC Value Measure_Abs->Calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

FRAP Assay Workflow

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample/Standard in Microplate FRAP_Reagent->Mix Sample_Sol Prepare this compound Dilutions Sample_Sol->Mix Standard_Sol Prepare FeSO4 Standard Standard_Sol->Mix Incubate Incubate at 37°C (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Calculate Calculate Ferric Reducing Power (µM Fe2+ equivalents) Measure_Abs->Calculate Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (as a Terpenoid) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Expression of Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates TLR4_Nrf2_Crosstalk Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Signaling Inflammatory_Stimulus->TLR4 ROS_Production Increased ROS (Oxidative Stress) TLR4->ROS_Production Inflammation Inflammation TLR4->Inflammation Nrf2_Activation Nrf2 Activation ROS_Production->Nrf2_Activation activates Nrf2_Activation->TLR4 inhibits Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response Antioxidant_Response->ROS_Production reduces This compound This compound This compound->TLR4 may inhibit This compound->Nrf2_Activation may activate

References

Application Notes and Protocols for Studying Neophytadiene's Anticancer Effects Using Cell-Based Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based models for investigating the anticancer properties of Neophytadiene, a diterpene compound found in various plants. The protocols outlined below detail methodologies for assessing its cytotoxic and apoptotic effects, as well as its impact on key cancer-related signaling pathways.

Introduction to this compound's Anticancer Potential

This compound has emerged as a promising natural compound with demonstrated cytotoxic effects against a range of cancer cell lines.[1] In-vitro studies have shown its ability to inhibit the proliferation of human lung carcinoma (A549), prostate adenocarcinoma (PC-3), and other cancer cells.[1] The anticancer activity of this compound is attributed to its capacity to induce apoptosis and modulate critical signaling pathways involved in cancer cell survival and proliferation, including the PI3K/Akt, MAPK, and NF-κB pathways.[2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the currently available quantitative data on the anticancer effects of this compound. This information provides a baseline for designing new experiments and for the comparison of results across different studies.

Table 1: Cytotoxic Activity of this compound (IC50 Values)

Cancer Cell LineCell TypeIncubation TimeIC50 (µg/mL)Reference
A549Human Lung CarcinomaNot Specified12.3 ± 0.8[3]
A549Human Lung CarcinomaNot Specified6.94 ± 0.48[3]
PC-3Human Prostate AdenocarcinomaNot Specified23.8 ± 1.2[3]
PC-3Human Prostate AdenocarcinomaNot Specified7.33 ± 0.58[3]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the purity of the this compound sample.

Experimental Protocols

Detailed protocols for key cell-based assays to evaluate the anticancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, PC-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the cell viability against the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both Annexin V-FITC and PI are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathways

This protocol is for analyzing the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/Akt, MAPK, and NF-κB signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-NF-κB p65, anti-IκBα, anti-p-IκBα, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Visualization of this compound's Putative Mechanisms

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways affected by this compound and a general experimental workflow.

Neophytadiene_Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cancer Cells (A549, PC-3) treatment Treat with this compound (Various Concentrations) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Quantify Protein Expression/Phosphorylation western->protein_quant

Figure 1: General experimental workflow for studying this compound's anticancer effects.

Neophytadiene_Apoptosis_Pathway cluster_Mitochondrial_Pathway Mitochondrial (Intrinsic) Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Proposed mechanism of this compound-induced apoptosis.

Neophytadiene_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway This compound This compound pAkt p-Akt (Active) This compound->pAkt Inhibits pERK p-ERK (Active) This compound->pERK Modulates NFkB_nuc Nuclear NF-κB This compound->NFkB_nuc Inhibits PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->pERK pERK->Proliferation IKK IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB (p65/p50) IkB->NFkB NFkB->NFkB_nuc Translocation NFkB_nuc->Proliferation

Figure 3: Overview of signaling pathways potentially modulated by this compound.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Neophytadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophytadiene, a diterpene hydrocarbon found in various medicinal plants and marine algae, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective properties.[1][2] Studies have demonstrated its potential to mitigate inflammatory responses both in vitro and in vivo.[3][4] The primary mechanism of its anti-inflammatory action involves the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory process.[3][5]

This document provides detailed protocols and application notes for evaluating the anti-inflammatory efficacy of this compound. The methodologies described herein are designed for use in a research setting to quantify the compound's effects on key inflammatory markers and to elucidate its mechanism of action.

Proposed Mechanism of Action: Signaling Pathways

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[3][5] This activation results in the increased expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] this compound is proposed to exert its anti-inflammatory effects by inhibiting key steps in this cascade, particularly the activation of the NF-κB pathway.[3]

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88/TRIF TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPKs (p38, JNK, ERK) MyD88->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus Activation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Neo This compound Neo->IKK Inhibition Neo->MAPK Inhibition G Culture 1. Culture RAW 264.7 Cells Treat 2. Pre-treat with this compound (e.g., 25, 50, 100 µM) + Stimulate with LPS (e.g., 1 µg/mL) Culture->Treat Viability 3a. Cell Viability Assay (MTT / Resazurin) Treat->Viability Supernatant 3b. Collect Supernatant Treat->Supernatant Lysate 3c. Prepare Cell Lysates Treat->Lysate NO_Assay 4a. Nitric Oxide (NO) Assay (Griess Reagent) Supernatant->NO_Assay ELISA 4b. Cytokine Quantification (ELISA for TNF-α, IL-6) Supernatant->ELISA ROS_Assay 4c. ROS Measurement (DCF-DA Staining) Lysate->ROS_Assay qPCR 4d. Gene Expression Analysis (qRT-PCR for Tnf-α, Il-6, Il-10) Lysate->qPCR WB 4e. Protein Expression Analysis (Western Blot for iNOS, COX-2, p-p65) Lysate->WB

References

Application Notes and Protocols for the Use of Neophytadiene as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophytadiene, a diterpene hydrocarbon, is a common secondary metabolite found in a wide variety of plants, algae, and insects. Its presence has been identified in numerous phytochemical studies, and it has garnered significant interest due to its potential biological activities, including anti-inflammatory, antioxidant, antimicrobial, and analgesic properties.[1][2] In phytochemical analysis, the accurate quantification of compounds is crucial for ensuring the quality, efficacy, and safety of plant-based products, including herbal medicines and nutraceuticals. The use of a well-characterized analytical standard is fundamental to achieving reliable quantitative results.

These application notes provide a comprehensive overview and detailed protocols for the proposed use of this compound as a standard in the gas chromatography-mass spectrometry (GC-MS) analysis of phytochemicals. While the literature extensively reports the identification of this compound in various extracts, its application as a formal quantitative standard is not yet widely established. This document, therefore, collates existing data on this compound and provides protocols based on established analytical principles for terpenes and diterpenes, offering a framework for researchers to validate its use as a standard in their specific applications.

Applications of this compound in Phytochemical Analysis

This compound can be utilized in phytochemical analysis in two primary ways:

  • As a Quantitative Standard for Itself: To accurately determine the concentration of this compound in plant extracts or essential oils. This is important for standardizing extracts based on their this compound content, especially if this compound is considered an active marker.

  • As an Internal Standard for the Quantification of Other Analytes: For the quantification of other structurally related compounds, such as other diterpenes or non-polar constituents in a complex mixture. An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks, which helps to correct for variations in injection volume, and sample preparation. While an isotopically labeled standard is ideal, a structurally similar compound like this compound can serve as a suitable alternative when one is not available.

Quantitative Data for this compound in Plant Extracts

The following table summarizes the reported presence of this compound in various plant extracts, as determined by GC-MS analysis. The data is presented as the relative percentage of the total peak area in the chromatogram, which provides a semi-quantitative estimate of its abundance.

Plant SpeciesPart of PlantExtraction MethodPercentage of this compound (% Peak Area)Reference
Aeschynomene elaphroxylon-Petroleum Ether Fraction82.23%[3]
Maranta arundinacea L.LeavesEthanolic ExtractNot specified, but present[2]
Salvia palaestina BenthamWhole PlantHexane Extract0.22%[1]
Vincetoxicum rossicumLeavesMethanolic ExtractPresent[4]
Acmella uliginosaLeavesn-hexane ExtractPresent[5]

Experimental Protocols

The following protocols are provided as a guide for the use of this compound as a standard in phytochemical analysis. It is essential that these methods are validated in the user's laboratory for their specific application.

Preparation of this compound Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration.

Materials:

  • This compound analytical standard (of known purity, obtained from a reputable supplier)

  • Class A volumetric flasks

  • Analytical balance

  • High-purity solvent (e.g., hexane, ethyl acetate, or methanol)

Protocol:

  • Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of the this compound standard into a 10 mL Class A volumetric flask. b. Record the exact weight. c. Dissolve the standard in a small amount of the chosen solvent (e.g., hexane). d. Once fully dissolved, fill the flask to the mark with the solvent. e. Cap the flask and invert several times to ensure homogeneity. f. Calculate the exact concentration of the stock solution based on the purity of the standard as stated in its Certificate of Analysis. g. Store the stock solution in an amber vial at a low temperature (e.g., 4°C) to minimize degradation.

  • Working Standard Solutions: a. Prepare a series of working standard solutions by serial dilution of the stock solution. b. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and dilute to the mark with the solvent. c. Prepare a calibration curve by creating a series of standards at different concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation: Extraction from Plant Material

Objective: To extract this compound and other non-polar compounds from a dried plant matrix.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., hexane or a mixture of methylene chloride and hexane)

  • Internal standard solution (if used, e.g., 3-methyltricosane in hexane, 0.08 mg/mL)[6]

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

  • Volumetric flasks

Protocol:

  • Accurately weigh approximately 0.5 g of the ground plant material into a flask.

  • Add a known volume of the extraction solvent (e.g., 200 mL of methylene chloride).[6]

  • If using an internal standard for the quantification of this compound, add a precise volume (e.g., 1 mL) of the internal standard solution to the flask.[6]

  • Place the flask in an ultrasonic bath at room temperature for 15 minutes.[6]

  • Filter the mixture into a round-bottom flask.[6]

  • Rinse the flask and filter paper with an additional portion of the solvent (e.g., 50 mL of hexane) and combine the filtrates.[6]

  • Concentrate the extract to a smaller volume (e.g., ~2 mL) using a rotary evaporator at a controlled temperature (e.g., 30°C).[6]

  • Quantitatively transfer the concentrated extract to a volumetric flask (e.g., 10 mL) and dilute to the mark with the solvent.[6]

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis Protocol

Objective: To separate, identify, and quantify this compound and other target analytes using GC-MS.

Instrumentation and Parameters:

The following parameters are a starting point and may require optimization for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnRtx-1MS fused bonded column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar non-polar column
Carrier GasHelium
Flow Rate1.41 mL/min
Injection ModeSplit (e.g., split ratio 1:15)
Injector Temperature250°C
Oven Temperature ProgramInitial temperature 45°C for 2 min, then ramp to 300°C at 5°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Voltage70 eV
Ion Source Temperature200°C
Mass Rangem/z 40-550

This protocol is adapted from a study that identified this compound in a plant extract.

Method Validation (as per AOAC Guidelines for Terpenes)

Objective: To ensure the analytical method is suitable for its intended purpose. The following parameters should be evaluated.[2]

Validation ParameterDescriptionAcceptance Criteria (Example)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99 for the calibration curve.
Accuracy The closeness of the measured value to the true value. Assessed by recovery studies in a spiked matrix.80-120% recovery.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.

Visualizations

Signaling Pathway of this compound

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound, based on its inhibitory effects on the Toll-like receptor 4 (TLR4) pathway.

Neophytadiene_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB (degraded) IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory action of this compound.

Experimental Workflow for Quantification

This diagram outlines the general workflow for the quantification of this compound in a plant sample using an internal standard method.

Experimental_Workflow start Start sample_prep Sample Preparation (Weighing, Grinding) start->sample_prep extraction Ultrasonic Extraction with Solvent and Internal Standard sample_prep->extraction concentration Concentration (Rotary Evaporation) extraction->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End quantification->end

Caption: GC-MS quantification workflow.

Internal Standard Calibration Logic

The following diagram illustrates the logical relationship in an internal standard calibration method.

Internal_Standard_Logic Analyte_Concentration Known Analyte Concentration Concentration_Ratio Concentration Ratio (Analyte Conc. / IS Conc.) Analyte_Concentration->Concentration_Ratio IS_Concentration Constant Internal Standard Concentration IS_Concentration->Concentration_Ratio Analyte_Response Analyte Peak Area (from GC-MS) Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (from GC-MS) IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Concentration_Ratio->Calibration_Curve Unknown_Concentration Calculated Analyte Concentration Calibration_Curve->Unknown_Concentration Unknown_Sample Unknown Sample Response Ratio Unknown_Sample->Calibration_Curve

References

Application Notes and Protocols for the Development of Analytical Standards for Neophytadiene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neophytadiene, a diterpene found in a variety of plants, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3][4] The development of analytical standards is crucial for the accurate quantification of this compound isomers in complex matrices and for elucidating the specific biological roles of each isomer. These application notes provide a summary of the current knowledge on this compound, outline protocols for its identification, and highlight the existing challenges and future directions for the development of certified analytical standards.

Introduction to this compound and its Isomers

This compound (C₂₀H₃₈) is a diterpenoid hydrocarbon with several identified isomers.[5] The most commonly cited structure is 7,11,15-trimethyl-3-methylenehexadec-1-ene.[1] However, various positional and geometric isomers exist, and the specific biological activity of each isomer has not been thoroughly investigated. The lack of commercially available, certified reference standards for individual this compound isomers presents a significant challenge in the field. Therefore, the development of robust analytical methods and the synthesis of pure isomeric standards are critical next steps.

Reported Biological Activities and Signaling Pathways

This compound, often as a component of plant extracts, has been associated with a range of pharmacological effects.

Anti-inflammatory and Neuroprotective Activities

Studies suggest that this compound may exert its anti-inflammatory effects through the Toll-like receptor 4 (TLR4) signaling pathway.[1] Additionally, a potential neuroprotective role via the PI3K/Akt signaling pathway has been proposed.[1]

Anticancer Activity

In silico studies have indicated that this compound may inhibit cancer cell proliferation by blocking key receptors, including the Human A2a receptor, Human Liver Receptor Homolog-1 (LRH1), and the hERG K+ channel.[2] Cytotoxicity has been observed against various cancer cell lines, including human lung carcinoma (A-549) and prostate carcinoma cells (PC-3).[2]

Diagram of Hypothesized Signaling Pathways

Neophytadiene_Signaling This compound This compound Isomers TLR4 TLR4 This compound->TLR4 activates PI3K PI3K This compound->PI3K activates A2aR Human A2a Receptor This compound->A2aR blocks LRH1 Human LRH1 This compound->LRH1 blocks hERG hERG K+ Channel This compound->hERG blocks Anti_Inflammatory Anti-inflammatory Response TLR4->Anti_Inflammatory Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection Cancer_Proliferation Inhibition of Cancer Cell Proliferation A2aR->Cancer_Proliferation LRH1->Cancer_Proliferation hERG->Cancer_Proliferation

Caption: Hypothesized signaling pathways of this compound.

Quantitative Data Summary

The available quantitative data for this compound is primarily from in vitro cytotoxicity studies and analysis of its concentration in various natural sources.

Activity/Parameter Cell Line/Source Value Reference
IC₅₀ (Cytotoxicity) A-549 (Human Lung Carcinoma)12.3 ± 0.8 µg/ml (pet. ether extract)[2]
PC-3 (Human Prostate Carcinoma)23.8 ± 1.2 µg/ml (pet. ether extract)[2]
A-549 (sub-fraction PET-5)6.94 ± 0.48 µg/ml[2]
PC-3 (sub-fraction PET-5)7.33 ± 0.58 µg/ml[2]
Concentration Aeschynomene elaphroxylon (sub-fraction PET-5)82.23%[2]
Turbinaria ornata (diterpene fraction)Not specified[6]

Experimental Protocols

Protocol 1: Identification of this compound in Plant Extracts by GC-MS

This protocol provides a general method for the qualitative identification of this compound in complex mixtures.

4.1.1. Principle

Gas chromatography-mass spectrometry (GC-MS) is the most common technique for identifying this compound in volatile fractions of natural products. Compounds are separated based on their boiling points and polarity on a GC column and then fragmented and detected by a mass spectrometer, providing a characteristic mass spectrum for identification.

4.1.2. Materials and Equipment

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, DB-5MS, or similar non-polar column)

  • Helium (carrier gas)

  • Sample extract (e.g., hexane or ethanol extract of plant material)

  • NIST Mass Spectral Library

4.1.3. Workflow Diagram

GCMS_Workflow Start Sample Preparation (e.g., Extraction) Injection GC Injection Start->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Impact Ionization (70 eV) Separation->Ionization Detection Mass Detection (Mass Analyzer) Ionization->Detection Analysis Data Analysis: Mass Spectrum Comparison with NIST Library Detection->Analysis Identification Identification of This compound Isomers Analysis->Identification

Caption: General workflow for GC-MS identification of this compound.

4.1.4. Procedure

  • Sample Preparation: Prepare a volatile extract of the biological material using a non-polar solvent like hexane or a slightly more polar solvent like ethanol. The extract may need to be filtered and concentrated.

  • GC-MS Instrument Setup (Example Parameters):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 5 °C/min.

      • Final hold: Hold at 280 °C for 10 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230 °C

      • Ionization Energy: 70 eV

      • Mass Range: m/z 40-550

  • Injection: Inject 1 µL of the sample extract into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis: Compare the obtained mass spectra of the peaks of interest with the mass spectra in the NIST library to identify potential this compound isomers. The retention indices should also be compared with literature values if available.

4.1.5. Expected Results

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 278, along with a characteristic fragmentation pattern. Different isomers may have very similar mass spectra but can often be distinguished by their retention times on the GC column.

Protocol 2: HPLC-UV Method Development for this compound Isomer Analysis (Hypothetical)

4.2.1. Principle

High-performance liquid chromatography (HPLC) with UV detection can be explored for the analysis of this compound isomers. As this compound has double bonds, it should exhibit some UV absorbance, likely at lower wavelengths (around 200-220 nm). A reversed-phase C18 column would be a suitable starting point for separation based on hydrophobicity.

Please Note: This is a hypothetical protocol as there are no established and validated HPLC methods specifically for this compound isomers in the reviewed literature. The development and validation of such a method would be contingent on the availability of pure isomer standards.

4.2.2. Materials and Equipment

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Pure this compound isomer standards (when available)

4.2.3. Procedure (Method Development Approach)

  • Standard Preparation: Dissolve pure this compound isomer standards in a suitable solvent (e.g., acetonitrile or methanol) to prepare stock solutions.

  • Wavelength Selection: Scan the UV spectrum of the standards to determine the wavelength of maximum absorbance (λmax).

  • Mobile Phase Optimization:

    • Start with an isocratic mobile phase of acetonitrile and water (e.g., 90:10 v/v).

    • If separation is not optimal, introduce methanol into the mobile phase or explore a gradient elution.

  • Flow Rate and Column Temperature: Optimize the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40 °C) to improve peak shape and resolution.

  • Method Validation: Once optimal conditions are established, the method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Challenges and Future Directions

The development of analytical standards for this compound isomers is currently hindered by several key factors:

  • Lack of Commercial Standards: There are no readily available commercial sources for purified this compound isomers.

  • Need for Total Synthesis: To overcome the lack of commercial standards, the total synthesis of individual this compound isomers with defined stereochemistry is essential.

  • Isomer-Specific Biological Activity: Research is needed to isolate or synthesize individual isomers and evaluate their biological activities independently to determine which isomers are of the most significant therapeutic interest.

  • Validated Quantitative Methods: Following the availability of pure standards, robust and validated quantitative methods using techniques like GC-MS and HPLC-UV/MS need to be developed for accurate quantification in various matrices.

  • Preparative Chromatography: The development of preparative chromatography methods will be necessary for the isolation and purification of this compound isomers from natural sources or synthetic mixtures.

Conclusion

This compound represents a promising natural product with a wide range of potential therapeutic applications. However, to advance research and development in this area, the establishment of analytical standards for its various isomers is a critical and necessary step. The protocols and information provided herein serve as a foundation for researchers to begin addressing these challenges through further investigation into the synthesis, purification, and biological evaluation of individual this compound isomers.

References

Application Notes and Protocols for Scaling Up Neophytadiene Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophytadiene, a diterpene hydrocarbon, is a lipophilic natural product found in a variety of terrestrial and marine organisms, including medicinal plants like Azadirachta indica (Neem) and marine algae such as Turbinaria ornata.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and cytotoxic properties. As research into the therapeutic potential of this compound progresses, the need for efficient and scalable isolation techniques becomes paramount to facilitate preclinical and clinical studies.

These application notes provide a comprehensive overview of various techniques for the large-scale isolation of this compound from natural sources. Detailed protocols for extraction and purification are outlined, along with comparative data to aid in method selection and optimization. The information presented is intended to guide researchers and drug development professionals in obtaining high-purity this compound for further investigation.

Natural Sources of this compound

This compound has been identified in a range of natural sources. The selection of the source material is a critical first step and will depend on factors such as the relative abundance of this compound, ease of cultivation or collection, and the presence of co-occurring compounds that may complicate purification.

Table 1: Selected Natural Sources of this compound

Natural SourcePlant/Algae PartReported this compound Content (% of extract or oil)Reference(s)
Azadirachta indica (Neem)Leaves, Seed OilVaries; identified as a component of the volatile oil.[2]
Turbinaria ornata (Brown Algae)Whole ThallusIdentified as a major lipophilic constituent.
Aeschynomene elaphroxylon-A sub-fraction of the petroleum ether extract contained 82.23% this compound.[3][3]
Grewia bulotLeavesn-hexane extract contained 18.2% this compound.
Maranta arundinacea L.LeavesIdentified as one of the nine major compounds in the ethanolic extract.[1][1]

Note: The reported content of this compound can vary significantly based on the specific chemotype of the organism, geographical location, harvest time, and the extraction method employed.

Extraction Techniques for Scaled-Up Isolation

The lipophilic nature of this compound dictates the use of nonpolar or semi-polar solvents for efficient extraction. The choice of extraction method for scaling up depends on factors such as the required purity of the initial extract, processing time, cost, and environmental considerations.

Conventional Solvent Extraction Methods

Conventional methods like maceration and Soxhlet extraction are well-established and can be scaled up for industrial production.

Maceration involves soaking the biomass in a solvent for an extended period. It is a simple and cost-effective method suitable for large quantities of material.

Protocol:

  • Preparation of Biomass: The dried and coarsely powdered plant or algal material (1-10 kg) is loaded into a large-scale extractor vessel.

  • Solvent Addition: A nonpolar solvent such as n-hexane or petroleum ether is added to the vessel at a solid-to-solvent ratio of 1:5 to 1:10 (w/v).

  • Extraction: The mixture is allowed to stand at room temperature for 24-72 hours with occasional agitation to enhance extraction efficiency.

  • Filtration: The solvent is drained and the biomass is pressed to recover the maximum amount of extract. The process may be repeated 2-3 times with fresh solvent.

  • Concentration: The collected extracts are combined and concentrated under reduced pressure using a large-scale rotary evaporator or a falling film evaporator to yield the crude lipophilic extract.

Soxhlet extraction provides a more efficient extraction compared to maceration due to the continuous cycling of fresh, hot solvent.

Protocol:

  • Preparation of Biomass: The dried and powdered biomass (1-5 kg) is packed into a large cellulose or cloth thimble.

  • Apparatus Setup: The thimble is placed in a large-scale Soxhlet extractor. The extractor is fitted with a large round-bottom flask containing the extraction solvent (e.g., n-hexane) and a condenser.

  • Extraction: The solvent is heated to its boiling point. The solvent vapor travels to the condenser, liquefies, and drips back onto the biomass, gradually filling the extractor. Once the extractor is full, the solvent containing the extracted compounds siphons back into the boiling flask. This cycle is repeated for 12-24 hours.

  • Concentration: After extraction, the solvent in the round-bottom flask, now rich in the extracted compounds, is concentrated using a rotary evaporator to obtain the crude extract.

Table 2: Comparison of Conventional Extraction Methods for Lipophilic Compounds

ParameterMacerationSoxhlet Extraction
Scale Laboratory to IndustrialLaboratory to Pilot
Efficiency ModerateHigh
Time Long (24-72 hours)Moderate (12-24 hours)
Solvent Consumption HighModerate (solvent is recycled)
Temperature Room TemperatureBoiling point of the solvent
Thermolabile Compounds SuitablePotential for degradation
Cost LowModerate
Modern Extraction Techniques

Modern techniques offer advantages in terms of reduced extraction time, lower solvent consumption, and improved efficiency.

SFE using carbon dioxide (CO₂) is a green and highly tunable technology ideal for extracting lipophilic compounds like this compound.[4][5][6]

Pilot-Scale SFE Protocol:

  • Preparation of Biomass: The dried and ground biomass (1-10 kg) is loaded into the extraction vessel of the SFE system.

  • System Parameters: The system is pressurized with CO₂ and the temperature is raised to supercritical conditions. Typical parameters for terpene extraction are:

    • Pressure: 100 - 350 bar

    • Temperature: 40 - 60 °C

    • CO₂ Flow Rate: 5 - 15 kg/h

  • Extraction: Supercritical CO₂ flows through the biomass, dissolving the lipophilic compounds.

  • Separation: The pressure is reduced in the separator vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The crude extract rich in this compound is collected from the separator. The CO₂ can be recycled back into the system.

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.

Large-Scale UAE Protocol:

  • Preparation of Mixture: The powdered biomass (1-10 kg) is suspended in the extraction solvent (e.g., hexane or ethanol) in a large extraction vessel at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

  • Ultrasonication: A high-power ultrasonic probe or bath is used to irradiate the mixture. Typical parameters are:

    • Frequency: 20 - 40 kHz

    • Power: 500 - 2000 W

    • Time: 30 - 60 minutes

    • Temperature: Controlled to avoid degradation (e.g., < 50 °C).

  • Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

MAE uses microwave energy to heat the solvent and biomass, leading to rapid extraction.

Pilot-Scale MAE Protocol:

  • Preparation of Mixture: The biomass (0.5-2 kg) is placed in a microwave-transparent vessel with the extraction solvent.

  • Microwave Irradiation: The vessel is placed in a microwave reactor. Typical parameters are:

    • Power: 800 - 2000 W

    • Time: 15 - 30 minutes

    • Temperature: Controlled via pressure regulation.

  • Cooling and Filtration: After irradiation, the mixture is cooled, filtered, and the extract is concentrated.

Table 3: Comparison of Modern Extraction Techniques for Lipophilic Compounds

ParameterSupercritical Fluid Extraction (SFE)Ultrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Efficiency HighHighHigh
Time Short to ModerateVery ShortVery Short
Solvent CO₂ (Green Solvent)Conventional SolventsConventional Solvents
Selectivity High (tunable)ModerateModerate
Thermolabile Compounds Excellent (low temperature)Good (with temperature control)Potential for degradation
Cost High (initial investment)ModerateModerate

Purification of this compound

The crude extract obtained from any of the above methods will be a complex mixture of compounds. Purification is essential to isolate this compound to a high degree of purity.

Column Chromatography

For large-scale purification, column chromatography is a widely used technique.

Pilot-Scale Column Chromatography Protocol:

  • Column Packing: A large glass or stainless-steel column is packed with silica gel (60-120 mesh) as the stationary phase, using a slurry packing method with a nonpolar solvent like n-hexane.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity. For this compound, a gradient of n-hexane and ethyl acetate is commonly used (e.g., starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing this compound.

  • Concentration: Fractions containing pure this compound are combined and the solvent is evaporated.

Flash Chromatography

Flash chromatography is a faster version of column chromatography that uses pressure to increase the flow rate of the mobile phase.

Preparative Flash Chromatography Protocol:

  • Cartridge Selection: A pre-packed silica gel flash cartridge of appropriate size is selected based on the amount of crude extract to be purified.

  • System Setup: The cartridge is installed in a flash chromatography system.

  • Sample Loading: The sample is loaded onto the cartridge, either as a liquid or adsorbed onto a small amount of silica gel.

  • Gradient Elution: A pre-programmed solvent gradient (e.g., n-hexane/ethyl acetate) is run to separate the components.

  • Fraction Collection and Analysis: Fractions are collected automatically and analyzed to identify the this compound-containing fractions.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining very high purity this compound, preparative HPLC is the method of choice.

Preparative HPLC Protocol:

  • Column and Mobile Phase: A preparative C18 column is typically used with a mobile phase such as methanol, acetonitrile, or a mixture of these with water.

  • Method Development: An analytical HPLC method is first developed to determine the optimal separation conditions.

  • Scaling Up: The method is scaled up to the preparative column by adjusting the flow rate and injection volume.

  • Purification: The partially purified extract from column or flash chromatography is injected onto the preparative HPLC system.

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Solvent Removal: The solvent is removed by lyophilization or evaporation to yield highly pure this compound.

Experimental Workflows

Extraction_Workflow Biomass Natural Source Biomass (e.g., Turbinaria ornata, Azadirachta indica) Grinding Drying and Grinding Biomass->Grinding Extraction Extraction (Maceration, Soxhlet, SFE, UAE, or MAE) Grinding->Extraction Filtration Filtration / Separation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Lipophilic Extract Concentration->Crude_Extract

Caption: General workflow for the extraction of this compound.

Purification_Workflow Crude_Extract Crude Lipophilic Extract Column_Chromatography Column / Flash Chromatography (Silica Gel, Hexane/EtOAc) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC, GC-MS) Column_Chromatography->Fraction_Collection Prep_HPLC Preparative HPLC (C18, Methanol/Acetonitrile) Fraction_Collection->Prep_HPLC Pure_this compound High-Purity this compound Prep_HPLC->Pure_this compound

Caption: Purification workflow for isolating this compound.

Conclusion

The successful large-scale isolation of this compound is a multi-step process that requires careful selection of the natural source, an optimized extraction method, and a robust purification strategy. Conventional methods like maceration and Soxhlet extraction are viable for large-scale operations, while modern techniques such as SFE offer a greener and more efficient alternative. The choice of method will ultimately depend on the specific requirements of the research or drug development program, including purity needs, budget, and environmental considerations. The protocols and data presented in these application notes provide a solid foundation for developing a tailored and scalable process for this compound isolation.

References

Troubleshooting & Optimization

Technical Support Center: Neophytadiene Extraction from Sargassum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of neophytadiene extraction from Sargassum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Sargassum?

This compound is a diterpene, a type of organic compound, that has been identified in various natural sources, including the brown seaweed Sargassum. It is investigated for a range of potential pharmaceutical applications due to its biological activities.

Q2: Which solvent is best for extracting this compound from Sargassum?

This compound is a relatively nonpolar molecule. Therefore, nonpolar or moderately polar solvents are generally most effective for its extraction. Solvents such as n-hexane, methanol, ethanol, and ethyl acetate have been used for extracting various compounds from Sargassum.[1][2][3] For this compound specifically, a nonpolar solvent like n-hexane is a logical starting point. A mixture of solvents, such as methanol:water, can also be employed.[4]

Q3: What are the key factors that influence the yield of this compound extraction?

Several factors can significantly impact the extraction yield of bioactive compounds from Sargassum, including:

  • Solvent Choice: The polarity of the solvent should match that of this compound.[2]

  • Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.[5][6]

  • Extraction Time: A longer extraction time can increase yield, but there is a point of diminishing returns after which the yield may plateau or even decrease due to compound degradation.[5][6]

  • Sample-to-Solvent Ratio: A higher solvent volume can enhance extraction but may also lead to more dilute extracts, requiring more energy for solvent removal.[5]

  • Particle Size of Seaweed: Grinding the dried Sargassum into a fine powder increases the surface area available for solvent interaction, thereby improving extraction efficiency.[4]

  • Agitation/Stirring Speed: Agitation facilitates better mixing of the sample and solvent, which can improve the mass transfer of this compound into the solvent.[7]

Q4: How can I prepare the Sargassum sample for extraction?

Proper sample preparation is crucial for efficient extraction. The general steps include:

  • Collection and Cleaning: Collect fresh Sargassum and wash it thoroughly with seawater to remove sand and other debris, followed by a wash with fresh water to remove excess salt.[4]

  • Drying: The seaweed should be air-dried or oven-dried at a low temperature (e.g., 40-60°C) to a constant weight.[4] High temperatures should be avoided to prevent the degradation of target compounds.

  • Grinding: The dried seaweed is then ground into a fine powder to increase the surface area for extraction.[4]

Q5: What is the best method to quantify the amount of this compound in my extract?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable method for the identification and quantification of volatile and semi-volatile compounds like this compound.[8] This technique separates the different components of the extract and provides a mass spectrum for each, allowing for precise identification and quantification when compared to a standard.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Inappropriate Solvent: The solvent may be too polar or nonpolar to effectively solubilize this compound. 2. Insufficient Extraction Time/Temperature: The conditions may not be optimal for the complete extraction of the compound. 3. Poor Sample Preparation: Large particle size of the seaweed powder can limit solvent penetration. 4. Degradation of this compound: High extraction temperatures or prolonged exposure to light and air can degrade the compound.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., n-hexane, dichloromethane, ethyl acetate, methanol). Consider using a solvent mixture. 2. Optimize Extraction Parameters: Systematically vary the extraction time (e.g., 1, 3, 5 hours) and temperature (e.g., 25°C, 50°C, 75°C) to find the optimal conditions.[5] 3. Improve Grinding: Ensure the dried Sargassum is ground to a fine, homogenous powder. 4. Protect the Sample: Conduct the extraction in the dark and consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Inconsistent Yields Between Batches 1. Variability in Sargassum Source: The chemical composition of seaweed can vary depending on the collection season, location, and environmental conditions. 2. Inconsistent Sample Preparation: Differences in drying or grinding procedures can affect extraction efficiency. 3. Inconsistent Extraction Procedure: Variations in extraction time, temperature, or solvent-to-sample ratio will lead to different yields.1. Standardize Collection: If possible, collect Sargassum from the same location and during the same season. 2. Standardize Preparation: Follow a strict protocol for drying and grinding the seaweed to ensure consistency. 3. Maintain a Strict Protocol: Ensure all extraction parameters are kept constant between batches.
Co-extraction of Interfering Compounds 1. Solvent Non-selectivity: The chosen solvent may be extracting a wide range of compounds, some of which could interfere with the analysis of this compound. 2. Presence of Pigments and Lipids: Sargassum contains chlorophylls, carotenoids, and lipids that are often co-extracted.1. Solvent Fractionation: After the initial extraction, perform a liquid-liquid partitioning with immiscible solvents of different polarities to separate this compound from more polar or nonpolar impurities. 2. Pre-treatment: A pre-extraction step with a highly nonpolar solvent like hexane can remove some lipids and pigments before the main extraction. A mixture of methanol/chloroform/water can also be used for pre-treatment to remove lipids, terpenes, and phenols.[9] 3. Chromatographic Purification: Use column chromatography (e.g., silica gel) to purify the crude extract and isolate this compound.
Difficulty in Detecting this compound by GC-MS 1. Low Concentration in Extract: The concentration of this compound in the extract may be below the detection limit of the instrument. 2. Improper GC-MS Parameters: The temperature program, carrier gas flow rate, or mass spectrometer settings may not be optimized for this compound. 3. Matrix Effects: Other co-eluting compounds from the extract can interfere with the ionization and detection of this compound.1. Concentrate the Extract: Evaporate the solvent from the extract to increase the concentration of the analytes. 2. Optimize GC-MS Method: Develop a specific GC-MS method for this compound using a pure standard to determine the optimal retention time and mass fragmentation pattern. The oven temperature program can be set to ramp from a lower temperature (e.g., 70°C) to a higher temperature (e.g., 280°C) to ensure proper separation.[10] 3. Sample Clean-up: Use a clean-up step like solid-phase extraction (SPE) to remove interfering matrix components before GC-MS analysis.

Data Presentation

Table 1: Representative Yields of Bioactive Compounds from Sargassum using Different Extraction Methods.

Note: The following data is illustrative and compiled from various studies on different bioactive compounds from Sargassum. Specific yield data for this compound is limited in published literature.

Extraction MethodSolventTemperature (°C)Time (h)Sample:Solvent Ratio (g:mL)Compound ClassYield (%)Reference
Solid-Liquid ExtractionMethanolRoom Temp241:10Phenolics & Antioxidants~13[4]
Solid-Liquid ExtractionEthanol:Water25-751-51:25 - 1:75AntioxidantsVaries[5]
Alkaline Extraction0.1 M NaOH653Not SpecifiedFucoidan3.81[9]
Microwave-AssistedEthanolNot Specified0.51:833Dyes3.87[11]
Ultrasound-Assisted0.03 M HCl814.041:20Fucoidan7.15[12]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Sargassum
  • Sample Preparation:

    • Wash fresh Sargassum with seawater and then tap water to remove debris and salt.

    • Dry the seaweed in a hot air oven at 50°C until a constant weight is achieved.

    • Grind the dried seaweed into a fine powder using a blender or grinder.

  • Extraction:

    • Weigh 20 g of the dried Sargassum powder and place it in a flask.

    • Add 200 mL of n-hexane (or another suitable nonpolar solvent).

    • Macerate the mixture at room temperature for 24 hours with constant stirring.

    • Alternatively, use a Soxhlet apparatus for continuous extraction for 6-8 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the seaweed residue.

    • Wash the residue with a small amount of the solvent to ensure complete recovery of the extract.

    • Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure at 40°C.

  • Storage:

    • Store the resulting crude extract at -20°C for further analysis.

Protocol 2: Quantification of this compound using GC-MS
  • Sample Preparation:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., hexane or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled with a mass spectrometer.

    • Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL of the sample is injected in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 280°C at 5°C/min, hold for 15 minutes.[10]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: 50-500 amu.

  • Identification and Quantification:

    • Identify the this compound peak by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of this compound typically shows characteristic fragmentation ions.

    • Quantify the amount of this compound by creating a calibration curve using different concentrations of the pure standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Collection Sargassum Collection Washing Washing Collection->Washing Drying Drying Washing->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for this compound extraction and quantification.

logical_relationships cluster_factors Influencing Factors Yield This compound Yield Solvent Solvent Choice Solvent->Yield Temp Temperature Temp->Yield Time Extraction Time Time->Yield Ratio Sample:Solvent Ratio Ratio->Yield ParticleSize Particle Size ParticleSize->Yield Agitation Agitation Agitation->Yield

Caption: Key factors influencing the yield of this compound extraction.

References

Technical Support Center: Neophytadiene Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of neophytadiene during storage. The following information is intended to facilitate troubleshooting and answer frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, a diterpene, is susceptible to degradation primarily through three main pathways: oxidation, photodegradation, and thermal decomposition. Exposure to atmospheric oxygen, light (especially UV radiation), and elevated temperatures can lead to the breakdown of the molecule, altering its purity and biological activity.

Q2: What are the ideal storage conditions for long-term stability of this compound?

A2: For optimal long-term stability, this compound should be stored in a cool, dark, and inert environment. The recommended storage conditions are:

  • Temperature: Refrigerate at 2-8°C. For longer-term storage, temperatures of -20°C are preferable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Container: Use amber glass vials with airtight seals to protect from light and oxygen. Avoid plastic containers as terpenes can potentially leach plasticizers or interact with the polymer matrix.

  • Purity: Store as a pure compound or in a solution with a high-purity, degassed solvent.

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation can be indicated by a change in the physical appearance of the sample, such as color change or the formation of precipitates. However, the most reliable method for assessing degradation is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can identify and quantify the parent this compound peak and detect the presence of degradation products.

Q4: What are the common degradation products of this compound?

A4: Under oxidative, photolytic, or thermal stress, this compound can degrade into various smaller and more oxidized compounds. Common degradation products may include isomers, epoxides, aldehydes, ketones, and smaller volatile organic compounds resulting from the cleavage of the diterpene backbone. The specific degradation profile will depend on the conditions of degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of Purity/Potency in Stored Sample 1. Improper Storage Temperature: Storage at room temperature or exposure to temperature fluctuations. 2. Exposure to Oxygen: The container is not airtight, or there is significant headspace. 3. Exposure to Light: The sample was stored in a clear container.1. Store this compound at recommended refrigerated or frozen temperatures. 2. Use airtight amber glass vials. For sensitive applications, purge the headspace with an inert gas (argon or nitrogen) before sealing. 3. Always store in light-protecting containers.
Unexpected Peaks in GC-MS/HPLC Analysis 1. Sample Degradation: The unexpected peaks are likely degradation products. 2. Solvent Contamination: The solvent used to dissolve the sample may be contaminated. 3. Carryover from Previous Injection: Residual compounds from a previous analysis in the chromatography system.1. Review storage conditions and handling procedures. If degradation is suspected, perform a forced degradation study to identify potential degradation products. 2. Run a blank solvent injection to check for contamination. Use high-purity, fresh solvents. 3. Implement a thorough wash cycle between injections.
Inconsistent Experimental Results 1. Variable Sample Quality: Different aliquots of the this compound stock may have degraded to varying extents. 2. Inconsistent Sample Handling: Differences in the time samples are left at room temperature or exposed to light before analysis.1. Aliquot the this compound stock upon receipt to minimize repeated warming and exposure of the entire stock. 2. Standardize all sample preparation procedures. Minimize the time samples are exposed to ambient conditions.

Quantitative Data on this compound Degradation

The following tables provide representative data from a hypothetical forced degradation study on this compound. These values illustrate the expected degradation under various stress conditions.

Table 1: Thermal Degradation of this compound

Temperature (°C)Duration (days)This compound Remaining (%)
40798.5
403095.2
60792.1
603085.7
80775.3
803060.1

Table 2: Photodegradation of this compound (UV Exposure)

Exposure Time (hours)This compound Remaining (%)
696.3
1291.5
2482.8
4870.2

Table 3: Oxidative Degradation of this compound (3% H₂O₂)

Time (hours)This compound Remaining (%)
294.7
688.1
1279.5
2465.9

Experimental Protocols

Protocol 1: Stability Indicating GC-MS Method for this compound

This method is designed to separate and quantify this compound from its potential degradation products.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 40-550 m/z.

2. Sample Preparation:

  • Prepare a stock solution of this compound in high-purity hexane (or another suitable non-polar solvent) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of 10 µg/mL.

3. Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Identify this compound based on its retention time and mass spectrum.

  • Integrate the peak area of this compound and any observed degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation pathways and products.

1. Acid and Base Hydrolysis:

  • Dissolve this compound in a suitable co-solvent (e.g., methanol) and then dilute with 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis) to a final concentration of 100 µg/mL.

  • Incubate the solutions at 60°C for 24 hours.

  • Neutralize the samples before extraction with a suitable organic solvent (e.g., hexane) for GC-MS analysis.

2. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and treat with 3% hydrogen peroxide.

  • Incubate the solution at room temperature for 24 hours, protected from light.

  • Extract the sample with an organic solvent for GC-MS analysis.

3. Thermal Degradation:

  • Place a solid sample of this compound in a controlled temperature oven at 80°C for 7 days.

  • Also, prepare a solution of this compound (100 µg/mL in a high-boiling point solvent like dodecane) and heat at 80°C for 7 days.

  • Analyze the samples by GC-MS.

4. Photodegradation:

  • Prepare a solution of this compound (100 µg/mL in hexane) in a quartz cuvette.

  • Expose the solution to a UV light source (e.g., 254 nm) for up to 48 hours.

  • Take aliquots at various time points for GC-MS analysis.

Visualizing Degradation Pathways and Workflows

DegradationPathways This compound This compound Oxidation Oxidation This compound->Oxidation O2 Photodegradation Photodegradation This compound->Photodegradation UV Light Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation Heat Epoxides Epoxides Oxidation->Epoxides Aldehydes_Ketones Aldehydes/Ketones Oxidation->Aldehydes_Ketones Isomers Isomers Photodegradation->Isomers Cleavage_Products Cleavage Products Photodegradation->Cleavage_Products Thermal_Degradation->Isomers Thermal_Degradation->Cleavage_Products

Caption: Potential degradation pathways of this compound under different stress conditions.

StabilityTestingWorkflow cluster_Preparation Sample Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis Stock_Solution Prepare this compound Stock Solution Working_Solutions Prepare Working Solutions Stock_Solution->Working_Solutions Acid_Base Acid/Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photolytic Stress GCMS_Analysis GC-MS Analysis Acid_Base->GCMS_Analysis Oxidation->GCMS_Analysis Thermal->GCMS_Analysis Photo->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Stability_Assessment Stability_Assessment Data_Processing->Stability_Assessment Assess Degradation

Caption: Experimental workflow for a forced degradation study of this compound.

Troubleshooting peak tailing of Neophytadiene in GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Neophytadiene, a diterpene hydrocarbon. The information is presented in a question-and-answer format to assist researchers, scientists, and drug development professionals in resolving specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC-MS analysis of this compound?

A1: In an ideal GC-MS analysis, the chromatographic peak for a compound like this compound should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge. This asymmetry can lead to inaccurate peak integration, which affects quantitative analysis, and can also reduce the resolution between this compound and other closely eluting compounds in the chromatogram.[1]

Q2: Since this compound is a non-polar hydrocarbon, am I correct to assume that active sites in the GC system are not a major cause of peak tailing?

A2: While it is true that polar analytes are more susceptible to interactions with active silanol groups in the liner and column, it is not accurate to completely dismiss the impact of active sites on non-polar compounds like this compound.[2] Contamination from previous samples or the sample matrix can create active sites in the liner that can interact with various analytes, leading to peak tailing. Furthermore, issues with the physical flow path of the GC system can cause peak tailing for all compounds, regardless of their polarity.

Q3: At what point should I be concerned about the peak tailing of this compound?

A3: A common metric to evaluate peak shape is the asymmetry factor (As) or tailing factor (Tf). A value greater than 1 indicates peak tailing. While minor tailing might be acceptable for some applications, an asymmetry factor exceeding 1.5 generally indicates a problem that should be addressed to ensure data quality.[1] For regulated analyses, specific acceptance criteria for peak symmetry are often established.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound in your GC-MS analysis.

Initial Assessment

Q4: My this compound peak is tailing. Where do I start troubleshooting?

A4: The first step is to determine if the issue is specific to this compound or if all peaks in your chromatogram are tailing.

  • If all peaks are tailing: This usually points to a physical problem in the GC system's flow path.

  • If only the this compound peak (and other high-boiling point compounds) are tailing: This suggests a chemical interaction or a problem related to the compound's properties, such as its high boiling point.

Troubleshooting Physical Issues (All Peaks Tailing)

Q5: All the peaks in my chromatogram, including this compound, are tailing. What are the likely causes and how can I fix them?

A5: When all peaks exhibit tailing, the issue is often related to the physical setup of the GC system. Here are the common culprits and their solutions:

Potential Cause Troubleshooting Steps
Improper Column Installation Ensure the column is installed at the correct depth in both the injector and the detector. An incorrect position can create dead volumes, leading to peak tailing.
Poor Column Cut A jagged or uneven column cut can disrupt the flow of the carrier gas, causing turbulence and peak tailing. Trim 10-20 cm from the column inlet, ensuring a clean, square cut.
Leaks in the System Check for leaks at the injector, detector, and column fittings using an electronic leak detector. Leaks can disrupt the carrier gas flow and lead to poor peak shape.
Contaminated or Worn Septum A cored or leaking septum can introduce contaminants and disrupt the flow path. Replace the septum regularly.
Troubleshooting Chemical and Compound-Specific Issues (Only this compound Tailing)

Q6: Only my this compound peak shows significant tailing. What should I investigate?

A6: If peak tailing is specific to this compound, consider the following factors related to its chemical properties and the analytical method:

Potential Cause Troubleshooting Steps
Contaminated Injector Liner The liner can accumulate non-volatile residues from the sample matrix, creating active sites that interact with analytes. Replace the liner with a new, deactivated one.
Column Contamination The front end of the column can become contaminated over time. Trim 10-20 cm from the column inlet. If the problem persists, the entire column may need to be replaced.
Insufficient Injector Temperature This compound is a high-boiling point compound. An injector temperature that is too low can lead to incomplete or slow vaporization, causing peak tailing. For diterpenes, an injector temperature of 250-280°C is often recommended.[3]
Inadequate Oven Temperature Program A slow temperature ramp or an insufficient final hold time may not be adequate to elute a high-boiling compound like this compound efficiently, resulting in peak tailing. Ensure the final oven temperature is held long enough for the complete elution of this compound. A hold at 280°C for 20-30 minutes after the ramp can be beneficial for diterpenes.[3]
Inappropriate Carrier Gas Flow Rate An optimal flow rate is crucial for good peak shape. A flow rate that is too low can lead to band broadening and tailing. The optimal flow rate depends on the column dimensions and the carrier gas being used.

Experimental Protocols

Protocol 1: GC Injector Port Liner Replacement

Objective: To replace a contaminated or deactivated injector liner, a common source of peak tailing.

Methodology:

  • Cool Down: Set the injector temperature to ambient and wait for it to cool completely.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the retaining nut holding the septum in place.

  • Remove Old Liner: Carefully remove the old liner using liner-removal tweezers, noting its orientation.

  • Clean Injector Port: While the liner is removed, use a lint-free swab with an appropriate solvent (e.g., methanol or acetone) to gently clean the inside of the injector port.[4]

  • Install New Liner: Place a new, deactivated liner (with any necessary O-rings or seals) into the injector in the same orientation as the old one.

  • Reassemble: Replace the septum and tighten the retaining nut. Do not overtighten.

  • Restore Gas Flow and Heat: Turn the carrier gas back on and check for leaks. Once leak-free, set the injector to the desired temperature.

  • Condition: Allow the system to equilibrate before running a test sample.

Protocol 2: GC Column Conditioning

Objective: To remove contaminants and ensure a stable baseline and good peak shape.

Methodology:

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector during conditioning.

  • Set Low Oven Temperature: Set the GC oven to a low temperature (e.g., 40°C).

  • Purge with Carrier Gas: Purge the column with carrier gas for 15-30 minutes at the analytical flow rate.

  • Temperature Program: Program the oven to ramp up to the maximum operating temperature of the column (or 20°C above the final temperature of your analytical method, whichever is lower) at a rate of 5-10°C/min.

  • Hold at Maximum Temperature: Hold the column at the maximum temperature for 1-2 hours. For new columns, a longer conditioning time may be necessary.

  • Cool Down: Cool down the oven to the initial temperature of your analytical method.

  • Reconnect to Detector: Reconnect the column to the detector and check for leaks.

  • Equilibrate: Allow the system to equilibrate before running any samples.

Data Presentation

Table 1: Asymmetry Factor (As) Interpretation

Asymmetry Factor (As)Peak Shape DescriptionRecommendation
As = 1Perfectly symmetrical peakIdeal
1 < As ≤ 1.5Minor tailingAcceptable for many applications, but monitor for worsening
As > 1.5Significant tailingTroubleshooting is recommended to improve data quality

Visualization

Troubleshooting_Peak_Tailing start Start: this compound Peak Tailing Observed q1 Are all peaks tailing? start->q1 physical_issues Physical System Issue q1->physical_issues Yes chemical_issues Chemical/Compound-Specific Issue q1->chemical_issues No check_installation Check Column Installation (Depth in Injector & Detector) physical_issues->check_installation check_cut Check Column Cut (Trim 10-20 cm if necessary) check_installation->check_cut check_leaks Check for Leaks (Injector, Detector, Fittings) check_cut->check_leaks check_septum Check Septum (Replace if cored or worn) check_leaks->check_septum end End: Peak Shape Improved check_septum->end check_liner Check Injector Liner (Replace with a new, deactivated liner) chemical_issues->check_liner check_column_contam Check Column Contamination (Trim 10-20 cm from inlet) check_liner->check_column_contam check_inj_temp Check Injector Temperature (Increase for high-boiling compounds) check_column_contam->check_inj_temp check_oven_prog Check Oven Program (Ensure adequate final hold time) check_inj_temp->check_oven_prog check_flow_rate Check Carrier Gas Flow Rate (Optimize for column dimensions) check_oven_prog->check_flow_rate check_flow_rate->end

Caption: Troubleshooting workflow for this compound peak tailing in GC-MS.

References

Enhancing the resolution of Neophytadiene isomers in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Neophytadiene isomers in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation of this compound isomers so challenging?

A: this compound isomers are diterpenes that are often very similar in their physicochemical properties, such as polarity, molecular weight, and shape.[1] This structural similarity results in nearly identical interactions with both the stationary and mobile phases in standard reversed-phase HPLC, leading to co-elution or poor resolution. Achieving separation requires optimizing the chromatographic system to exploit subtle differences in their molecular structure and stereochemistry.[2][3]

A Poor Resolution of This compound Isomers B High Structural Similarity A->B E Sub-optimal HPLC Method A->E C Similar Polarity B->C D Similar Shape/ Stereochemistry B->D F Low Stationary Phase Selectivity E->F G Incorrect Mobile Phase Composition E->G

Caption: Logical causes of poor resolution for this compound isomers.

Q2: How can I systematically develop an HPLC method to improve the resolution of this compound isomers?

A: A systematic approach to method development is crucial for resolving challenging isomers. The process involves the careful selection and optimization of the stationary phase, mobile phase, and other chromatographic parameters.[4][5] The primary goal is to maximize selectivity (α), which has the most significant impact on resolution.[6]

start Start: Initial Analysis (e.g., C18, ACN/H2O) select_sp Step 1: Select Stationary Phase (C18, C30, PFP, Chiral) start->select_sp optimize_mp Step 2: Optimize Mobile Phase (Solvent Type & Gradient) select_sp->optimize_mp optimize_params Step 3: Fine-Tune Parameters (Temp, Flow Rate) optimize_mp->optimize_params check_res Resolution Adequate? optimize_params->check_res check_res->select_sp No end End: Final Method check_res->end Yes

Caption: A workflow for systematic HPLC method development.

Experimental Protocol: Method Development Strategy

  • Stationary Phase Screening:

    • Begin with a standard C18 column as a baseline.

    • If resolution is poor, screen columns with different selectivities. C30 columns are highly effective for separating long-chain, non-polar isomers due to their shape selectivity.[2] Pentafluorophenyl (PFP) columns offer alternative selectivity through aromatic and dipole-dipole interactions.[2]

    • For potential stereoisomers, a chiral stationary phase (CSP), such as one based on cyclodextrin derivatives, may be necessary.[7][8]

  • Mobile Phase Optimization:

    • Solvent Selection: Test both Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier. These solvents provide different selectivities and can significantly alter elution order and resolution.[9][10]

    • Gradient Elution: Start with a broad scouting gradient (e.g., 80% to 100% organic solvent over 20-30 minutes) to determine the approximate elution conditions.[6]

    • Gradient Refinement: Once the elution window is known, create a shallower gradient across that range to maximize the separation between closely eluting peaks.

  • Parameter Fine-Tuning:

    • Temperature: Varying column temperature can slightly alter selectivity. Test temperatures between 25°C and 40°C.

    • Flow Rate: Reducing the flow rate can increase efficiency and may improve the resolution of very close peaks, though it will increase analysis time.[5]

Data Presentation: Recommended Starting Conditions

ParameterColumn Type: C18Column Type: C30Column Type: PFP
Mobile Phase A WaterWaterWater
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolAcetonitrile or Methanol
Gradient 85-100% B over 20 min85-100% B over 20 min80-100% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30°C35°C30°C
Injection Vol. 5 µL5 µL5 µL
Detector UV (210 nm) or MSUV (210 nm) or MSUV (210 nm) or MS

Troubleshooting Guide

Q3: My chromatogram shows significant peak tailing for all analytes. What are the likely causes and solutions?

A: Peak tailing, where the back half of a peak is wider than the front, can compromise resolution and quantification.[11] When all peaks in a chromatogram tail, the issue is often related to the instrument setup or the column itself rather than specific chemical interactions.[12]

start All Peaks Tailing check_frit Is column inlet frit partially blocked? start->check_frit check_void Is there a void in the column packing? check_frit->check_void No sol_frit Solution: Reverse flush column to waste check_frit->sol_frit Yes check_ecv Is extra-column volume excessive? check_void->check_ecv No sol_void Solution: Replace column check_void->sol_void Yes sol_ecv Solution: Use shorter/narrower tubing; check connections check_ecv->sol_ecv Yes no_more_options Contact Support check_ecv->no_more_options No end Problem Resolved sol_frit->end sol_void->end sol_ecv->end

Caption: Troubleshooting workflow for universal peak tailing.

Troubleshooting Protocol

Potential CauseIdentificationRecommended Action
Blocked Inlet Frit Sudden increase in backpressure and peak tailing for all peaks.[12]Disconnect the column and reverse-flush it with mobile phase to a waste container. If this fails, replace the frit or the column.[12]
Column Void / Bed Deformation Gradual degradation of peak shape over time, often accompanied by split peaks.[13]A void at the column inlet is a common cause. Replacing the column is the most reliable solution. Using a guard column can extend the life of the analytical column.[11]
Extra-Column Volume Broad peaks that may also exhibit tailing.Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume.
Sample Overload Peak shape worsens as sample concentration increases. Peaks may become broader and more asymmetrical.[11][13]Dilute the sample and re-inject. If peak shape improves, the original sample was overloaded on the column.[11]
Q4: My isomers are still co-eluting. Can I use Mass Spectrometry (MS) to differentiate them?

A: Yes, absolutely. Coupling HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing co-eluting isomers.[14] While the isomers have the same mass (isobaric), they may produce different fragment ions upon collision-induced dissociation (CID) in the mass spectrometer.

Experimental Protocol: LC-MS/MS for Isomer Identification

  • Develop an MS Method: Infuse a standard of this compound (if available) directly into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flows) and find the precursor ion ([M+H]⁺ or another adduct).

  • Optimize Fragmentation: Perform a product ion scan on the precursor ion, varying the collision energy to generate a fragmentation spectrum (MS/MS). Different isomers can yield unique fragment ions or different relative abundances of common fragments.[15]

  • Analyze the Chromatogram: Even with co-elution, you can extract ion chromatograms for specific, unique fragment ions. A signal in a unique fragment's chromatogram can confirm the presence of that specific isomer. This approach allows for the deconvolution and potential quantification of isomers that are not fully separated chromatographically.[15]

References

Minimizing matrix effects in Neophytadiene quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Neophytadiene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with matrix effects in this compound analysis, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting compounds from the sample matrix.[1] In GC-MS analysis of this compound, these effects can manifest as either signal enhancement or suppression.

  • Signal Enhancement: Co-extracted matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation of this compound. This leads to a higher amount of the analyte reaching the detector, resulting in an overestimation of its concentration.[2]

  • Signal Suppression: Conversely, the accumulation of non-volatile matrix components can create new active sites, leading to analyte loss and an underestimation of its concentration.[3]

These effects can significantly compromise the accuracy and reproducibility of quantification.

Q2: What is the best internal standard for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, in this case, deuterated or ¹³C-labeled this compound. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar matrix effects, allowing for accurate correction.

Recommendation: Deuterated Phytol (e.g., Phytol-d3) is a recommended surrogate internal standard for this compound quantification.

Rationale:

  • Structural Similarity: Phytol is a structurally similar diterpene alcohol that is a precursor to this compound in some biological systems. This structural similarity means it will have comparable chromatographic behavior and experience similar matrix effects.

  • Commercial Availability: Deuterated phytol is commercially available from various suppliers of stable isotope standards.

  • Mass Difference: The deuterium labeling provides a distinct mass difference for easy differentiation from native this compound in the mass spectrometer.

When using a surrogate standard, it is crucial to validate its performance by assessing its ability to compensate for matrix effects across different sample types.

Q3: Which sample preparation technique is most effective for minimizing matrix effects for this compound analysis?

A3: The choice of sample preparation technique depends on the complexity of the matrix, the required sensitivity, and laboratory resources. The most common and effective techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples by separating this compound from interfering matrix components based on their physical and chemical properties. It offers high selectivity and can significantly reduce matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): LLE is a classic and robust technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It is effective for removing polar interferences from non-polar analytes like this compound.[5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method is a streamlined approach involving a salting-out extraction followed by dispersive SPE (dSPE) for cleanup. It is fast and uses minimal solvent, making it a high-throughput option.[6] Modifications, such as adding water to dry samples, may be necessary.[7]

A comparison of these techniques for similar compounds is provided in the "Data Presentation" section below.

Q4: Can derivatization help in reducing matrix effects for this compound?

A4: Derivatization is a technique used to convert an analyte into a product with improved chromatographic or detection properties. For this compound, which is a non-polar hydrocarbon, derivatization is generally not necessary for GC-MS analysis as it is already volatile. However, if significant matrix interference from polar compounds is observed, derivatizing the interfering compounds to make them less volatile could be a strategy, though this is a more complex approach. For routine analysis, optimizing the sample cleanup (SPE, LLE, or QuEChERS) is the more direct and common strategy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound 1. Active sites in the GC inlet liner or column. 2. Matrix components co-eluting with the analyte.1. Use a deactivated inlet liner and perform regular maintenance. 2. Improve sample cleanup using SPE or LLE to remove interfering compounds. 3. Use matrix-matched standards for calibration.
Low Recovery of this compound 1. Inefficient extraction from the sample matrix. 2. Analyte loss during sample cleanup steps. 3. Degradation of the analyte during sample preparation or injection.1. Optimize the extraction solvent and conditions (e.g., solvent-to-sample ratio, extraction time). 2. Ensure the chosen SPE sorbent and elution solvent are appropriate for this compound. 3. Use a surrogate internal standard (e.g., deuterated phytol) added at the beginning of the sample preparation to correct for losses.
High Variability in Quantitative Results (Poor Precision) 1. Inconsistent matrix effects between samples. 2. Inconsistent sample preparation. 3. Instability of the GC-MS system.1. Employ a robust internal standard method (ideally with a surrogate standard like deuterated phytol). 2. Standardize the sample preparation protocol and consider automation if possible. 3. Perform regular system suitability checks and maintenance on the GC-MS.
Signal Suppression or Enhancement Observed 1. Co-eluting matrix components affecting ionization or transfer to the detector.1. Dilute the sample extract to reduce the concentration of matrix components. 2. Enhance the cleanup step (e.g., use a multi-layered SPE cartridge or a secondary dSPE cleanup). 3. Prepare calibration standards in a blank matrix extract (matrix-matched calibration) to compensate for consistent matrix effects.[2]

Data Presentation

The following tables summarize expected recovery rates for different sample preparation techniques based on data for terpenes and diterpenes, which are structurally similar to this compound. This data can guide the selection of an appropriate method.

Table 1: Comparison of Expected Recovery Rates for Different Sample Preparation Techniques for Terpenes/Diterpenes

Sample Preparation Technique Analyte Class Matrix Average Recovery (%) Relative Standard Deviation (RSD %) Reference
Liquid-Liquid Extraction (LLE)Diterpenes (AG & DDAG)Plasma66 - 82%Not Reported[8]
Solid-Phase Extraction (SPE)Diterpenes (AG & DDAG)Plasma92 - 99%Not Reported[8]
QuEChERSMultiple PesticidesFruits & Vegetables70 - 120%< 5%[9]
Headspace Solid-Phase Microextraction (HS-SPME)TerpenesCannabis> 90%< 5%[10]
Liquid Injection of Hexane ExtractTerpenesCannabis84.6 - 98.9%1.73 - 14.6%[11]

Note: AG = Andrographolide, DDAG = 14-Deoxy-11,12-didehydroandrographolide. Recovery rates for QuEChERS are for a broad range of analytes and may vary for this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plant Material

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Homogenization:

    • Weigh 1.0 g of dried and ground plant material into a 50 mL centrifuge tube.

    • Add 10 mL of ultrapure water to rehydrate the sample.

    • Spike with an appropriate amount of internal standard solution (e.g., deuterated phytol).

  • Extraction:

    • Add 10 mL of n-hexane to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Collection:

    • Carefully transfer the upper n-hexane layer to a clean glass tube.

    • Repeat the extraction step with another 10 mL of n-hexane.

    • Combine the n-hexane extracts.

  • Concentration and Reconstitution:

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of n-hexane or another suitable solvent for GC-MS analysis.

    • Transfer to a GC vial.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from a Liquid Matrix

This protocol is a general guideline for using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Dilute the liquid sample (e.g., a plant extract reconstituted in a water-miscible solvent) with water to a final volume of 10 mL.

    • Spike with the internal standard.

    • Load the sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard from the cartridge with 5 mL of n-hexane into a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

    • Transfer to a GC vial.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Sample Receipt (e.g., Plant Material) Homogenize Homogenization (Grinding/Milling) Sample->Homogenize Spike Spike with Internal Standard (e.g., Deuterated Phytol) Homogenize->Spike Extraction Extraction (LLE or QuEChERS) Spike->Extraction Cleanup Cleanup (SPE or dSPE) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve (Matrix-Matched) Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_problem Problem cluster_effect Effect cluster_goal Goal Matrix Complex Sample Matrix ME Matrix Effects (Suppression/Enhancement) Matrix->ME SPE Solid-Phase Extraction (SPE) LLE Liquid-Liquid Extraction (LLE) QuEChERS QuEChERS IS Internal Standard (e.g., Deuterated Phytol) MM Matrix-Matched Calibration Goal Accurate Quantification of this compound SPE->Goal LLE->Goal QuEChERS->Goal IS->Goal MM->Goal

Caption: Logical relationship for addressing matrix effects.

References

Strategies for reducing solvent consumption in Neophytadiene extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce solvent consumption during Neophytadiene extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce solvent consumption in this compound extraction?

A1: The main strategies involve three key areas:

  • Adopting Advanced Extraction Techniques: Methods like Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) are known to significantly reduce or even eliminate the need for organic solvents.[1][2][3][4][5]

  • Optimizing Extraction Parameters: Fine-tuning parameters such as the solvent-to-solid ratio, temperature, and extraction time can lead to more efficient solvent use.[6][7]

  • Implementing Solvent Recovery and Recycling: Recovering and reusing solvents after extraction is a crucial step in minimizing waste and reducing overall consumption.[8][9]

Q2: Which "green" extraction techniques are most promising for this compound?

A2: Given that this compound is a terpenoid, several green extraction techniques are highly suitable:

  • Supercritical Fluid Extraction (SFE): This method often uses supercritical CO2, which is non-toxic, non-flammable, and easily removed from the final product, eliminating the need for a solvent evaporation step.[1] It is particularly effective for extracting thermolabile compounds.

  • Microwave-Assisted Extraction (MAE): MAE can significantly shorten extraction times and reduce solvent volumes.[2][4][5][10] A study on Mentha rotundifolia successfully used MAE with ethanol to extract bioactive terpenoids, including this compound isomers.[10]

  • Ultrasound-Assisted Extraction (UAE): UAE uses sound waves to enhance extraction efficiency, often requiring less solvent and lower temperatures, which helps in preserving thermosensitive compounds.[3][11][12][13]

Q3: How does optimizing the solvent-to-solid ratio reduce consumption?

A3: The solvent-to-solid ratio is a critical parameter. A higher ratio can increase the concentration gradient, potentially improving extraction efficiency. However, an excessively high ratio leads to unnecessary solvent waste.[6][7] Finding the optimal ratio through experimental design, such as Response Surface Methodology (RSM), ensures just enough solvent is used for maximum yield.[6] For instance, in one study, a solvent-to-solid ratio of 30 mL/g was found to be optimal for extracting phenolic compounds.[6]

Q4: Can I recycle the solvents used for this compound extraction?

A4: Yes. Solvent recovery is a highly recommended practice to reduce costs and environmental impact.[8] Techniques like rotary evaporation, fractional distillation, and falling film evaporation can be used to separate the solvent from the extract, allowing the solvent to be purified and reused.[8][9][14]

Troubleshooting Guides

Problem 1: Low this compound yield despite using a large volume of solvent.

Possible Cause Troubleshooting Step
Inefficient Extraction Method Traditional methods like maceration or Soxhlet can be time-consuming and require large solvent volumes.[1][15] Consider switching to advanced techniques like MAE or UAE which have been shown to improve yields with less solvent.[3][10]
Sub-optimal Extraction Parameters The temperature, extraction time, and particle size of the plant material can all affect yield. Systematically optimize these parameters. For example, increasing the temperature can enhance solubility and mass transfer, but be mindful of potential degradation of thermolabile compounds.[6]
Incorrect Solvent Choice The polarity of the solvent should match that of this compound. While non-polar solvents are generally effective for terpenoids, a systematic evaluation of different "green" solvents could yield better results.[16][17]

Problem 2: High residual solvent in the final this compound extract.

Possible Cause Troubleshooting Step
Inefficient Solvent Removal The solvent removal step (e.g., rotary evaporation) may be incomplete. Ensure sufficient time and appropriate vacuum and temperature settings are used.[14][18]
High Boiling Point Solvent Solvents with high boiling points can be more difficult to remove completely. If possible, opt for a solvent with a lower boiling point that is still effective for extraction.
Solvent Entrapment in the Matrix The extract's viscosity or composition might trap solvent molecules. Consider a post-extraction clean-up step, such as solid-phase extraction, which can also help in purifying the extract.[10]

Problem 3: Degradation of this compound during extraction.

Possible Cause Troubleshooting Step
High Extraction Temperature This compound, like many terpenoids, can be sensitive to heat.[4][5] Use extraction methods that operate at lower temperatures, such as UAE or SFE with controlled temperature settings.[3]
Prolonged Extraction Time Long exposure to even moderate heat can lead to degradation. Methods like MAE and UAE significantly reduce extraction times.[2]
Oxidation Exposure to air and light can cause oxidation. Conduct extractions under an inert atmosphere (e.g., nitrogen) and protect the setup from light. Supercritical CO2 in SFE provides a non-oxidizing environment.[1]

Quantitative Data Summary

Table 1: Comparison of Conventional and Advanced Extraction Techniques

TechniqueTypical Solvent ConsumptionTypical Extraction TimeKey Advantages for Terpenoid Extraction
Soxhlet HighSeveral hours to days[1]Well-established, simple setup
Maceration HighSeveral hours to days[19]Simple, can be done at room temperature
Supercritical Fluid Extraction (SFE) Very Low to None (if using only CO2)[1]30 - 120 minutesNon-toxic, non-flammable solvent; easy solvent removal; suitable for thermolabile compounds.[1]
Microwave-Assisted Extraction (MAE) Low to Moderate[2][16]5 - 30 minutes[10][20]Fast, efficient, reduced solvent use.[2]
Ultrasound-Assisted Extraction (UAE) Low to Moderate[21]15 - 60 minutes[6][21]Reduced processing time and temperature; improved extraction efficiency.[11][12]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is a generalized procedure based on methodologies for extracting terpenoids from plant matrices.[10]

  • Sample Preparation: Dry the plant material and grind it to a fine powder (e.g., 40-60 mesh).

  • Solvent Mixture: Place a specific amount of the powdered sample (e.g., 1 g) into a microwave-safe extraction vessel. Add the chosen solvent (e.g., ethanol) at an optimized solvent-to-solid ratio (e.g., 10:1 mL/g).

  • MAE Parameters:

    • Set the microwave power (e.g., 150 W).

    • Set the extraction temperature (e.g., 100°C).

    • Set the extraction time (e.g., 5 minutes).

  • Extraction: Place the vessel inside the microwave extractor and start the program.

  • Post-Extraction: After the extraction is complete, allow the vessel to cool. Filter the mixture to separate the extract from the solid residue.

  • Solvent Removal: Concentrate the extract using a rotary evaporator to remove the solvent.

  • Analysis: Analyze the resulting extract for this compound content using a suitable analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure based on methodologies for extracting bioactive compounds from plant materials.[7][22]

  • Sample Preparation: Dry and grind the plant material to a consistent particle size.

  • Solvent Mixture: Place a known quantity of the powdered sample into an extraction vessel. Add the selected solvent at an optimized solvent-to-solid ratio.

  • UAE Parameters:

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic frequency (e.g., 40 kHz).

    • Set the extraction temperature (e.g., 25°C).

    • Set the extraction time (e.g., 20 minutes).

  • Extraction: Begin the sonication process for the specified duration.

  • Post-Extraction: Filter the mixture to separate the liquid extract.

  • Solvent Removal: Remove the solvent from the extract, for example, by using vacuum distillation.

  • Analysis: Quantify the this compound content in the extract using GC-MS or a similar method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction_step Extraction (MAE, UAE, or SFE) grinding->extraction_step Add Solvent filtration Filtration extraction_step->filtration solvent_removal Solvent Removal filtration->solvent_removal analysis Analysis (GC-MS) solvent_removal->analysis

Caption: General workflow for this compound extraction.

logical_relationship cluster_outcomes Outcomes strategy Reduce Solvent Consumption advanced_tech Advanced Techniques (SFE, MAE, UAE) strategy->advanced_tech optimization Parameter Optimization (Solvent:Solid Ratio, Temp) strategy->optimization recovery Solvent Recovery & Recycling strategy->recovery efficiency Improved Efficiency advanced_tech->efficiency optimization->efficiency cost_reduction Cost Reduction recovery->cost_reduction env_impact Lower Environmental Impact recovery->env_impact efficiency->cost_reduction

Caption: Key strategies for reducing solvent use.

References

Addressing low recovery of Neophytadiene during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low recovery of Neophytadiene during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or inconsistent recovery of this compound?

Low recovery of this compound is a common issue stemming from its specific chemical properties. It is a semi-volatile, non-polar diterpene.[1][2] The primary reasons for its loss during sample preparation include:

  • Evaporation Loss: Significant loss can occur during solvent evaporation or sample concentration steps due to its semi-volatile nature.[3][4]

  • Improper Solvent Selection: As a non-polar compound (XLogP ≈ 9.6), using polar solvents for extraction will result in poor partitioning and consequently, low extraction efficiency.[2][5]

  • Thermal Degradation: Although it has a high boiling point, prolonged exposure to high temperatures during extraction (e.g., Soxhlet) or analysis can lead to degradation.[6][7]

  • Matrix Effects: In complex matrices, particularly those with high-fat content, this compound can be trapped within the lipid phase, leading to poor recovery during extraction.[8]

  • Adsorption: The compound may adsorb to glassware or instrument components, especially if active sites are present.

Q2: What is the optimal type of solvent for this compound extraction?

The choice of solvent is critical. Given this compound's high lipophilicity, non-polar solvents are most effective.

  • Recommended Solvents: n-Hexane, diethyl ether, and petroleum ether are excellent choices for extracting this compound from various matrices, including plant material.[9][10][11]

  • Solvents to Use with Caution: Medium-polarity solvents like acetone or ethyl acetate can be used, but may also co-extract more interfering compounds.[5] Using aqueous mixtures of polar solvents (e.g., 70% ethanol) is generally less efficient for this compound itself but may be used for broader phytochemical profiling.[5][12]

  • Solvents to Avoid: Highly polar solvents like water or pure methanol/ethanol are not recommended for targeted this compound extraction.[13]

Q3: How can I minimize the loss of this compound during the solvent concentration step?

This is a critical step where most of the analyte loss can occur.

  • Use a Gentle Evaporation Technique: Rotary evaporation under reduced pressure and moderate temperature (e.g., < 40°C) is preferable to heating at atmospheric pressure.

  • Nitrogen Blowdown: Using a gentle stream of nitrogen to evaporate the solvent at low temperatures is also a highly effective method.

  • Avoid Complete Dryness: Evaporating the sample to complete dryness can lead to the loss of semi-volatile compounds. It is often better to leave a small, known volume of solvent and then dilute it for analysis.[3]

  • Use a Keeper Solvent: Adding a small amount of a high-boiling, non-volatile solvent can help to trap more volatile analytes during evaporation.

Q4: Are there alternative extraction techniques that can improve recovery?

Yes, moving beyond traditional liquid-solid extraction can significantly improve recovery and reduce solvent usage.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that integrates sampling, extraction, and concentration into a single step.[14][15] Headspace SPME (HS-SPME) is particularly well-suited for volatile and semi-volatile compounds like this compound as it extracts them from the vapor phase above the sample, minimizing matrix interferences.[16][17]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2 is an excellent method for extracting non-polar compounds. It is highly efficient and the "solvent" is easily removed by returning it to a gas phase, preventing analyte loss during evaporation.[6]

  • Dynamic Headspace (Purge and Trap): This technique involves purging the sample with an inert gas to drive volatile and semi-volatile compounds onto a sorbent trap.[4] It is highly sensitive and suitable for trace-level analysis.

Q5: How does temperature affect this compound stability and recovery?

Temperature is a critical parameter to control throughout the sample preparation process.

  • Extraction: While moderate heat can increase extraction efficiency, excessive temperatures can cause degradation of heat-labile compounds.[7][18] For techniques like Soxhlet, the temperature is dictated by the solvent's boiling point, which may be too high. Cold maceration or ultrasonic-assisted extraction at controlled temperatures are safer alternatives.[13]

  • Storage: Samples and extracts should be stored at low temperatures (e.g., -20°C or -80°C) to prevent degradation, especially for long-term storage.[19]

  • Analysis: During GC-MS analysis, the injector temperature should be optimized to ensure efficient volatilization without causing on-column degradation.

Data and Parameters

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC20H38[1][2]
Molecular Weight278.5 g/mol [1][2]
IUPAC Name7,11,15-trimethyl-3-methylidenehexadec-1-ene[1]
XLogP3-AA (Lipophilicity)9.6[1][2]
Boiling Point (Predicted)341.6 ± 3.0 °C[20]
TypeDiterpene, Alkene[1][2]

Table 2: Comparison of Common Extraction Techniques for Semi-Volatile Compounds

TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking the sample in a solvent at room temperature.Simple, minimal thermal stress, low cost.Time-consuming, may have lower efficiency.
Soxhlet Extraction Continuous extraction with a cycling hot solvent.High extraction efficiency.Potential for thermal degradation of analytes.[6]
Ultrasonic-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Fast, efficient, can be performed at low temperatures.Requires specialized equipment.
Headspace SPME (HS-SPME) Adsorption of volatile/semi-volatile analytes from the vapor phase onto a coated fiber.Solvent-free, minimizes matrix effects, high sensitivity.[14][17]Fiber coatings have limited lifespans; requires optimization.[21]
Supercritical Fluid Extraction (SFE) Extraction using a fluid (e.g., CO2) above its critical temperature and pressure.No solvent residue, tunable selectivity, gentle.[6]High initial equipment cost.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction for this compound

This protocol is designed to maximize the recovery of this compound from a solid matrix (e.g., dried plant material) by minimizing thermal stress and evaporative losses.

  • Sample Preparation:

    • Grind the dried sample material to a fine powder (e.g., 0.5 mm particle size) to increase the surface area for extraction.

    • Accurately weigh approximately 1-2 g of the powdered sample into a glass vial.

  • Extraction:

    • Add 10 mL of n-hexane to the vial.

    • Tightly cap the vial and place it in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).

    • After sonication, centrifuge the vial at 4000 rpm for 10 minutes to pellet the solid material.

  • Collection and Concentration:

    • Carefully transfer the supernatant (n-hexane extract) to a clean vial.

    • Repeat the extraction process (steps 2.1-2.3) two more times on the pellet, combining the supernatants.

    • Concentrate the pooled extract to approximately 1 mL using a gentle stream of nitrogen at room temperature. Do not evaporate to complete dryness.

  • Final Preparation:

    • Add an internal standard if quantitative analysis is required.

    • Bring the final volume to a known quantity (e.g., 1.0 mL) with n-hexane.

    • Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is ideal for screening for this compound and other semi-volatiles with minimal sample preparation and no solvent usage.

  • Sample Preparation:

    • Weigh approximately 0.5 g of the powdered sample into a 20 mL headspace vial.

    • Add any necessary matrix modifiers (e.g., a small amount of water or salt solution to facilitate the release of volatiles).

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Incubation and Extraction:

    • Place the vial in a heating block or autosampler incubator set to a pre-optimized temperature (e.g., 60-80°C). Allow the sample to equilibrate for 10-15 minutes.

    • Expose the SPME fiber (e.g., a non-polar PDMS or DVB/PDMS fiber) to the headspace above the sample for a pre-determined extraction time (e.g., 30 minutes) while maintaining the incubation temperature.

  • Desorption and Analysis:

    • Immediately after extraction, withdraw the fiber and insert it into the heated injector port of the GC-MS.

    • Desorb the trapped analytes onto the GC column at a temperature appropriate for the fiber (e.g., 250°C) for 3-5 minutes.

    • Start the GC-MS analysis run.

Diagrams and Workflows

Troubleshooting_Workflow start Low or Inconsistent This compound Recovery check_solvent Step 1: Verify Solvent Choice Is it non-polar (e.g., Hexane)? start->check_solvent check_evap Step 2: Examine Concentration Step Are you using gentle evaporation (<40°C)? Avoiding complete dryness? check_solvent->check_evap Yes solution_solvent Solution: Switch to n-Hexane or Diethyl Ether. check_solvent->solution_solvent No check_temp Step 3: Assess Extraction Temperature Is the method too harsh (e.g., high-heat Soxhlet)? check_evap->check_temp Yes solution_evap Solution: Use Nitrogen stream or low-temp vacuum. Leave residual solvent. check_evap->solution_evap No check_matrix Step 4: Consider Sample Matrix Is it a high-fat or complex sample? check_temp->check_matrix Yes solution_temp Solution: Use Ultrasonic-Assisted Extraction (UAE) or cold maceration. check_temp->solution_temp No solution_matrix Solution: Perform lipid removal step or use Headspace-SPME to avoid matrix. check_matrix->solution_matrix Yes end_node Recovery Improved check_matrix->end_node No solution_solvent->check_evap solution_evap->check_temp solution_temp->check_matrix solution_matrix->end_node

Caption: Troubleshooting workflow for low this compound recovery.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis a 1. Sample placed in vial b 2. Vial sealed a->b c 3. Heat & Equilibrate (Incubation) b->c d 4. Expose SPME Fiber to Headspace c->d e 5. Inject Fiber into GC Inlet (Desorption) d->e f 6. GC-MS Analysis e->f

Caption: General workflow for Headspace-SPME analysis.

References

Technical Support Center: Refinement of Protocols for Consistent Neophytadiene Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for refining Neophytadiene bioassay protocols. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring more consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities? A: this compound (C20H38) is a diterpene compound found in the essential oils of various plants.[1] It is recognized for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective effects.[1][2]

Q2: What is the recommended solvent for dissolving this compound for in vitro assays? A: this compound is a lipophilic compound. For in vitro cell-based assays, it is typically dissolved in a minimal amount of a sterile organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock is then further diluted to the final working concentration in the cell culture medium. It is critical to ensure the final solvent concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5% for DMSO). A vehicle control (media with the same final solvent concentration) must always be included in the experiment.

Q3: How stable is this compound in cell culture media? A: The stability of diterpenes like this compound in aqueous cell culture media can be limited.[3] It is best practice to prepare fresh dilutions from the stock solution immediately before each experiment. Long-term incubation may lead to degradation or precipitation, affecting the compound's effective concentration and leading to inconsistent results.[4] If long-term stability is required, preliminary stability tests should be conducted under specific experimental conditions (e.g., temperature, pH, media components).[3]

Troubleshooting Guides

This section addresses specific issues that may arise during common this compound bioassays.

Cytotoxicity Assays (e.g., MTT, MTS, LDH)

Q: My results show high variability and poor reproducibility between replicate wells. What is the likely cause? A: High variability is a common issue and can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly.[5]

  • Compound Precipitation: this compound's low aqueous solubility can cause it to precipitate out of the media, especially at higher concentrations. Visually inspect wells for precipitates before adding reagents. Consider using a lower concentration range or a solubilizing agent.[6]

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[7] To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media only and use the inner wells for the experiment.

  • Air Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings.[5] If present, they can be carefully removed with a sterile syringe needle before measurement.

Q: I am not observing a clear dose-dependent cytotoxic effect. What should I investigate? A: A flat dose-response curve could indicate several issues:

  • Incorrect Concentration Range: The selected concentrations may be too low to induce cytotoxicity or too high, causing maximum death across all tested doses. Perform a broad-range pilot experiment (e.g., 0.1 µM to 100 µM) to identify the active range for your specific cell line.

  • Assay Interference: Natural products can sometimes interfere with assay readouts.[8][9] For example, a compound might directly reduce MTT reagent, leading to a false cell viability signal. Run a control plate without cells to check for direct compound-reagent interaction.

  • Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's cytotoxic effects.

  • Compound Instability: As mentioned in the FAQs, this compound may degrade during the incubation period. Consider reducing the treatment duration.

Q: My vehicle control (e.g., DMSO) is showing significant toxicity. What should I do? A: The vehicle control should not cause cell death. If it does, the concentration is too high. Reduce the final concentration of the solvent (e.g., from 0.5% to 0.1% DMSO) by adjusting the dilution scheme of your stock solution. Always test the toxicity of your vehicle at the highest concentration used in your experiment.

Anti-Inflammatory Assays (e.g., LPS-Stimulated Macrophages)

Q: I am not observing an inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells. What could be wrong? A: This could be due to several factors:

  • Sub-optimal this compound Concentration: The effective concentrations for anti-inflammatory activity in RAW 264.7 cells have been reported in the range of 25-100 µM. Ensure your concentrations fall within this range.

  • LPS Stimulation Failure: The lipopolysaccharide (LPS) may be inactive. Verify its activity by observing a strong inflammatory response (high NO production) in the positive control (LPS-treated cells without this compound).

  • Incorrect Timing: The timing of this compound treatment relative to LPS stimulation is crucial. Typically, cells are pre-treated with this compound for a period (e.g., 1-2 hours) before LPS is added.

Q: My cytokine measurements (e.g., TNF-α, IL-6) are inconsistent. A: Cytokine analysis can be sensitive. Ensure consistent sample handling, use high-quality ELISA kits or qPCR reagents, and follow the manufacturer's protocols precisely. Cellular responses can be heterogeneous, so maintaining highly consistent cell culture conditions is vital for reducing variability.[10]

Antioxidant Assays (e.g., DPPH, ABTS)

Q: My antioxidant assay results are not reproducible. A: Lack of reproducibility in chemical-based antioxidant assays often points to:

  • Reaction Kinetics: The reaction between this compound and the radical (e.g., DPPH) is time-dependent. Ensure you are using a fixed, consistent incubation time before taking measurements.[11]

  • Light Sensitivity: The DPPH radical is light-sensitive. Perform incubations in the dark to prevent its degradation and ensure consistent results.[11]

  • Interference from Solvents or Media: Components in your solvent or dilution buffer may interfere with the assay. Always run a blank containing the solvent and compare it to a control with the antioxidant standard.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on this compound's bioactivity.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
A-549Human Lung Carcinoma6.94 ± 0.48[12][13]
PC-3Human Prostate Carcinoma7.33 ± 0.58[12][13]

Table 2: Effective Concentrations of this compound in In Vitro Anti-inflammatory Assays

Cell LineAssayEffective Concentration RangeEffectReference
RAW 264.7Nitric Oxide (NO) Production25 - 100 µMSignificant Inhibition
RAW 264.7TNF-α Production25 - 100 µMSignificant Inhibition
RAW 264.7IL-6 & IL-10 mRNA Levels25 - 100 µMSignificant Inhibition

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTS Method)

This protocol provides a general workflow for assessing the cytotoxicity of this compound using a tetrazolium-based (MTS) assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells and perform a cell count.

    • Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into the inner wells of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a 100X stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations.

    • Remove the old medium from the cells and add 100 µL of the appropriate 2X this compound dilution or control medium (vehicle, positive control) to each well.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.[14]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the dose-response curve and calculate the IC₅₀ value.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1-2 hours.[15]

  • Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Express results as a percentage of the LPS-only control.

Protocol 3: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing antioxidant activity.

  • Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.[11]

    • Prepare serial dilutions of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.

  • Reaction:

    • In a 96-well plate, add 50 µL of each this compound dilution or control to the wells.[11]

    • Add 150 µL of the DPPH solution to all wells.[11]

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[11]

  • Measurement: Measure the absorbance at approximately 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations: Workflows and Signaling Pathways

Bioassay_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_assay 3. Assay & Measurement cluster_analysis 4. Data Analysis A Prepare this compound Stock Solution (in DMSO) B Culture & Seed Cells in Microplate C Prepare Serial Dilutions in Culture Medium B->C D Treat Cells with Compound (24-72h Incubation) C->D E Add Assay Reagent (e.g., MTS, Griess, etc.) D->E F Incubate as Required (Protected from Light) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Normalize Data to Controls G->H I Calculate IC50 / % Inhibition H->I J Final Report I->J

Troubleshooting_Logic Start Inconsistent or Unexpected Bioassay Results Q1 Is there high variability between replicates? Start->Q1 A1 Check: 1. Cell seeding uniformity 2. Edge effects 3. Compound precipitation 4. Air bubbles Q1->A1 Yes Q2 Is the vehicle control showing toxicity? Q1->Q2 No A1->Q2 A2 Reduce final solvent (e.g., DMSO) concentration to a non-toxic level (<0.5%) Q2->A2 Yes Q3 Is there a lack of dose-response? Q2->Q3 No A2->Q3 A3 Check: 1. Concentration range (pilot study) 2. Assay interference (cell-free test) 3. Compound stability Q3->A3 Yes End Refined Protocol Q3->End No A3->End

Signaling_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt This compound This compound This compound->TLR4 This compound->PI3K_Akt NFkB NF-κB Activation This compound->NFkB PI3K_Akt->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & iNOS NFkB->Cytokines

References

Improving the efficiency of Neophytadiene synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Neophytadiene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of this compound synthesis reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the acid-catalyzed dehydration of phytol.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low to No Product Yield Ineffective Dehydration: The acid catalyst may be inactive or insufficient.- Catalyst Choice: Employ strong acid catalysts such as p-toluenesulfonic acid (PTSA) or Amberlyst-15. - Catalyst Loading: Ensure an adequate catalyst loading, typically ranging from 5 to 15 mol% relative to the phytol. An insufficient amount may lead to an incomplete reaction. - Reaction Temperature: The dehydration of phytol generally requires elevated temperatures. Optimize the temperature, typically in the range of 120-180°C. - Water Removal: The reaction produces water, which can inhibit the forward reaction. Use a Dean-Stark apparatus or a setup with a condenser to remove water as it forms.
Suboptimal Reaction Time: The reaction may not have proceeded to completion or may have started to degrade the product.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the phytol starting material and the appearance of the this compound product. - Time Optimization: Conduct small-scale time-course experiments to determine the optimal reaction time for maximum yield without significant side product formation.
Presence of Significant Side Products Isomerization and Rearrangement: Acidic conditions can promote the formation of various phytadiene isomers other than the desired this compound.- Choice of Catalyst: Milder acidic conditions may favor the formation of the desired isomer. Experiment with different acid catalysts and concentrations. - Temperature Control: Lowering the reaction temperature may reduce the rate of isomerization reactions.
Polymerization: Strong acidic conditions and high temperatures can lead to the polymerization of the diene products.- Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed. - Quenching: Promptly quench the reaction by neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution) upon completion.
Difficulty in Product Purification Co-elution of Isomers: this compound and its isomers often have very similar polarities, making separation by standard column chromatography challenging.- Chromatography Conditions: Use a non-polar solvent system (e.g., hexane or petroleum ether) for silica gel column chromatography. A long column with a fine mesh silica gel can improve separation. - Alternative Techniques: Consider using silver nitrate impregnated silica gel, which can aid in the separation of olefins.
Presence of Unreacted Phytol: Incomplete reaction leads to contamination of the final product with the starting material.- Reaction Optimization: Ensure the reaction goes to completion by optimizing catalyst loading, temperature, and time. - Purification Strategy: Phytol is more polar than this compound. A well-run column chromatography should effectively separate the two.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis of this compound involves the acid-catalyzed dehydration of phytol. This reaction eliminates a water molecule from the phytol structure to form a double bond, resulting in the formation of this compound and other isomeric phytadienes.

Q2: Which acid catalysts are most effective for the dehydration of phytol?

Strong protic acids are typically used. Common choices include p-toluenesulfonic acid (PTSA), sulfuric acid, and acidic ion-exchange resins like Amberlyst-15. The choice of catalyst can influence the reaction rate and the distribution of isomeric products.

Q3: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) using a non-polar eluent (e.g., hexane/ethyl acetate 95:5 v/v). The disappearance of the more polar phytol spot and the appearance of a less polar product spot (this compound) indicates reaction progression. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the products in the reaction mixture.

Q4: What are the expected major products in the dehydration of phytol?

The acid-catalyzed dehydration of phytol typically yields a mixture of isomers. The major product is often this compound, but other isomers such as α-phytadiene and β-phytadiene can also be formed through rearrangements.

Q5: What is a typical work-up procedure for this reaction?

After the reaction is complete, the mixture is cooled to room temperature. The acid catalyst is neutralized by washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed with brine, and dried over an anhydrous salt like sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

Q6: How is the final product purified?

The crude product, which is a mixture of this compound and other isomers, is typically purified by column chromatography on silica gel using a non-polar eluent such as hexane or petroleum ether.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the impact of key parameters on product yield.

Table 1: Effect of Catalyst on this compound Yield

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)This compound Yield (%)Reference
p-Toluenesulfonic Acid101504~75Hypothetical Data
Amberlyst-1515 (w/w%)1306~80Hypothetical Data
Sulfuric Acid51205~65Hypothetical Data

Note: The data in this table is illustrative and based on typical outcomes for acid-catalyzed dehydration reactions. Actual yields may vary based on specific experimental setups.

Table 2: Effect of Temperature and Reaction Time on this compound Yield (using 10 mol% PTSA)

Temperature (°C)Reaction Time (h)This compound Yield (%)Key Observation
120860Slower reaction rate, incomplete conversion.
150475Optimal balance of rate and selectivity.
180270Faster reaction, but increased side product formation.

Note: This data is representative and intended to illustrate general trends.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Dehydration of Phytol

Materials:

  • Phytol (1.0 eq)

  • p-Toluenesulfonic acid (PTSA) (0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • A solution of phytol in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • p-Toluenesulfonic acid is added to the flask.

  • The reaction mixture is heated to reflux (approximately 110-120°C) and the formation of water is monitored in the Dean-Stark trap.

  • The reaction is monitored by TLC until the phytol is consumed (typically 3-6 hours).

  • The reaction mixture is cooled to room temperature and transferred to a separatory funnel.

  • The organic layer is washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless oil.

Protocol 2: GC-MS Analysis of Reaction Products

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or the purified product in hexane before injection.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis cluster_product Final Product Phytol Phytol Reaction_Vessel Reaction Vessel with Solvent (e.g., Toluene) + Heat & Water Removal Phytol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., PTSA) Acid_Catalyst->Reaction_Vessel Neutralization Neutralization (e.g., NaHCO3 wash) Reaction_Vessel->Neutralization Extraction Extraction & Drying Neutralization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography GC_MS_Analysis GC-MS Analysis Column_Chromatography->GC_MS_Analysis This compound Pure this compound Column_Chromatography->this compound This compound->GC_MS_Analysis

Caption: General workflow for the synthesis and purification of this compound.

G Phytol Phytol (C20H40O) Carbocation Tertiary Carbocation Intermediate Phytol->Carbocation + H+ Carbocation->Phytol - H+ This compound This compound (C20H38) Carbocation->this compound - H+ Other_Isomers Other Phytadiene Isomers Carbocation->Other_Isomers Rearrangement & - H+

Caption: Simplified reaction pathway for the acid-catalyzed dehydration of phytol.

Validation & Comparative

Neophytadiene's Anti-Inflammatory Properties: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory properties of Neophytadiene against commonly used anti-inflammatory agents. The following sections present a summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Comparative Efficacy of Anti-Inflammatory Agents

The anti-inflammatory effects of this compound have been evaluated in a lipopolysaccharide (LPS)-induced inflammation model in rats. For a comprehensive comparison, its performance is presented alongside data from established anti-inflammatory drugs, Indomethacin and Dexamethasone, in widely used animal models of acute and chronic inflammation.

Note: Direct comparison should be made with caution as the experimental model for this compound differs from those of the comparator drugs.

CompoundDoseAnimal ModelAssayKey Parameters Measured% Inhibition / ReductionReference
This compound 12, 25, 50 mg/kg (p.o.)Sprague Dawley RatsLPS-induced InflammationTNF-α, IL-6, IL-10, NF-κB, iNOSData on percentage inhibition of inflammatory markers was not explicitly quantified in the abstract. The study reports significant modulation of these markers.[1][2][3]
Indomethacin 10 mg/kg (p.o.)RatsCarrageenan-induced Paw EdemaPaw Edema Volume46.87% (at 2h), 65.71% (at 3h)[4]
Indomethacin 10 mg/kgRatsCotton Pellet-induced GranulomaGranuloma Weight41.7%[5]
Dexamethasone 1 mg/kg (p.o.)RatsCotton Pellet-induced GranulomaGranuloma Weight69.8%[6]
Quercetin 100 mg/kg (p.o.)RatsCotton Pellet-induced GranulomaGranuloma Weight16.7%[6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.

Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation.

  • Animals: Male Wistar or Sprague Dawley rats (150-200g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., Indomethacin) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vt is the average paw volume of the treated group, and Vc is the average paw volume of the control group.

Cotton Pellet-Induced Granuloma

This model is used to evaluate the chronic inflammatory response.

  • Animals: Male Wistar rats (180-200g).

  • Procedure:

    • Sterilized cotton pellets (e.g., 10 ± 1 mg) are surgically implanted subcutaneously in the ventral region of the rats under light anesthesia.

    • The test compound (e.g., Dexamethasone, Quercetin) or vehicle is administered orally daily for a set period (e.g., 7 consecutive days).

    • On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are dissected out.

    • The wet pellets are weighed, then dried in an incubator at 60°C until a constant weight is achieved.

    • The dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.

    • The percentage inhibition of granuloma formation is calculated.

Lipopolysaccharide (LPS)-Induced Inflammation

This model is used to study systemic inflammation.

  • Animals: Sprague Dawley rats.

  • Procedure:

    • This compound (12, 25, 50 mg/kg b.wt/p.o) is pre-treated for 7 days.[1][2][3]

    • LPS (10 mg/kg) is injected intraperitoneally.[1][2][3]

    • After LPS induction, blood and specific tissues (e.g., heart) are collected for analysis.[1][2][3]

    • Inflammatory markers such as TNF-α, IL-6, IL-10, NF-κB, and iNOS are quantified using methods like ELISA and Western blot.[1][2][3]

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and the experimental workflows for the described in vivo models.

G Proposed Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB This compound This compound This compound->TLR4 iNOS iNOS NFkB->iNOS Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Inflammation Inflammation iNOS->Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G Experimental Workflow: Carrageenan-Induced Paw Edema cluster_0 Preparation cluster_1 Treatment cluster_2 Induction cluster_3 Measurement & Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Drug_Administration Test Compound / Vehicle Administration (p.o./i.p.) Fasting->Drug_Administration Carrageenan_Injection Sub-plantar Injection of 1% Carrageenan Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

G Experimental Workflow: Cotton Pellet-Induced Granuloma cluster_0 Induction cluster_1 Treatment cluster_2 Analysis Pellet_Implantation Subcutaneous Implantation of Sterile Cotton Pellets Daily_Dosing Daily Oral Administration of Test Compound / Vehicle (7 days) Pellet_Implantation->Daily_Dosing Euthanasia Euthanasia (Day 8) Daily_Dosing->Euthanasia Dissection Dissection of Pellets and Granuloma Euthanasia->Dissection Weighing Weigh Wet and Dry Granuloma Dissection->Weighing Calculation Calculate % Inhibition Weighing->Calculation

References

A Comparative Analysis of the Biological Activities of Neophytadiene and Phytol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers and drug development professionals.

Neophytadiene and phytol, two structurally related isoprenoid compounds found in various natural sources, have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a detailed comparative study of their efficacy across anticancer, anti-inflammatory, antioxidant, and antimicrobial applications, supported by experimental data. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds.

Data Summary: A Quantitative Comparison

To facilitate a clear and objective comparison, the following tables summarize the quantitative data on the biological activities of this compound and Phytol, including IC50 values for anticancer and antioxidant activities, and Minimum Inhibitory Concentration (MIC) for antimicrobial effects.

Table 1: Anticancer Activity (IC50 values)
Compound Cell Line IC50 (µM)
This compoundA-549 (Human lung carcinoma)6.94 ± 0.48[1]
PC-3 (Human prostate carcinoma)7.33 ± 0.58[1]
PhytolMCF-7 (Human breast adenocarcinoma)8.79 ± 0.41[2]
HeLa (Human cervical carcinoma)15.51 - 69.67 (range)[2]
HT-29 (Human colon adenocarcinoma)15.51 - 69.67 (range)[2]
A-549 (Human lung adenocarcinoma)15.51 - 69.67 (range)[2]
S-180 (Sarcoma)18.98 ± 3.79[3]
HL-60 (Human leukemia)1.17 ± 0.34[3]
MCF-7 (Human breast adenocarcinoma)39[4]
Table 2: Antioxidant Activity (IC50 values)
Compound Assay IC50 (µg/mL)
This compoundDPPH radical scavenging32.45 ± 0.22 (methanolic extract containing this compound)[5]
PhytolDPPH radical scavengingNot explicitly found as an IC50 value, but demonstrates strong scavenging activity.
Table 3: Antimicrobial Activity (MIC values)
Compound Microorganism MIC (µg/mL)
This compoundStaphylococcus aureusNot explicitly found as a MIC value, but shows activity.
Escherichia coliNot explicitly found as a MIC value, but shows activity.
PhytolPseudomonas aeruginosa20[6][7]
Escherichia coli62.5 (MIC50)[8]
Candida albicans62.5 (MIC50)[8]
Aspergillus niger62.5 (MIC50)[8]
Staphylococcus aureus>1000 (MIC50)[8]
Klebsiella pneumoniae (Carbapenem-resistant)125[9]

Key Biological Activities: A Deeper Dive

Anticancer Activity

Both this compound and Phytol have demonstrated significant cytotoxic effects against a range of cancer cell lines. This compound has shown potent activity against lung and prostate cancer cells.[1] Phytol exhibits a broader spectrum of anticancer activity, with particularly strong effects against breast cancer and leukemia cells.[2][3] The mechanisms underlying their anticancer effects are multifaceted, involving the induction of apoptosis and cell cycle arrest. Phytol, for instance, has been shown to inhibit the PI3K-Akt signaling pathway in non-small cell lung cancer cells, a critical pathway for cell proliferation and survival.[10]

Anti-inflammatory Activity

This compound and Phytol are potent anti-inflammatory agents. This compound exerts its anti-inflammatory effects by suppressing the lipopolysaccharide (LPS)-induced inflammatory response. It achieves this by inhibiting the TLR4 signaling pathway, which in turn downregulates the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[11][12]

Phytol also demonstrates robust anti-inflammatory properties by reducing the production of key inflammatory cytokines like TNF-α and IL-6.[13][14] Its mechanism of action involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[13][14][15] Studies have shown that phytol can effectively reduce paw edema in animal models of inflammation.

Antioxidant Activity

Both compounds possess notable antioxidant properties, which contribute to their therapeutic effects. They act as free radical scavengers, helping to mitigate oxidative stress, a key factor in the pathogenesis of many diseases. While quantitative IC50 values for phytol's radical scavenging activity are not as readily available as for this compound, numerous studies confirm its strong antioxidant potential.

Antimicrobial Activity

This compound and Phytol exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. Phytol has been shown to be particularly effective against Pseudomonas aeruginosa and carbapenem-resistant Klebsiella pneumoniae.[6][7][9] Its antibacterial mechanism involves inducing oxidative stress and DNA damage in bacterial cells.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

experimental_workflow cluster_assays Biological Assays cluster_compounds Test Compounds Anticancer Anticancer Assay (MTT) Anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced paw edema, Griess Assay) Antioxidant Antioxidant Assay (DPPH) Antimicrobial Antimicrobial Assay (MIC determination) This compound This compound This compound->Anticancer This compound->Anti_inflammatory This compound->Antioxidant This compound->Antimicrobial Phytol Phytol Phytol->Anticancer Phytol->Anti_inflammatory Phytol->Antioxidant Phytol->Antimicrobial neophytadiene_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammatory_Cytokines This compound This compound This compound->TLR4 Inhibits phytol_pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NFkB NF-κB IκBα->NFkB Releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Inflammatory_Genes Inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Phytol Phytol Phytol->IKK Inhibits Phytol->PI3K Inhibits

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Neophytadiene Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neophytadiene, a diterpene alcohol found in various plant species and marine organisms, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and cytotoxic activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines the principles of each method, provides detailed experimental protocols, and presents a comparative summary of their performance characteristics to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of this compound, based on data from analogous compounds and general validation principles.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their boiling point and polarity, followed by detection and quantification based on their mass-to-charge ratio.Separation of compounds based on their polarity, followed by detection and quantification based on their UV absorbance.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.
Selectivity High (mass spectral data provides structural information).Moderate (co-eluting compounds with similar UV spectra can interfere).High (specific resonance signals for the analyte).
Sensitivity (LOD) High (typically in the low ng/mL to pg/mL range).Moderate (typically in the low µg/mL range).Low to Moderate (typically in the mg/mL range).
**Linearity (R²) **> 0.99> 0.99> 0.99
Precision (%RSD) < 5%< 5%< 3%
Accuracy (%) 95-105%90-110%97-103%
Sample Throughput Moderate to HighHighLow to Moderate
Derivatization May be required for non-volatile compounds, but not typically for this compound.Not required.Not required.
Strengths Excellent for volatile and semi-volatile compounds, provides structural information.Robust, widely available, suitable for non-volatile compounds.Non-destructive, requires minimal sample preparation, primary analytical method.
Limitations Not suitable for non-volatile or thermally labile compounds.Lower sensitivity and selectivity compared to MS detection.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.[1][2][3][4][5][6]

a. Sample Preparation:

  • Extract the sample containing this compound with a suitable organic solvent (e.g., hexane, ethyl acetate).

  • Concentrate the extract under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the solvent used for the GC injection.

  • If necessary, perform a derivatization step to increase volatility, although this compound is generally amenable to direct analysis.

b. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Quantification: Use a selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 278, 123, 81, 69).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less common for this compound itself, HPLC is a versatile technique for the analysis of diterpenes and other natural products.[7][8][9] this compound lacks a strong chromophore, which can limit sensitivity with UV detection.

a. Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., methanol, acetonitrile).

  • Filter the extract through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 85:15 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Due to the lack of a strong chromophore, detection can be attempted at lower wavelengths, such as 210 nm.

  • Quantification: Based on the peak area of the this compound standard curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound, using a certified internal standard.[1][8][10][11]

a. Sample Preparation:

  • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

b. NMR Conditions:

  • Spectrometer: 400 MHz or higher.

  • Solvent: Chloroform-d (CDCl₃).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both this compound and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Quantification: Calculate the concentration of this compound by comparing the integral of a well-resolved proton signal of this compound to the integral of a known proton signal from the internal standard.[11]

Method Validation

All analytical methods used for quantification must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Diagrams

CrossValidationWorkflow A Sample Preparation (Extraction, Dilution) B1 GC-MS Analysis A->B1 B2 HPLC-UV Analysis A->B2 B3 qNMR Analysis A->B3 C1 Data Acquisition (Chromatogram/Spectrum) B1->C1 C2 Data Acquisition (Chromatogram) B2->C2 C3 Data Acquisition (Spectrum) B3->C3 D Method Validation (Linearity, Accuracy, Precision, etc.) C1->D C2->D C3->D E Data Comparison and Statistical Analysis D->E Validated Data F Selection of Optimal Method E->F

Caption: Workflow for the cross-validation of analytical methods for this compound.

AnalyticalTechniquePrinciples cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_qnmr qNMR GCMS_Sample Volatilized Sample GC_Column Gas Chromatography (Separation by Boiling Point) GCMS_Sample->GC_Column MS_Detector Mass Spectrometry (Detection by Mass-to-Charge Ratio) GC_Column->MS_Detector HPLC_Sample Liquid Sample HPLC_Column High-Performance Liquid Chromatography (Separation by Polarity) HPLC_Sample->HPLC_Column UV_Detector UV Detector (Detection by UV Absorbance) HPLC_Column->UV_Detector NMR_Sample Sample in Deuterated Solvent + Internal Standard NMR_Spectrometer NMR Spectrometer (Magnetic Field + RF Pulse) NMR_Sample->NMR_Spectrometer NMR_Signal NMR Spectrum (Signal Integration for Quantification) NMR_Spectrometer->NMR_Signal

Caption: Principles of the compared analytical techniques for this compound analysis.

References

In silico docking studies to validate Neophytadiene's molecular targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the computational validation of Neophytadiene's interactions with key biological targets. This guide provides a comparative analysis of its binding affinities against established drugs and other natural compounds, supported by experimental data and detailed methodologies.

This compound, a diterpene alcohol found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. In silico molecular docking studies have been instrumental in elucidating the potential molecular mechanisms underlying these properties by predicting the binding interactions of this compound with various protein targets. This guide synthesizes findings from multiple computational studies to offer a comparative overview of this compound's performance against its molecular targets, providing valuable insights for future drug discovery and development endeavors.

Comparative Analysis of Binding Affinities

The following tables summarize the binding energies of this compound and reference compounds against several key molecular targets implicated in cancer, inflammation, and neurological disorders. Lower binding energy values typically indicate a more stable protein-ligand complex and, therefore, a higher binding affinity.

Anticancer Targets

In silico studies have explored this compound's potential as an anticancer agent by docking it against proteins that play a crucial role in cancer cell proliferation, survival, and metastasis.

Target ProteinPDB IDThis compound Binding Energy (kcal/mol)ComparatorComparator Binding Energy (kcal/mol)Reference
Human A2a Receptor2YDO-5.13--[1]
Human LRH1 LBD3PLZ-6.21--[1]
hERG K+ channel2N7G-3.33--[1]
Bcl-26O0KNot explicitly stated in the search results, but flavonoids like myricetin and galangin showed -7.3 kcal/mol.[2]Flavonoids (e.g., Myricetin, Galangin)-7.3[2]
Anti-inflammatory Targets

This compound's anti-inflammatory properties have been investigated by examining its interactions with key enzymes and receptors involved in the inflammatory cascade.

Target ProteinPDB IDThis compound Binding Energy (kcal/mol)ComparatorComparator Binding Energy (kcal/mol)Reference
Cyclooxygenase-2 (COX-2)4COX-5.3Hexadecanal-5.3[3]
Neuropharmacological Targets

The anxiolytic and anticonvulsant effects of this compound have been linked to its interaction with the GABAergic system.

Target ProteinPDB IDThis compound Binding Energy (kcal/mol)ComparatorComparator Binding Energy (kcal/mol)Reference
GABA-A Receptor6D6T-7.1Flumazenil (redocked)-9.4[4]

Experimental Protocols

The methodologies employed in the cited in silico docking studies are crucial for interpreting the results and for designing future experiments.

Molecular Docking of Anticancer Targets
  • Software: MOE 19.0901[1]

  • Target Preparation: The crystal structures of Human A2a Receptor (PDB: 2YDO), Human LRH1 LBD (PDB: 3PLZ), and hERG K+ channel (PDB: 2N7G) were used. Water molecules were removed from the protein-ligand complexes.[1]

  • Ligand Preparation: The structure of this compound was prepared for docking.

  • Docking Protocol: Molecular docking was performed to simulate the binding of this compound inside the active pockets of the target proteins.[1]

Molecular Docking of Neuropharmacological Targets
  • Software: AutoDock Vina 1.2.0 and MOE 2022.02[4]

  • Target Preparation: The heteropentameric GABAA receptor structure (PDB: 6D6T) was protonated using MOE 2022.02.[4]

  • Ligand Preparation: The molecular structure of this compound was constructed and protonated using MOE 2022.02.[4]

  • Docking Protocol: The grid box was centered on the flumazenil binding site with coordinates X = 119.613, Y = 169.091, and Z = 154.264 and dimensions of 25 × 20 × 20 points with a spacing of 1 Å.[4]

Signaling Pathways and Experimental Workflows

The interaction of this compound with its molecular targets can modulate specific signaling pathways, leading to its observed pharmacological effects.

This compound's Anticancer Mechanism

This compound has been shown to interact with multiple targets that are critical for cancer cell viability and proliferation. By blocking the Human A2a receptor, it may prevent the inhibition of anti-tumor T-cell activity.[1] Its binding to the Human LRH1 receptor and the hERG K+ channel can also lead to the inhibition of cancer cell growth and induce apoptosis.[1][5]

anticancer_pathway cluster_outcome Outcome This compound This compound A2aR Human A2a Receptor This compound->A2aR blocks LRH1 Human LRH1 This compound->LRH1 blocks hERG hERG K+ Channel This compound->hERG blocks T_cell_inhibition Inhibition of Anti-tumor T-cells A2aR->T_cell_inhibition leads to Cancer_Proliferation Cancer Cell Proliferation LRH1->Cancer_Proliferation promotes hERG->Cancer_Proliferation promotes T_cell_inhibition->Cancer_Proliferation Apoptosis Apoptosis Cancer_Proliferation->Apoptosis inhibition leads to docking_workflow Target_ID Target Identification (e.g., from literature) Protein_Prep Protein Preparation (from PDB, remove water) Target_ID->Protein_Prep Ligand_Prep Ligand Preparation (this compound 3D structure) Target_ID->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina, MOE) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Validation In Vitro/In Vivo Validation Analysis->Validation

References

Unveiling the Antioxidant Potential of Neophytadiene: A Comparative Analysis of In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Neophytadiene, a diterpene alcohol found in a variety of medicinal plants, has garnered significant interest for its potential therapeutic properties, including its antioxidant activity. This guide provides a comparative overview of the common in vitro assays used to evaluate the antioxidant capacity of this compound, offering insights into its free radical scavenging and reducing capabilities. While this compound is frequently cited as a contributor to the antioxidant effects of plant extracts, quantitative data on the pure, isolated compound remains limited in publicly available literature. This document outlines the established methodologies for key antioxidant assays—DPPH, ABTS, and FRAP—to facilitate further research and confirmation of this compound's specific antioxidant profile.

Comparative Antioxidant Activity of this compound

A comprehensive quantitative comparison of this compound's antioxidant activity across multiple assays requires data from studies on the isolated compound. At present, specific IC50 or equivalent values for pure this compound are not widely reported. The following table is presented as a template to be populated as more research becomes available. For illustrative purposes, hypothetical values are included to demonstrate how the data would be presented.

AssayMetricThis compoundStandard (e.g., Ascorbic Acid)Reference
DPPH Radical Scavenging IC50 (µg/mL)Data Not AvailableHypothetical: 8.5 ± 0.7-
ABTS Radical Scavenging TEAC (Trolox Equivalents)Data Not AvailableHypothetical: 1.2 ± 0.1-
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µM Fe(II)/mg)Data Not AvailableHypothetical: 450 ± 25-

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activity. The following sections provide standardized protocols for the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • This compound (or sample of interest)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the concentration-dependent activity.

  • Assay:

    • To a 96-well microplate, add 100 µL of the various concentrations of the this compound solution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound (or sample of interest)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • To a 96-well microplate, add 10 µL of the various concentrations of the this compound solution.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • This compound (or sample of interest)

  • Positive control (e.g., Ferrous sulfate or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • To a 96-well microplate, add 10 µL of the various concentrations of the this compound solution.

    • Add 190 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4 minutes (or longer, depending on the sample).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox and is expressed as FRAP value (e.g., in µM Fe(II) equivalents).

Visualizing Antioxidant Assay Workflow

The following diagrams illustrate the general workflow for assessing the antioxidant activity of a compound like this compound.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution Reaction Mix Compound & Reagent Compound->Reaction Assay_Reagent Assay Reagent (DPPH/ABTS/FRAP) Assay_Reagent->Reaction Incubation Incubate Reaction->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculate % Inhibition / Activity Measurement->Calculation IC50 Determine IC50 / TEAC / FRAP Value Calculation->IC50

Caption: General workflow for in vitro antioxidant activity assessment.

Signaling Pathways and Antioxidant Action

Antioxidants like this compound are thought to exert their effects by interrupting the propagation of free radicals. The diagram below illustrates a simplified concept of how an antioxidant molecule can neutralize a free radical.

Antioxidant_Mechanism Free_Radical Free Radical (e.g., ROO•) Stable_Molecule Stable Molecule (ROOH) Free_Radical->Stable_Molecule H• donation Antioxidant This compound (Antioxidant-H) Antioxidant_Radical Antioxidant Radical (Antioxidant•) Antioxidant->Antioxidant_Radical H• donation

Comparative Genomics of Neophytadiene-Producing Organisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of neophytadiene production across different biological kingdoms is crucial for harnessing its therapeutic potential. This guide provides a comparative analysis of the genomics of this compound-producing organisms, focusing on the key biosynthetic pathways, relevant genetic data, and experimental methodologies.

This compound, a diterpene with promising anti-inflammatory, antimicrobial, and analgesic properties, is found in a diverse range of organisms, including plants, algae, and some bacteria. Its biosynthesis is intricately linked to the degradation of chlorophyll, a process fundamental to photosynthetic life. This guide delves into the comparative genomics of organisms that produce this valuable compound, offering insights into the evolutionary conservation and divergence of the underlying metabolic pathways.

The Biosynthetic Origin of this compound: A Product of Chlorophyll Degradation

Contrary to initial assumptions that might place this compound biosynthesis within the canonical terpenoid pathway, evidence strongly suggests it is a derivative of phytol, the diterpene alcohol side chain of chlorophyll. During chlorophyll degradation, a catabolic process essential for nutrient recycling and senescence in photosynthetic organisms, phytol is released and can be subsequently converted to this compound. This process involves a dehydration reaction, which can be either enzymatic or non-enzymatic.

The core of a comparative genomic study of this compound production, therefore, lies in the analysis of the chlorophyll degradation pathway. Key enzymes and their corresponding genes in this pathway are the primary targets for investigation.

Key Genes in the Chlorophyll Degradation Pathway

The chlorophyll degradation pathway is a multi-step process involving several key enzymes. A comparative genomic analysis should focus on the presence, copy number, and sequence variation of the genes encoding these enzymes across different this compound-producing species.

GeneEnzyme NameFunction in Chlorophyll Degradation
CLH ChlorophyllaseCatalyzes the hydrolysis of the ester bond between the chlorophyllin head and the phytol tail.
PPH PheophytinaseSpecifically hydrolyzes the phytol tail from pheophytin (demetalated chlorophyll).
PAO Pheophorbide a oxygenaseCatalyzes the opening of the porphyrin ring of pheophorbide a.
GGR/CHL P Geranylgeranyl reductaseReduces geranylgeranyl diphosphate to phytyl diphosphate, which is then esterified to chlorophyllide a. While primarily involved in chlorophyll biosynthesis, its activity can influence the pool of phytol available for degradation.

Comparative Genomic Data: A Snapshot Across Kingdoms

While a comprehensive comparative genomic dataset for a wide array of this compound-producing organisms is still an emerging area of research, we can compile representative data from available transcriptomic and genomic studies. The following table summarizes the presence of key chlorophyll degradation pathway genes in select organisms known or likely to produce this compound.

OrganismKingdomCLH HomologsPPH HomologsPAO HomologsGGR/CHL P HomologsNotes
Arabidopsis thalianaPlantaePresentPresentPresentPresentWell-characterized pathway; this compound detected in senescing leaves.
Oryza sativa (Rice)PlantaePresentPresentPresentPresentThis compound has been identified in rice bran.
Chlamydomonas reinhardtiiProtista (Green Algae)PresentPresentPresentPresentThis compound production is plausible due to the presence of the pathway.
Synechocystis sp. PCC 6803Bacteria (Cyanobacteria)PresentNot typically foundPresentPresentCyanobacteria possess a chlorophyll degradation pathway, making this compound production possible.

Note: The presence of homologous genes does not definitively confirm high levels of this compound production, as post-transcriptional and post-translational regulation, as well as the efficiency of the phytol to this compound conversion, play significant roles.

Experimental Protocols for Comparative Genomic Analysis

To further investigate the genomics of this compound production, researchers can employ a variety of experimental techniques. Below are detailed methodologies for key experiments.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the concentration of this compound in biological samples.

Methodology:

  • Sample Preparation:

    • Homogenize a known weight of fresh or freeze-dried tissue (e.g., 100 mg) in a suitable solvent such as hexane or a mixture of chloroform and methanol (2:1, v/v).

    • For quantitative analysis, add a known amount of an internal standard (e.g., n-alkane such as dodecane or a commercially available deuterated this compound standard) to the extraction solvent prior to homogenization.

    • Vortex the mixture vigorously for 1-2 minutes and then sonicate for 15-20 minutes.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the debris.

    • Carefully transfer the supernatant to a new glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen gas.

    • Re-dissolve the residue in a known volume of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Injection Volume: 1 µL in splitless mode.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum by comparing it to a pure standard and/or a spectral library (e.g., NIST).

    • Quantify the amount of this compound by comparing the peak area of the analyte to the peak area of the internal standard. Create a calibration curve with known concentrations of this compound standard to ensure accurate quantification.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To compare the transcript levels of key chlorophyll degradation genes in different organisms or under different conditions.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the tissue of interest using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random hexamer primers.

  • Primer Design and Validation:

    • Design gene-specific primers for the target genes (CLH, PPH, PAO, GGR/CHL P) and a suitable reference gene (e.g., Actin, Tubulin, 18S rRNA) using primer design software (e.g., Primer3Plus). Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

    • Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.

  • qRT-PCR Reaction:

    • Prepare the reaction mixture in a total volume of 10-20 µL containing:

      • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

      • Forward and reverse primers (final concentration of 200-500 nM each)

      • Diluted cDNA template (e.g., 10-50 ng)

      • Nuclease-free water

    • Perform the qRT-PCR in a real-time PCR cycler with the following typical cycling conditions:

      • Initial denaturation: 95°C for 2-5 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15-30 seconds.

        • Annealing/Extension: 60°C for 30-60 seconds.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Visualizing the Pathways and Workflows

To better understand the relationships between the different components of this compound biosynthesis and the experimental approaches, the following diagrams have been generated using the DOT language.

Neophytadiene_Biosynthesis_Pathway Chlorophyll Chlorophyll Phytol Phytol Chlorophyll->Phytol Chlorophyllase / Pheophytinase This compound This compound Phytol->this compound Dehydration (Enzymatic/Non-enzymatic)

Biosynthetic pathway of this compound from Chlorophyll.

Experimental_Workflow cluster_genomics Genomic & Transcriptomic Analysis cluster_metabolomics Metabolomic Analysis Organism Selection Organism Selection DNA/RNA Extraction DNA/RNA Extraction Organism Selection->DNA/RNA Extraction Sequencing (Genome/Transcriptome) Sequencing (Genome/Transcriptome) DNA/RNA Extraction->Sequencing (Genome/Transcriptome) qRT-PCR qRT-PCR DNA/RNA Extraction->qRT-PCR Gene Identification (CLH, PPH, PAO, GGR) Gene Identification (CLH, PPH, PAO, GGR) Sequencing (Genome/Transcriptome)->Gene Identification (CLH, PPH, PAO, GGR) Comparative Genomics Comparative Genomics Gene Identification (CLH, PPH, PAO, GGR)->Comparative Genomics Correlation Analysis Correlation Analysis Comparative Genomics->Correlation Analysis Gene Expression Analysis Gene Expression Analysis qRT-PCR->Gene Expression Analysis Gene Expression Analysis->Correlation Analysis Sample Collection Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction GC-MS Analysis GC-MS Analysis Metabolite Extraction->GC-MS Analysis This compound Quantification This compound Quantification GC-MS Analysis->this compound Quantification This compound Quantification->Correlation Analysis

Integrated workflow for comparative analysis.

Future Directions

The field of comparative genomics of this compound-producing organisms is ripe for further exploration. Future research should focus on:

  • Identifying the specific enzyme(s) responsible for the dehydration of phytol to this compound. This will be a critical step in understanding the regulation of its production.

  • Expanding the range of organisms studied. Including a wider variety of plants, algae, and bacteria will provide a more comprehensive picture of the evolution of this pathway.

  • Investigating the role of environmental stressors on this compound production and the expression of related genes. This could lead to strategies for enhancing its yield for pharmaceutical applications.

  • Functional characterization of the identified genes. Overexpression and knockout studies will be essential to confirm the role of these genes in this compound biosynthesis.

By combining genomic, transcriptomic, and metabolomic approaches, researchers can unlock the full potential of this compound as a valuable natural product for the development of new drugs and therapies.

A Comparative Analysis of Neophytadiene Isomers' Bioactivity: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the head-to-head comparison of the biological activities of different neophytadiene isomers. While the diterpene this compound, found in a variety of plant and marine sources, has been credited with a range of therapeutic properties including anti-inflammatory, antioxidant, anticancer, and neuropharmacological effects, the vast majority of studies do not specify the isomeric form of the compound investigated. This lack of specificity makes a direct comparative analysis of bioactivities between isomers such as (E)-neophytadiene and (Z)-neophytadiene, or other stereoisomers, currently unfeasible based on publicly available data.

Most research refers to "this compound" as a singular entity, often identified as a component of a complex plant extract. Consequently, the reported biological activities are frequently attributed to the extract as a whole or to the most abundant compound, which may be an unspecified isomer of this compound. This guide, therefore, summarizes the known bioactivities of this compound in its general form, while highlighting the critical need for future research to differentiate the pharmacological profiles of its specific isomers.

General Bioactivities of this compound

This compound has demonstrated a spectrum of biological activities in preclinical studies. These are broadly categorized into anticancer, anti-inflammatory, antioxidant, and neuropharmacological effects.

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. For instance, a sub-fraction of a petroleum ether extract, in which this compound was the major component (82.23%), exhibited potent cytotoxic activity against human lung carcinoma (A-549) and prostate carcinoma (PC-3) cells, with IC50 values of 6.94±0.48 µg/ml and 7.33±0.58 µg/ml, respectively[1]. These values were reported to be more potent than the chemotherapeutic agent cisplatin in the same study[1]. In silico studies suggest that this compound may induce apoptosis by blocking key receptors involved in cancer cell viability and proliferation, such as the Human A2a receptor, Human LRH1, and hERG K+ channel[1][2].

Table 1: Cytotoxic Activity of this compound (Isomer Unspecified)

Cell LineCancer TypeIC50 Value (µg/mL)Reference
A-549Human Lung Carcinoma6.94 ± 0.48[1]
PC-3Human Prostate Carcinoma7.33 ± 0.58[1]
Anti-inflammatory and Antioxidant Activities

This compound is reported to possess both anti-inflammatory and antioxidant properties[3][4]. Its anti-inflammatory mechanism is thought to involve the inhibition of nitric oxide (NO) production and the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-10[1]. A recent review highlights its role in the anti-inflammatory pathway through TLR4 activation[5]. The antioxidant activity of this compound is frequently mentioned in the context of its presence in plant extracts that demonstrate free radical scavenging capabilities[3]. However, quantitative data for the antioxidant activity of isolated this compound, let alone its specific isomers, is scarce in the reviewed literature.

Neuropharmacological Effects

Emerging research points to the neuroprotective potential of this compound[5]. Studies have shown that it may play a role in neuroprotection via the PI3K/Akt signaling pathway[5]. Furthermore, this compound has been investigated for its anxiolytic-like and anticonvulsant effects. One study demonstrated that this compound exhibited these properties in mice, with the effects being abolished by the GABAA receptor antagonist flumazenil, suggesting a potential interaction with the GABAergic system[2].

Experimental Protocols

The methodologies employed in the cited studies provide a framework for future comparative investigations of this compound isomers.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow for Cytotoxicity Assessment

start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for a specified period (e.g., 24-72h) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at a specific wavelength solubilize->read calculate Calculate cell viability and IC50 values read->calculate LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Production This compound This compound This compound->TLR4 Inhibits

References

Validating the Safety and Toxicity Profile of Neophytadiene in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety and toxicity profile of neophytadiene and its potential alternatives—geraniol, linalool, citral, and limonene. Due to the limited availability of standardized toxicological data for this compound, this document summarizes the existing research and draws comparisons with structurally related and commonly used terpenoid compounds. The information herein is intended to guide researchers in designing preclinical safety studies and to aid in the risk assessment of this compound for potential therapeutic applications.

Executive Summary

This compound, a diterpene found in various medicinal plants, has garnered interest for its potential pharmacological activities. However, a comprehensive toxicological evaluation in animal models, adhering to standardized guidelines, is largely absent from publicly available literature. In contrast, the safety profiles of other terpenes like geraniol, linalool, citral, and limonene are well-documented. This guide presents a side-by-side comparison of the available data to highlight these differences and to underscore the need for further research into the safety of this compound.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute, sub-acute, and chronic toxicity, as well as the genotoxicity and cytotoxicity of this compound and its selected alternatives.

Table 1: Acute and Repeated-Dose Oral Toxicity
CompoundAcute Oral LD50 (mg/kg)28-Day Oral NOAEL (mg/kg/day)90-Day Oral NOAEL (mg/kg/day)
This compound Data not availableData not availableData not available
Geraniol 3600 - 4800 (Rat)[1][2][3]> 550 (Rat)[4]558 (Rat)[5]
Linalool 2790 - 3120 (Rat/Mouse)[6]160 (Rat, from coriander oil containing 72.9% linalool)[7]200 (Rat, dermal)[7]
Citral 4950 - 6800 (Rat)[8][9]200 (Rat)[10]100 (Rat)[8]
Limonene ~5000 (Rat), ~6000 (Mouse)[11]Data not availableData not available
Table 2: Genotoxicity Profile
CompoundAmes Test (Bacterial Reverse Mutation Assay)In Vitro Micronucleus TestIn Vivo Micronucleus Test
This compound Data not availableData not availableData not available
Geraniol Non-genotoxic[5]Equivocal clastogenicity in vitro[5]Not expected to be genotoxic in vivo[5]
Linalool No mutagenicity observed in various Ames tests[6]Positive in mouse lymphoma assay with S9 activation[6]Data not available
Citral Non-genotoxic[8]Negative in two chromosomal aberration tests, one positive in sister chromatid exchange[10]Negative[10]
Limonene Non-genotoxic[11][12]Data not availableData not available
Table 3: In Vitro Cytotoxicity (IC50 values in µg/mL)
CompoundCancer Cell Line (A549 - Human Lung Carcinoma)Cancer Cell Line (PC-3 - Human Prostate Carcinoma)Normal Cell Lines
This compound 6.94 ± 0.48 (as major component of a sub-fraction)[13]7.33 ± 0.58 (as major component of a sub-fraction)[13]Data not available
Geraniol Data not availableData not availableData not available
Linalool Data not availableData not availableData not available
Citral Data not availableData not availableData not available
Limonene Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below to provide a framework for the validation of this compound's safety profile.

Acute Oral Toxicity (Following OECD Guideline 423)
  • Test Animals: Healthy, young adult nulliparous and non-pregnant female rats.

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosage: A single oral dose of the test substance is administered using a stomach tube. The starting dose is selected based on available data, and subsequent doses are adjusted based on the observed outcomes.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the animals.

Repeated Dose 28-Day Oral Toxicity (Following OECD Guideline 407)
  • Test Animals: At least 10 male and 10 female rats per dose group.

  • Dosage: The test substance is administered orally by gavage daily for 28 days at three or more dose levels, along with a control group receiving the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

  • Histopathology: A complete necropsy is performed, and organs are weighed and examined macroscopically. Tissues from the high-dose and control groups are examined microscopically.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

Bacterial Reverse Mutation Assay (Ames Test, Following OECD Guideline 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

  • Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance.

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (Following OECD Guideline 487)
  • Test System: Cultured mammalian cells (e.g., human lymphocytes, Chinese Hamster Ovary cells).

  • Procedure: Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are allowed to divide.

  • Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division) is determined. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the toxicological evaluation of this compound.

Experimental_Workflow_for_Toxicity_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Animal Studies Ames Ames Test (OECD 471) Acute_Tox Acute Oral Toxicity (OECD 423) Ames->Acute_Tox Initial Safety Data Micronucleus_vitro In Vitro Micronucleus (OECD 487) Subacute_Tox 28-Day Oral Toxicity (OECD 407) Micronucleus_vitro->Subacute_Tox Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cytotoxicity->Acute_Tox Acute_Tox->Subacute_Tox Dose Range Finding Subchronic_Tox 90-Day Oral Toxicity (OECD 408) Subacute_Tox->Subchronic_Tox Informs Chronic Studies

Figure 1: A generalized workflow for preclinical toxicity screening.

Ames_Test_Principle cluster_components Test Components cluster_outcome Outcome Bacteria Histidine-dependent Salmonella typhimurium Plate Minimal Agar Plate (lacking histidine) Bacteria->Plate Test_Compound Test Compound (e.g., this compound) Test_Compound->Plate S9 S9 Metabolic Activation S9->Plate No_Mutation No Growth (Non-mutagenic) Mutation Growth (Revertant Colonies) (Mutagenic) Plate->No_Mutation If no reversion Plate->Mutation If reversion occurs

Figure 2: Principle of the bacterial reverse mutation (Ames) test.

Micronucleus_Formation Start Cell with DNA Damage Mitosis Mitosis Start->Mitosis Anaphase Anaphase Mitosis->Anaphase Chromosome mis-segregation or fragmentation Telophase Telophase Anaphase->Telophase Daughter_Cells Daughter Cells with Micronucleus Telophase->Daughter_Cells Micronucleus forms from lagging chromosome/fragment

Figure 3: Simplified diagram of micronucleus formation.

Conclusion and Future Directions

The available data on the safety and toxicity of this compound is insufficient to make a comprehensive assessment of its risk to human health. While in vitro studies on cancer cell lines suggest potential bioactivity, the lack of data from standardized in vivo toxicity studies and genotoxicity assays is a significant gap. In contrast, the terpene alternatives discussed in this guide have been more extensively studied, providing a clearer understanding of their toxicological profiles.

To advance the development of this compound for any potential application, it is imperative that a battery of toxicological tests, following established international guidelines such as those from the OECD, be conducted. This should include, at a minimum, acute oral toxicity, a 28-day or 90-day repeated-dose oral toxicity study in rodents, and a standard battery of genotoxicity tests (Ames test and an in vitro micronucleus assay). The data from such studies will be critical for establishing a NOAEL and for making an informed risk assessment. Researchers are strongly encouraged to undertake these studies to ensure the safety of this promising natural compound.

References

Replicating Published Findings on Neophytadiene's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Neophytadiene, a naturally occurring diterpene, alongside the established neuroprotective agent, Donepezil. The information presented is based on published scientific literature and aims to facilitate the replication of key findings by providing detailed experimental protocols and a clear summary of quantitative data. This guide is intended for an audience with a background in neuroscience, pharmacology, and cell biology.

I. Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of a compound is often assessed by its ability to mitigate neuronal cell death and dysfunction induced by various stressors, such as oxidative stress, excitotoxicity, and proteotoxicity. Here, we compare the reported neuroprotective effects of this compound and Donepezil based on in vitro studies.

Table 1: In Vitro Neuroprotective Effects of this compound vs. Donepezil

CompoundCell LineNeurotoxic InsultAssayKey Findings
This compound ---No direct in vitro neuroprotection data against specific neurotoxins is currently available in the public domain. However, its anti-inflammatory and antioxidant properties, along with a suggested role in the PI3K/Akt signaling pathway, indicate a potential for neuroprotection.[1]
Donepezil PC12Aβ25-35 (20 μmol/L)MTT Assay (Cell Viability)Pre-treatment with Donepezil (5-50 μmol/L) significantly increased cell viability in a dose-dependent manner. At 20 μmol/L, Donepezil restored cell viability to approximately 87% of the control.[2]
PC12Aβ25-35 (20 μmol/L)LDH Release Assay (Cell Death)Pre-treatment with Donepezil (5-50 μmol/L) significantly decreased LDH release in a dose-dependent manner.[2]
SH-SY5YOkadaic AcidApoptosis AssayDonepezil (at 1 µM) showed maximum protection against okadaic acid-induced apoptosis.[3]
SH-SY5YSalsolinol (0.6 mM)Cell ViabilityDonepezil (5 µM) provided approximately 40% protection against salsolinol-induced toxicity.[4]

II. Mechanistic Insights: Signaling Pathways

Both this compound and Donepezil are suggested to exert their neuroprotective effects, at least in part, through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

This compound's Proposed Neuroprotective Mechanism

A recent review has highlighted the role of the PI3K/Akt signaling pathway in the neuroprotective effects of this compound.[1] The activation of this pathway is known to promote neuronal survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. However, detailed experimental studies demonstrating the specific downstream targets of this compound within this pathway in a neuroprotective context are still needed.

Neophytadiene_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival Apoptosis_Inhibition->Neuronal_Survival

Figure 1: Proposed PI3K/Akt signaling pathway for this compound's neuroprotective effects.

Donepezil's Neuroprotective Mechanism

The neuroprotective effects of Donepezil have been shown to be independent of its primary action as an acetylcholinesterase inhibitor. Studies have demonstrated that Donepezil can attenuate β-amyloid-induced toxicity through the activation of the PI3K/Akt pathway, a mechanism that appears to be linked to α7 nicotinic acetylcholine receptors (α7 nAChRs).

Donepezil_Pathway Donepezil Donepezil alpha7_nAChR α7 nAChR Donepezil->alpha7_nAChR PI3K PI3K alpha7_nAChR->PI3K Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Neuronal_Survival Neuronal Survival Apoptosis_Inhibition->Neuronal_Survival

Figure 2: Donepezil's neuroprotective signaling via α7 nAChR and the PI3K/Akt pathway.

III. Experimental Protocols

To facilitate the replication of the cited findings, detailed methodologies for key in vitro neuroprotection assays are provided below.

A. Cell Culture and Induction of Neurotoxicity
  • Cell Lines:

    • PC12 cells: A rat pheochromocytoma cell line commonly used as a model for neuronal differentiation and neurotoxicity studies.

    • SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype, widely used in neurodegenerative disease research.

  • Induction of Neurotoxicity:

    • Aβ25-35 Peptide-Induced Toxicity (for PC12 cells):

      • Prepare a stock solution of Aβ25-35 peptide in sterile distilled water.

      • To induce toxicity, treat PC12 cells with 20 μmol/L Aβ25-35 for 24 hours.[2]

    • Okadaic Acid-Induced Apoptosis (for SH-SY5Y cells):

      • Prepare a stock solution of okadaic acid in a suitable solvent (e.g., DMSO).

      • Induce apoptosis by treating SH-SY5Y cells with an appropriate concentration of okadaic acid (the original study does not specify the exact concentration, so a dose-response experiment is recommended).[3]

    • Salsolinol-Induced Toxicity (for SH-SY5Y cells):

      • Prepare a stock solution of salsolinol in a suitable solvent.

      • Induce toxicity by treating SH-SY5Y cells with 0.6 mM salsolinol for 48 hours.[4]

B. Assessment of Neuroprotection
  • MTT Assay (Cell Viability):

    • Plate cells in a 96-well plate at a suitable density.

    • Pre-treat cells with varying concentrations of the test compound (e.g., Donepezil at 5, 10, 20, 50 μmol/L) for a specified duration (e.g., 2 hours) before adding the neurotoxin.[2]

    • Add the neurotoxin and incubate for the required period (e.g., 24 hours for Aβ25-35).[2]

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

  • LDH Release Assay (Cell Death):

    • Follow the same cell plating and treatment protocol as the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).

  • Apoptosis Assay (e.g., using Annexin V/Propidium Iodide Staining):

    • Plate cells in a suitable format (e.g., 6-well plates).

    • Treat cells with the neurotoxin in the presence or absence of the test compound.

    • After the incubation period, harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

C. Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Neuronal Cell Culture (PC12 or SH-SY5Y) Pre_Treatment Pre-treat cells with Test Compound Cell_Culture->Pre_Treatment Compound_Prep Prepare Test Compounds (this compound, Donepezil) Compound_Prep->Pre_Treatment Toxin_Prep Prepare Neurotoxin (Aβ25-35, Okadaic Acid, etc.) Toxin_Treatment Induce Neurotoxicity Toxin_Prep->Toxin_Treatment Pre_Treatment->Toxin_Treatment MTT_Assay MTT Assay (Cell Viability) Toxin_Treatment->MTT_Assay LDH_Assay LDH Release Assay (Cell Death) Toxin_Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Toxin_Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Neophytadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In case of a neophytadiene spill, ensure the area is well-ventilated, eliminate all ignition sources, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

This document provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This compound, a diterpene alkene, is classified as a non-halogenated organic compound. Its disposal should be handled in accordance with regulations for flammable and potentially hazardous chemical waste.

Chemical and Physical Properties of this compound

A clear understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₀H₃₈
Molecular Weight 278.5 g/mol [1][2]
Boiling Point 344.00 to 345.00 °C @ 760.00 mm Hg (estimated)[3]
Flash Point 160.2 °C (320.0 °F) TCC (estimated)[3]
logP (o/w) 9.522 (estimated)[3]
Solubility Insoluble in water; Soluble in alcohol[3]

Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. Laboratory personnel should not attempt to incinerate chemical waste themselves. The following procedures outline the steps for collecting and preparing this compound waste for pickup by your institution's EHS or a certified waste management contractor.

Routine Disposal of Unused this compound and Contaminated Labware
  • Waste Collection:

    • Designate a specific, labeled waste container for non-halogenated organic waste. This container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.

    • Pour unused or waste this compound directly into the designated waste container.

    • Rinse any empty this compound containers with a small amount of a suitable solvent (e.g., ethanol or acetone), and add the rinsate to the waste container.

    • Immerse disposable labware (e.g., pipette tips, contaminated gloves) that has come into contact with this compound in the non-halogenated waste container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Non-Halogenated Organic Waste," and the full chemical name, "this compound." If other non-halogenated solvents are added to the same container, list all components and their approximate percentages.

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from heat, sparks, and open flames.

    • This compound is incompatible with strong oxidizing agents. Store this compound waste separately from containers of acids, bases, and other reactive chemicals.

  • Disposal Request:

    • Once the waste container is full, or in accordance with your institution's waste pickup schedule, submit a request to your EHS office for collection.

Spill Cleanup and Disposal

For small spills of this compound (less than 100 mL) that do not pose an immediate fire or respiratory hazard, laboratory personnel trained in chemical spill cleanup may proceed with the following steps. For larger spills, evacuate the area and contact EHS.

  • Containment:

    • Alert others in the immediate vicinity of the spill.

    • If flammable, extinguish all nearby ignition sources.

    • Don appropriate PPE: safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Contain the spill by surrounding the area with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Absorption:

    • Apply the absorbent material over the entire spill, working from the outside in.

    • Allow the this compound to be fully absorbed.

  • Collection:

    • Carefully scoop the absorbent material containing the this compound into a designated hazardous waste bag or container.

    • Use non-sparking tools if the material is considered flammable.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a soap and water solution.

    • Place the cleaning materials into the same hazardous waste container.

  • Disposal:

    • Seal and label the waste container as "Hazardous Waste: this compound Spill Debris."

    • Arrange for pickup by your institution's EHS office.

Experimental Protocol: Disposal in the Context of a Research Application

The following hypothetical experimental workflow illustrates how to integrate proper disposal procedures into a research protocol involving this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_waste Waste Segregation cluster_disposal Disposal prep_solution Prepare this compound Solution run_assay Perform Cellular Assay prep_solution->run_assay Use in experiment liquid_waste Collect Liquid Waste (Unused solution, rinsates) run_assay->liquid_waste Dispose of liquids solid_waste Collect Solid Waste (Contaminated pipette tips, gloves) run_assay->solid_waste Dispose of solids label_container Label Waste Container (Non-Halogenated Organic Waste) liquid_waste->label_container solid_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

Experimental workflow for this compound use and disposal.

This compound Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

disposal_pathway start This compound Waste Generated waste_type Type of Waste? start->waste_type routine_waste Routine Experimental Waste (Unused chemical, contaminated labware) waste_type->routine_waste Routine spill Accidental Spill waste_type->spill Spill spill_size Spill Size? small_spill < 100 mL spill_size->small_spill Small large_spill > 100 mL or Immediate Hazard spill_size->large_spill Large collect_non_halogenated Collect in Labeled Non-Halogenated Organic Waste Container routine_waste->collect_non_halogenated spill->spill_size store_and_pickup Store in Satellite Accumulation Area and Request EHS Pickup collect_non_halogenated->store_and_pickup cleanup_procedure Follow Spill Cleanup Procedure: 1. Contain 2. Absorb 3. Collect in Labeled Container small_spill->cleanup_procedure evacuate Evacuate Area Contact EHS Immediately large_spill->evacuate cleanup_procedure->store_and_pickup

Decision pathway for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Neophytadiene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with compounds like Neophytadiene. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by delivering value beyond the product itself.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe working environment. The following personal protective equipment is recommended.[1][2][3]

Eye and Face Protection:

  • Wear safety glasses with side shields or goggles to protect against splashes.[4]

  • A face shield may be necessary when there is a significant risk of splashing or aerosol generation.

Skin Protection:

  • Wear protective gloves, such as nitrile gloves, to prevent skin contact.[1][4]

  • A lab coat or other protective clothing should be worn to cover exposed skin.[4]

Respiratory Protection:

  • In well-ventilated areas, respiratory protection may not be required.

  • However, if working in a poorly ventilated area or if there is a risk of generating aerosols, a NIOSH/MSHA-approved respirator should be worn.[4]

Quantitative Data on this compound

Understanding the physicochemical properties of this compound is fundamental to its safe handling and use in experiments.

PropertyValueSource
Molecular Formula C₂₀H₃₈PubChem
Molecular Weight 278.5 g/mol PubChem
Appearance Colorless liquidFisher Scientific[1]
Boiling Point 170 °C / 338 °F @ 760 mmHgFisher Scientific[1]
Flash Point 32 °C / 89.6 °FFisher Scientific[1]
Solubility Insoluble in waterInferred from properties

Experimental Protocol: Preparation of this compound for In Vitro Assays

Due to its water-insoluble nature, preparing this compound for aqueous-based in vitro experiments requires careful consideration of the solvent and handling procedures.

Objective: To prepare a stock solution of this compound and dilute it to a final working concentration for cell-based assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile culture medium

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (in a chemical fume hood): a. Tare a sterile microcentrifuge tube on an analytical balance. b. Carefully add a small, precise amount of this compound to the tube. c. Record the mass. d. Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). e. Vortex thoroughly to ensure complete dissolution. This is your stock solution.

  • Working Solution Preparation: a. Perform serial dilutions of the stock solution with sterile culture medium to achieve the desired final concentrations. b. It is crucial to maintain a low final concentration of DMSO (typically <0.5%) in the cell culture to avoid solvent-induced cytotoxicity. c. For example, to prepare a 100 µM working solution from a 50 mM stock, you would perform a 1:500 dilution.

  • Experimental Application: a. Add the final working solutions to your cell cultures. b. Include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental design to account for any effects of the solvent.

Operational and Disposal Plans

A clear plan for the handling and disposal of this compound is essential for maintaining a safe laboratory.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_sol Prepare Stock Solution prep_weigh->prep_sol exp_dilute Prepare Working Solutions prep_sol->exp_dilute Proceed to Experiment exp_treat Treat Samples exp_dilute->exp_treat exp_incubate Incubate exp_treat->exp_incubate exp_analyze Analyze Results exp_incubate->exp_analyze disp_liquid Collect Liquid Waste exp_analyze->disp_liquid Dispose of Waste disp_solid Collect Solid Waste exp_analyze->disp_solid Dispose of Waste disp_label Label Waste Containers disp_liquid->disp_label disp_solid->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Chemical Waste Pickup disp_store->disp_pickup This compound and the TLR4 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation This compound and the PI3K/Akt Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK This compound This compound PI3K PI3K This compound->PI3K Modulates RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effects (Cell Survival, Proliferation) Akt->Downstream

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neophytadiene
Reactant of Route 2
Neophytadiene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.